molecular formula C12H18N2 B094769 1-(2,5-Dimethylphenyl)piperazine CAS No. 1013-25-8

1-(2,5-Dimethylphenyl)piperazine

Cat. No.: B094769
CAS No.: 1013-25-8
M. Wt: 190.28 g/mol
InChI Key: YRIFWVMRUFKWLM-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)piperazine (CAS 1013-25-8) is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.29 g/mol . It is typically supplied as a white to light yellow powder or crystal . This organic building block is of significant interest in medicinal chemistry research, particularly as a precursor in the design and synthesis of novel bioactive molecules. Piperazine derivatives are frequently explored for their potential as therapeutic agents. Recent research has investigated the incorporation of methyl piperazine derivatives into compounds evaluated as anticancer agents, demonstrating promising cytotoxicity against human lung carcinoma (A-549) and colon carcinoma (HCT-116) cell lines . Furthermore, phenyl-piperazine derivatives have been patented for their activity as serotonin reuptake inhibitors, indicating potential applications in central nervous system disorders . Beyond pharmaceutical research, this compound also serves as an organic precursor in materials science. It has been used in the synthesis of organic-inorganic hybrid materials, forming crystalline structures with metal ions like zinc for potential use in advanced materials . This product is intended for research and further chemical synthesis purposes only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)piperazine
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InChI

InChI=1S/C12H18N2/c1-10-3-4-11(2)12(9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIFWVMRUFKWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20143827
Record name 1-(2,5-Xylyl)piperazine
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1013-25-8
Record name 1-(2,5-Dimethylphenyl)piperazine
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Record name 1-(2,5-Xylyl)piperazine
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Record name 1-(2,5-Xylyl)piperazine
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Record name 1-(2,5-xylyl)piperazine
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Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 1-(2,5-Dimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,5-Dimethylphenyl)piperazine is a substituted arylpiperazine that holds significant interest for researchers in neuropharmacology and medicinal chemistry. As a derivative of piperazine, it serves as a versatile scaffold in the development of novel therapeutic agents, particularly those targeting central nervous system (CNS) disorders such as mood and anxiety disorders. This technical guide provides a comprehensive overview of the fundamental physicochemical and pharmacological properties of this compound, including its chemical structure, solubility, basicity, and lipophilicity. Furthermore, this document outlines its known, and putative, interactions with key neurotransmitter systems and details relevant experimental protocols for its synthesis and characterization.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its application in drug design and development. A summary of these properties is presented in Table 1.

PropertyValueSource
Chemical Identifiers
CAS Number1013-25-8[1][2]
Molecular FormulaC₁₂H₁₈N₂[1][2][3]
Molecular Weight190.29 g/mol [1][2][3]
InChI1S/C12H18N2/c1-10-3-4-11(2)12(9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3[3]
SMILESCc1ccc(C)c(c1)N2CCNCC2[3]
Physical Properties
AppearanceWhite to light yellow crystalline powder or solid[1][3]
Melting Point44 - 48 °C[1][2]
Boiling Point154 °C at 10 mmHg[1][2]
Predicted Physicochemical Properties
pKa (most basic)7.84 ± 0.10ACD/Labs Percepta
logP2.85 ± 0.30ACD/Labs Percepta
Aqueous Solubility (at pH 7.4)0.45 mg/mLACD/Labs Percepta

Synthesis

Experimental Protocol: Palladium-Catalyzed Synthesis of Arylpiperazines

This protocol describes a general method for the synthesis of arylpiperazines from aryl chlorides and piperazine.

Materials:

  • Aryl chloride (e.g., 1-chloro-2,5-dimethylbenzene)

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To an oven-dried reaction vessel, add the aryl chloride (1.0 mmol), piperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired arylpiperazine.

Synthesis_Workflow Reactants Aryl Halide + Piperazine Reaction Reaction Mixture (Heated under Inert Atmosphere) Reactants->Reaction Catalyst Pd Catalyst + Ligand + Base Catalyst->Reaction Solvent Anhydrous Toluene Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of arylpiperazines.

Biological Activity and Pharmacological Profile

Arylpiperazine derivatives are well-documented for their interactions with various neurotransmitter receptors, particularly serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. These interactions are fundamental to their therapeutic potential in treating CNS disorders.

While specific binding data for this compound is not available in the public domain, its structural similarity to other known psychoactive arylpiperazines suggests it may exhibit affinity for one or more of these receptor families. The 2,5-dimethyl substitution on the phenyl ring will influence the compound's steric and electronic properties, which in turn will dictate its receptor binding profile and functional activity (agonist, antagonist, or partial agonist).

Potential Receptor Targets and Signaling Pathways

Based on the pharmacology of the broader arylpiperazine class, this compound is hypothesized to interact with the following receptor systems:

  • Serotonin Receptors: Arylpiperazines frequently show affinity for various 5-HT receptor subtypes, including 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors. These receptors are coupled to G-proteins and modulate adenylyl cyclase activity and intracellular calcium levels.

Serotonin_Signaling cluster_receptor Serotonin Receptor (e.g., 5-HT1A, 5-HT2A) Receptor GPCR G_Protein G-Protein (Gi/Gq) Receptor->G_Protein Ligand Arylpiperazine Ligand->Receptor Effector Adenylyl Cyclase / Phospholipase C G_Protein->Effector Second_Messenger cAMP / IP3 & DAG Effector->Second_Messenger Downstream Downstream Signaling Cascade Second_Messenger->Downstream Dopamine_Signaling cluster_receptor Dopamine Receptor (e.g., D2) Receptor GPCR G_Protein G-Protein (Gi) Receptor->G_Protein Ligand Arylpiperazine Ligand->Receptor Effector Adenylyl Cyclase G_Protein->Effector Second_Messenger ↓ cAMP Effector->Second_Messenger Downstream Modulation of Neuronal Excitability Second_Messenger->Downstream Adrenergic_Signaling cluster_receptor Adrenergic Receptor (e.g., α1, α2) Receptor GPCR G_Protein G-Protein (Gq/Gi) Receptor->G_Protein Ligand Arylpiperazine Ligand->Receptor Effector Phospholipase C / Adenylyl Cyclase G_Protein->Effector Second_Messenger IP3 & DAG / ↓ cAMP Effector->Second_Messenger Downstream Physiological Response Second_Messenger->Downstream Binding_Assay_Workflow Membranes Receptor-expressing Membranes Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound This compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 & Ki Determination) Counting->Analysis

References

1-(2,5-Dimethylphenyl)piperazine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-(2,5-Dimethylphenyl)piperazine. This compound is a notable piperazine derivative utilized in medicinal chemistry and neuropharmacology research. Its structural features make it a valuable intermediate in the synthesis of therapeutic agents, particularly those targeting mood and anxiety disorders.[1]

Chemical Structure and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . The structure consists of a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at opposite positions (positions 1 and 4), attached to a 2,5-dimethylphenyl group. The phenyl group is substituted with two methyl groups at the second and fifth positions relative to the point of attachment to the piperazine ring.

The logical relationship between the core chemical moieties is visualized below.

Structural Composition of this compound cluster_phenyl 2,5-Dimethylphenyl Group cluster_piperazine Piperazine Ring Phenyl Ring Phenyl Ring Methyl Group 1 (C2) Methyl Group 1 (C2) Phenyl Ring->Methyl Group 1 (C2) Substituent at C2 Methyl Group 2 (C5) Methyl Group 2 (C5) Phenyl Ring->Methyl Group 2 (C5) Substituent at C5 Piperazine Piperazine Phenyl Ring->Piperazine N1-Aryl Bond

Logical relationship of the key structural components.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂[1][2]
Molecular Weight 190.29 g/mol [1][2][3]
Appearance White to light yellow crystalline powder[1][3]
Melting Point 42-48 °C[1][3]
Boiling Point 154 °C at 10 mmHg[1][3]
Density 0.999 g/cm³
Purity ≥ 98% (by GC)[1][3]

Experimental Protocols: Synthesis Overview

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general and widely applicable method for the synthesis of arylpiperazines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a common method for forming carbon-nitrogen bonds.

A generalized workflow for such a synthesis is presented below.

General Synthesis Workflow for Arylpiperazines Start Start Reactants 1. Aryl Halide (e.g., 1-bromo-2,5-dimethylbenzene) 2. Piperazine 3. Palladium Catalyst (e.g., Pd₂(dba)₃) 4. Ligand (e.g., BINAP) 5. Base (e.g., NaOtBu) Start->Reactants Reaction Buchwald-Hartwig Amination: - Inert atmosphere (N₂ or Ar) - Anhydrous solvent (e.g., Toluene) - Heat (e.g., 80-110 °C) Reactants->Reaction Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash with brine - Dry over Na₂SO₄ Reaction->Workup Purification Purification: - Solvent evaporation - Column chromatography or - Recrystallization Workup->Purification Product This compound Purification->Product End End Product->End

A generalized workflow for arylpiperazine synthesis.

Methodology:

  • Reactant Preparation: In a reaction vessel under an inert atmosphere, an aryl halide (e.g., 1-bromo-2,5-dimethylbenzene) is combined with piperazine, a palladium catalyst, a suitable phosphine ligand, and a base in an anhydrous solvent like toluene.

  • Reaction Conditions: The mixture is heated for several hours until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Product Isolation and Purification: After cooling, the reaction mixture is subjected to an aqueous workup to remove the catalyst and inorganic salts. The crude product is then purified, typically by column chromatography or recrystallization, to yield the final this compound.[4]

Applications in Research and Drug Development

This compound serves as a crucial building block in the development of therapeutic agents.[1] Its structure is a key component in compounds designed to interact with neurotransmitter systems, making it a person of interest in the synthesis of drugs for neurological and psychiatric conditions.[1] Researchers have utilized this and similar arylpiperazine derivatives to create novel compounds with enhanced bioactivity and selectivity for specific biological targets.[1] The stability and reactivity of this compound make it a preferred intermediate in organic synthesis for the creation of more complex molecules.[1]

References

An In-depth Technical Guide to 1-(2,5-Dimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1013-25-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,5-Dimethylphenyl)piperazine is a substituted arylpiperazine that serves as a versatile building block in medicinal chemistry and pharmaceutical development.[1] Its structural motif is of significant interest due to its prevalence in a wide range of biologically active compounds, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and potential biological significance of this compound, intended to support research and development efforts in the pharmaceutical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

PropertyValueReference
CAS Number 1013-25-8
Molecular Formula C₁₂H₁₈N₂[1]
Molecular Weight 190.29 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 44 - 48 °C[1]
Boiling Point 154 °C at 10 mmHg[1]
Density 0.999 g/cm³[2]
Solubility Soluble in Methanol
Purity ≥ 98% (by GC)[1]
Storage Room temperature, in a cool and dark place (<15°C recommended), under inert gas as it is air sensitive.

Synthesis

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The general synthetic approach involves the N-arylation of a piperazine ring. Below is a representative experimental protocol derived from the synthesis of related arylpiperazines.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common organic synthesis techniques for N-arylpiperazines.

Materials:

  • 1-Bromo-2,5-dimethylbenzene

  • Piperazine (anhydrous)

  • Sodium tert-butoxide (NaOtBu)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., rac-BINAP - (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Toluene (anhydrous, degassed)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, inert-atmosphere flask, add piperazine (1.5 eq.), sodium tert-butoxide (1.8 eq.), the palladium catalyst (e.g., 0.01 eq. Pd₂(dba)₃), and the phosphine ligand (e.g., 0.015 eq. rac-BINAP).

  • Solvent Addition: Add anhydrous, degassed toluene to the flask. Stir the mixture at room temperature for 1 hour.

  • Addition of Aryl Halide: Add 1-bromo-2,5-dimethylbenzene (1.0 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

Synthesis Workflow Diagram

Synthesis_Workflow reagents 1-Bromo-2,5-dimethylbenzene, Piperazine, NaOtBu, Pd Catalyst, Ligand reaction N-Arylation Reaction (Reflux) reagents->reaction solvent Anhydrous Toluene solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

A generalized workflow for the synthesis of this compound.

Analytical Methods

The identification and quantification of this compound are crucial for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for its analysis.

Experimental Protocol: GC-MS Analysis

The following is a typical GC-MS protocol for the analysis of piperazine derivatives, including this compound.[3]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 290 °C.

    • Final hold: 290 °C for 20 minutes.

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Injector Temperature: 250 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 550.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol or ethyl acetate).

  • If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.

  • Inject a 1 µL aliquot into the GC-MS system.

Expected Mass Spectrum:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 190 and characteristic fragmentation patterns of the piperazine and dimethylphenyl moieties.

Analytical Workflow Diagram

Analytical_Workflow sample Sample containing This compound dissolution Dissolution in organic solvent sample->dissolution injection GC Injection dissolution->injection separation Chromatographic Separation (5% Phenyl Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-550) ionization->detection analysis Data Analysis (Mass Spectrum) detection->analysis

A typical workflow for the GC-MS analysis of this compound.

Biological Activity and Applications

While specific quantitative biological data for this compound as a standalone compound is limited in publicly available literature, its significance lies in its role as a key structural component and intermediate in the development of therapeutic agents. The broader class of arylpiperazines is well-known for its interactions with various neurotransmitter systems.[1]

Potential Pharmacological Relevance:

  • CNS Disorders: Arylpiperazines are integral to many drugs targeting CNS disorders, including depression and anxiety.[1] They often exhibit affinity for serotonin (5-HT) and dopamine receptors.

  • Serotonin and Dopamine Systems: Phenylpiperazine derivatives are known to interact with various serotonin and dopamine receptor subtypes. The specific substitution pattern on the phenyl ring significantly influences the affinity and selectivity for these receptors.

  • Intermediate for Drug Synthesis: this compound is structurally related to key intermediates in the synthesis of multimodal antidepressants like vortioxetine. The dimethylphenyl moiety is a crucial part of the final drug structure, contributing to its unique pharmacological profile.

Research Applications:

  • Pharmaceutical Development: This compound serves as a critical starting material or intermediate in the synthesis of novel drug candidates, particularly for neurological disorders.[1]

  • Neurochemical Research: It can be used in studies to investigate receptor-ligand interactions and to understand the structure-activity relationships of arylpiperazine-based compounds.[1]

  • Analytical Standard: Due to its stable nature, it can be used as a reference standard in the chromatographic analysis of more complex mixtures.[1]

General Arylpiperazine Signaling Context

Arylpiperazines often exert their effects by modulating serotonergic and dopaminergic signaling pathways. While the specific pathway for this compound is not defined, a generalized representation of arylpiperazine interaction with a G-protein coupled receptor (GPCR), such as a serotonin or dopamine receptor, is depicted below.

Signaling_Pathway cluster_membrane Cell Membrane receptor GPCR (e.g., 5-HT/Dopamine Receptor) g_protein G-Protein receptor->g_protein Activation ligand Arylpiperazine (e.g., this compound) ligand->receptor Binding effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Downstream Cellular Response second_messenger->cellular_response Signal Transduction

A generalized signaling pathway for arylpiperazine-GPCR interaction.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. Its value lies primarily in its role as a versatile intermediate for the synthesis of complex pharmaceutical agents targeting the central nervous system. This guide has provided a detailed overview of its physicochemical properties, representative synthetic and analytical protocols, and its potential biological context. Further research into the specific pharmacological profile of this compound could unveil novel therapeutic applications.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-(2,5-Dimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2,5-Dimethylphenyl)piperazine is a substituted phenylpiperazine, a chemical class renowned for its diverse pharmacological activities within the central nervous system (CNS). Compounds of this class are known to interact with a variety of G-protein coupled receptors (GPCRs) and neurotransmitter transporters, particularly those involved in serotonergic and dopaminergic signaling. Based on the pharmacology of its structural analogs, this compound is hypothesized to be a modulator of serotonin and dopamine receptors and may also influence the activity of monoamine transporters. This guide will explore its likely molecular targets, potential downstream signaling pathways, and the experimental protocols required to elucidate its precise mechanism of action.

Predicted Molecular Targets and Mechanism of Action

The primary mechanism of action of this compound is likely centered on its interaction with serotonin (5-HT) and dopamine (D) receptors, and potentially the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). The substitution pattern on the phenyl ring is a key determinant of the affinity and selectivity for these targets.

Interaction with Serotonin Receptors

Phenylpiperazines are well-documented ligands of various serotonin receptor subtypes. It is plausible that this compound exhibits affinity for 5-HT1A and 5-HT2A receptors, common targets for this chemical class. Depending on the specific interactions with the receptor binding pocket, the compound could act as an agonist, partial agonist, or antagonist.

Interaction with Dopamine Receptors

Several phenylpiperazine derivatives have demonstrated high affinity for D2-like dopamine receptors (D2, D3, and D4). The dimethyl substitution on the phenyl ring of this compound may confer a specific binding profile at these receptors, potentially leading to agonistic or antagonistic activity.

Activity at Monoamine Transporters

A significant number of phenylpiperazine analogs function as monoamine releasing agents or reuptake inhibitors. It is therefore hypothesized that this compound could modulate synaptic concentrations of serotonin, dopamine, and norepinephrine by interacting with their respective transporters.

Quantitative Data from Structurally Related Analogs

To provide a quantitative perspective, the following tables summarize binding affinity (Ki) and functional activity (EC50) data for structurally similar phenylpiperazine compounds. It is crucial to note that these values are for related compounds and may not be representative of this compound.

Table 1: Receptor Binding Affinities (Ki, nM) of Phenylpiperazine Analogs

Compound5-HT1A5-HT2AD2D3
1-(2,3-Dimethylphenyl)piperazineHigh Affinity (qualitative)-High Affinity (qualitative)-
1-(m-chlorophenyl)piperazine (mCPP)5429400-
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)1162351380-

Table 2: Functional Activity (EC50, nM) of Phenylpiperazine Analogs as Monoamine Releasing Agents

CompoundSerotonin (5-HT) ReleaseDopamine (DA) ReleaseNorepinephrine (NE) Release
1-Benzylpiperazine (BZP)>10,0007342
1-(m-chlorophenyl)piperazine (mCPP)128>10,000>10,000
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)43>10,000>10,000

Potential Signaling Pathways

The interaction of this compound with its putative receptor targets would initiate downstream signaling cascades. The following diagrams illustrate the potential pathways.

G cluster_receptor Cell Membrane cluster_cytosol Cytosol DMPP This compound Receptor GPCR (e.g., 5-HT1A, D2) DMPP->Receptor Binds G_protein Gαi/o or Gαq/11 Receptor->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, PLC) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Produces Kinase Protein Kinase (e.g., PKA, PKC) Second_Messenger->Kinase Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) Kinase->Cellular_Response Phosphorylates & Activates

Caption: Predicted GPCR Signaling Pathway for this compound.

G cluster_presynaptic Presynaptic Terminal DMPP This compound Transporter Monoamine Transporter (SERT, DAT, or NET) DMPP->Transporter Binds & Reverses (Hypothesized) Monoamine_out Monoamine (Synaptic) Transporter->Monoamine_out Monoamine_in Monoamine (Cytosolic) Monoamine_in->Transporter

Caption: Hypothesized Mechanism of Monoamine Release by this compound.

Experimental Protocols

To definitively characterize the mechanism of action of this compound, the following experimental protocols are recommended.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of neuroreceptors and transporters.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex, striatum) or cultured cells expressing the target receptor/transporter in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in assay buffer.

  • Competition Binding: Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2) and increasing concentrations of this compound.

  • Separation and Detection: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

G Start Prepare Receptor Membranes Incubate Incubate Membranes with Radioligand and this compound Start->Incubate Filter Separate Bound and Free Ligand via Vacuum Filtration Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Calculate IC50 and Ki Count->Analyze G cluster_assays Assay Type Start Prepare Brain Synaptosomes Uptake Uptake Inhibition: Pre-incubate with Compound, then add Radiolabeled Monoamine Start->Uptake Release Release: Pre-load with Radiolabeled Monoamine, then add Compound Start->Release Filter Terminate Reaction by Filtration Uptake->Filter Release->Filter Count Measure Radioactivity Filter->Count Analyze Calculate IC50 (Uptake) or EC50 (Release) Count->Analyze

An In-depth Technical Guide to the Pharmacological Profile of 1-(2,5-Dimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,5-Dimethylphenyl)piperazine (DMPP) is a substituted piperazine derivative with primary activity as a nicotinic acetylcholine receptor (nAChR) agonist. This technical guide provides a comprehensive overview of the pharmacological properties of DMPP, including its receptor binding affinity, functional activity, and downstream signaling effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuropharmacology, medicinal chemistry, and drug development.

Introduction

This compound, a member of the versatile piperazine class of compounds, has garnered attention for its potential applications in neuropharmacology. The piperazine scaffold is a common motif in a multitude of centrally acting agents, and substitutions on the phenylpiperazine core can significantly modulate receptor affinity and functional activity. DMPP is primarily recognized for its function as an agonist at nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels crucial for various physiological and cognitive processes. This guide synthesizes the current understanding of DMPP's pharmacological profile, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Receptor Binding and Functional Activity

The principal pharmacological target of this compound is the nicotinic acetylcholine receptor. As an agonist, DMPP mimics the action of the endogenous neurotransmitter acetylcholine, leading to the opening of the ion channel and subsequent cellular responses.

Nicotinic Acetylcholine Receptor (nAChR) Activity

Studies have demonstrated that DMPP is a potent agonist at neuronal nAChRs. Electrophysiological investigations in rat dorsolateral septal nucleus neurons revealed that DMPP induces a half-maximal hyperpolarizing response at a concentration of 3 µM.[1] This effect is indicative of nAChR-mediated activation of potassium channels. Furthermore, at the rat neuromuscular junction, DMPP has been shown to enhance the evoked release of acetylcholine, with effective concentrations in the range of 1-4 µM. The effects of DMPP at nAChRs can be competitively antagonized by mecamylamine.[1]

Table 1: Functional Activity of this compound at nAChRs

ParameterValueSpecies/TissueExperimental Method
Half-maximal hyperpolarizing response3 µMRat dorsolateral septal nucleus neuronsIntracellular electrophysiology
Effective concentration for increased ACh release1-4 µMRat neuromuscular junctionElectrophysiological recording
nAChR Subtype Selectivity

Emerging evidence suggests that DMPP exhibits a degree of selectivity for different nAChR subtypes. In vivo studies in mice have indicated that DMPP's cardiovascular effects are mediated by distinct nAChR subtypes. The parasympathetic (bradycardic) response to DMPP is blocked by a selective α4β2 nAChR antagonist, while the sympathetic (pressor) response is attenuated by a selective α7 nAChR antagonist. This suggests that DMPP acts as an agonist at both α4β2 and α7 nAChR subtypes to elicit these differential physiological responses.

Downstream Signaling Pathways

Beyond its direct effect on ion channel gating, the activation of nAChRs by DMPP initiates intracellular signaling cascades that contribute to its broader pharmacological effects, particularly its anti-inflammatory properties.

PI3K/PLC Pathway

In human monocytes and macrophages, DMPP has been shown to exert anti-inflammatory effects by modulating the phosphatidylinositol 3-kinase (PI3K) and phospholipase C (PLC) signaling pathways.[2][3] The activation of nAChRs by DMPP leads to the engagement of this pathway, which is implicated in the downregulation of inflammatory responses.

PI3K_PLC_Pathway DMPP This compound (DMPP) nAChR Nicotinic Acetylcholine Receptor (nAChR) DMPP->nAChR Agonist PI3K Phosphatidylinositol 3-Kinase (PI3K) nAChR->PI3K Activates PLC Phospholipase C (PLC) PI3K->PLC Activates Anti_Inflammatory Anti-inflammatory Effects PLC->Anti_Inflammatory Leads to Radioligand_Binding_Workflow start Start prepare Prepare reagents: Membranes, Radioligand, DMPP start->prepare incubate Incubate reagents prepare->incubate filter Filter to separate bound and free ligand incubate->filter wash Wash filters filter->wash count Measure radioactivity wash->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

References

An In-Depth Technical Guide to the Receptor Binding Affinity of 1-(2,5-Dimethylphenyl)piperazine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of 1-(2,5-dimethylphenyl)piperazine (2,5-DMPP), a key structural motif in neuropharmacology. While direct quantitative binding data for the parent compound is limited in publicly available literature, this document synthesizes information on a closely related derivative and the broader class of arylpiperazines to infer its likely pharmacological profile. This guide also includes detailed experimental protocols for determining receptor binding affinity and visual representations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a versatile chemical intermediate widely utilized in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] Its arylpiperazine core is a common pharmacophore in drugs developed for psychiatric and neurological disorders, known to interact with a variety of neurotransmitter receptors. This guide focuses on the available binding affinity data for a key derivative and provides the context of arylpiperazine pharmacology to understand the potential interactions of 2,5-DMPP itself.

Quantitative Receptor Binding Affinity Data

Compound/DerivativeReceptorKᵢ (nM)
6-acetyl-7-{4-[4-(2,5-dimethylphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one5-HT1A14.1 (9.0-22.1)
5-HT2A2370 (1430-3910)

Data from Ostrowska K, Leśniak A, Gryczka W, et al. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Int J Mol Sci. 2023;24(3):2779.[2]

This data indicates that the derivative possesses a moderate affinity for the 5-HT1A receptor and a significantly lower affinity for the 5-HT2A receptor. The sub-micromolar affinity for the 5-HT1A receptor suggests that this receptor is a likely target for compounds containing the this compound scaffold.

Based on the broader pharmacology of arylpiperazine derivatives, it is plausible that this compound itself may exhibit affinity for a range of monoaminergic receptors, including various serotonin and dopamine receptor subtypes, as well as adrenergic receptors.[3][4] The substitution pattern on the phenyl ring is known to influence the affinity and selectivity for these receptors.[5]

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity is most commonly achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[6] There are several variations of this assay, including saturation, competitive, and kinetic binding assays. The data presented above was likely generated using a competitive radioligand binding assay.

Principle of Competitive Radioligand Binding Assay

A competitive binding assay measures the ability of an unlabeled test compound (the "competitor," in this case, the this compound derivative) to displace a radiolabeled ligand (the "radioligand") from its receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). The IC50 value can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

General Experimental Workflow

The following diagram illustrates a typical workflow for a competitive radioligand binding assay using a filtration-based method.

G General Workflow of a Competitive Radioligand Binding Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis ReceptorPrep Receptor Preparation (e.g., cell membrane homogenates) Incubation Incubate Receptor, Radioligand, and Test Compound to reach equilibrium ReceptorPrep->Incubation RadioligandPrep Radioligand Solution (fixed concentration) RadioligandPrep->Incubation CompetitorPrep Test Compound Dilutions (varying concentrations) CompetitorPrep->Incubation Filtration Separate bound from free radioligand via vacuum filtration Incubation->Filtration Scintillation Quantify bound radioactivity using a scintillation counter Filtration->Scintillation Analysis Generate competition curve and calculate IC50 and Ki values Scintillation->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Detailed Methodology (Example Protocol)

The following is a generalized protocol for a competitive radioligand binding assay, based on common practices in the field. Specific parameters will vary depending on the receptor, radioligand, and test compound.

  • Receptor Preparation:

    • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or tissue homogenates) are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifugation to pellet the membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in a specific order:

      • Assay buffer.

      • A fixed concentration of the radioligand (typically at or below its Kd value).

      • Varying concentrations of the unlabeled test compound.

      • The receptor preparation.

    • Control wells are included for total binding (no competitor) and non-specific binding (a high concentration of a known, unlabeled ligand).

  • Incubation:

    • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This traps the cell membranes with the bound radioligand on the filter.

    • The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • The radioactivity trapped on the filters is measured using a scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data is plotted as the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.

    • The IC50 value is determined from the curve using non-linear regression analysis.

    • The Kᵢ value is calculated from the IC50 using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Potential Signaling Pathways

Given the affinity of the this compound derivative for the 5-HT1A receptor, it is pertinent to understand the signaling pathways associated with this receptor. Arylpiperazines are also known to interact with other receptors, such as α1-adrenergic receptors, so their signaling pathways are also relevant.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins. Activation of the 5-HT1A receptor can lead to a variety of downstream effects, including the inhibition of adenylyl cyclase and the modulation of ion channels.

G Simplified 5-HT1A Receptor Signaling Pathway Ligand 5-HT or Agonist Receptor 5-HT1A Receptor Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel G_protein->GIRK activates (βγ subunit) Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits (βγ subunit) cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates K_ion K+ GIRK->K_ion efflux Neuronal_Inhibition Neuronal Inhibition Ca_channel->Neuronal_Inhibition K_ion->Neuronal_Inhibition Ca_ion Ca2+ Ca_ion->Ca_channel

Caption: Simplified 5-HT1A receptor signaling cascade.

α1-Adrenergic Receptor Signaling

Arylpiperazines frequently exhibit affinity for α1-adrenergic receptors. These receptors are GPCRs that couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).

G Simplified α1-Adrenergic Receptor Signaling Pathway Ligand Norepinephrine or Agonist Receptor α1-Adrenergic Receptor Ligand->Receptor G_protein Gq/11 Protein Receptor->G_protein activates PLC Phospholipase C G_protein->PLC activates IP3 IP3 PLC->IP3 cleaves to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response

Caption: Simplified α1-adrenergic receptor signaling cascade.

Conclusion

While a comprehensive receptor binding profile for this compound remains to be fully elucidated in the public domain, the available data on a key derivative strongly suggests that the 5-HT1A receptor is a significant target. The broader pharmacology of the arylpiperazine class of compounds indicates potential interactions with other monoaminergic receptors. This technical guide provides a foundational understanding of the likely receptor interactions of 2,5-DMPP and detailed methodologies for its further pharmacological characterization. Future research involving broad radioligand binding screens would be invaluable in fully defining the receptor binding affinity of this important chemical scaffold.

References

Potential Therapeutic Targets of 1-(2,5-Dimethylphenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,5-Dimethylphenyl)piperazine is a substituted piperazine derivative that serves as a versatile scaffold in medicinal chemistry. While the compound itself is primarily a synthetic intermediate, its structural motif is a key pharmacophore in a range of biologically active molecules. This technical guide consolidates the available data on the potential therapeutic targets of compounds derived from or structurally related to this compound, with a focus on their interactions with key proteins in the central nervous system. The information presented herein is intended to support further research and drug development efforts centered on this chemical class.

Introduction

Phenylpiperazine derivatives are a prominent class of compounds in modern pharmacology, renowned for their diverse and potent activities, particularly within the central nervous system (CNS). The this compound moiety, characterized by a piperazine ring linked to a 2,5-dimethyl substituted phenyl group, is a key structural element in the design of novel therapeutic agents. This guide explores the established and potential therapeutic targets of molecules incorporating this scaffold, drawing from data on closely related analogues to infer likely biological activity.

Primary Therapeutic Target Classes

Based on the pharmacology of structurally similar phenylpiperazine compounds, the primary therapeutic targets are concentrated within the monoaminergic neurotransmitter systems. These include serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters.

Serotonergic System

The serotonergic system is a major focus for drugs containing the phenylpiperazine scaffold. Key targets include:

  • 5-HT Receptors: Phenylpiperazines exhibit a wide range of affinities and functional activities (agonist, antagonist, partial agonist) at various 5-HT receptor subtypes. The specific substitution pattern on the phenyl ring significantly influences selectivity.

  • Serotonin Transporter (SERT): Inhibition of SERT is a hallmark of many antidepressant medications. Phenylpiperazine derivatives have been shown to be potent SERT inhibitors.

Dopaminergic System

Interaction with dopamine receptors is another critical area of activity for this class of compounds.

  • Dopamine Receptors: Affinity for D2-like (D2, D3, D4) receptors is a common feature, often associated with antipsychotic or mood-stabilizing properties.

Adrenergic System

The adrenergic system, which mediates the effects of norepinephrine and epinephrine, is also a relevant target.

  • Adrenergic Receptors: Phenylpiperazine derivatives can display affinity for α-adrenergic receptors, which can contribute to their overall pharmacological profile.

Quantitative Data on Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the binding affinities (Ki, nM) of representative phenylpiperazine compounds for various CNS targets. It is important to note that these are analogues, and the data for this compound itself is not extensively published.

CompoundTargetBinding Affinity (Ki, nM)
1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI)5-HT2A0.7
1-(m-chlorophenyl)piperazine (mCPP)5-HT2C1.3
VortioxetineSERT1.6
Vortioxetine5-HT33.7
Vortioxetine5-HT1A15
AripiprazoleD20.34
Aripiprazole5-HT1A1.7

This table is illustrative and includes data from well-characterized phenylpiperazine-containing drugs to highlight the potential target affinities.

Signaling Pathways and Experimental Workflows

The interaction of phenylpiperazine derivatives with their targets can modulate complex intracellular signaling cascades. The following diagrams illustrate these pathways and a typical experimental workflow for characterizing a novel compound.

G cluster_0 GPCR Signaling Cascade (e.g., 5-HT1A Receptor) Ligand Phenylpiperazine Agonist Receptor 5-HT1A Receptor Ligand->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Modulates

Caption: GPCR signaling pathway for a Gαi/o-coupled receptor.

G cluster_1 Drug Discovery and Characterization Workflow Compound_Synthesis Synthesis of This compound Analogues In_Vitro_Screening In Vitro Screening (Binding Assays) Compound_Synthesis->In_Vitro_Screening Functional_Assays Functional Assays (e.g., cAMP, Ca2+ flux) In_Vitro_Screening->Functional_Assays In_Vivo_Studies In Vivo Studies (Animal Models) Functional_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Improvement Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

Caption: A typical workflow for drug discovery.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are generalized methodologies for key experiments used to characterize phenylpiperazine compounds.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.

  • Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT2A receptors) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Assay

This functional assay measures the effect of a compound on adenylyl cyclase activity, typically for Gs or Gi-coupled receptors.

  • Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.

  • Compound Treatment: Cells are treated with the test compound at various concentrations.

  • cAMP Induction: Adenylyl cyclase is stimulated (e.g., with forskolin) to produce cAMP.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

This compound represents a valuable starting point for the development of novel CNS-active agents. The primary therapeutic targets for compounds derived from this scaffold are likely to be within the serotonergic, dopaminergic, and adrenergic systems. Future research should focus on synthesizing and characterizing novel analogues to elucidate their specific pharmacological profiles and therapeutic potential. The methodologies and data presented in this guide provide a framework for these endeavors.

In Vitro Activity of 1-(2,5-Dimethylphenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,5-Dimethylphenyl)piperazine is a substituted arylpiperazine derivative. The piperazine moiety is a common scaffold in medicinal chemistry, known to interact with various biological targets, particularly within the central nervous system. Arylpiperazines, in general, have shown a wide range of pharmacological activities, including interactions with serotonin and dopamine receptors, making them valuable structural motifs in the development of antipsychotic, antidepressant, and anxiolytic agents. Furthermore, recent studies have explored the potential of piperazine-containing compounds as anticancer agents. This technical guide provides an overview of the potential in vitro activity of this compound based on the activities of structurally related phenylpiperazine derivatives, details relevant experimental protocols for assessing such activities, and visualizes key signaling pathways and experimental workflows.

Data Presentation: In Vitro Activity of Structurally Related Phenylpiperazine Derivatives

Table 1: Receptor Binding Affinity of Phenylpiperazine Analogs

Compound/AnalogReceptorAssay TypeKi (nM)Reference Compound
1-(m-Trifluoromethylphenyl)piperazine (TFMPP)5-HT1BRadioligand Binding-Serotonin
1-(m-Chlorophenyl)piperazine (mCPP)5-HT3Radioligand Binding> QuipazineQuipazine
WC10 (a 2-methoxy substituted phenylpiperazine)Dopamine D3Radioligand BindingNanomolar AffinityQuinpirole
WC26 (a 2-methoxy substituted phenylpiperazine)Dopamine D3Radioligand BindingNanomolar AffinityQuinpirole
WC44 (a 2-methoxy substituted phenylpiperazine)Dopamine D3Radioligand BindingNanomolar AffinityQuinpirole
Phenylpiperazine-Hydantoin Derivative 12α1-AdrenergicRadioligand Binding< 100-
Phenylpiperazine-Hydantoin Derivative 14α1-AdrenergicRadioligand Binding11.9-

Table 2: In Vitro Anticancer Activity of Phenylpiperazine Derivatives

Compound/AnalogCell LineCancer TypeAssay TypeIC50 (µM)Reference Compound
1-(4-chlorobenzhydryl)piperazine derivative 5aHUH7, MCF7, HCT116Liver, Breast, ColonCytotoxicity AssayHigh CytotoxicityDoxorubicin
2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivative 7aNCI-H460, HepG2, HCT-116Lung, Liver, ColonCytotoxicity AssayHigher than DoxorubicinDoxorubicin
Thiazolinylphenyl-piperazine compoundsBreast and Prostate Cancer CellsBreast, ProstateCell Viability Assay< 25 (for 50% reduction)-

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is a standard method for determining the binding affinity of a test compound to the dopamine D2 receptor.[1]

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.[1]

  • Radioligand: [3H]-Spiperone.[1]

  • Non-specific binding control: Haloperidol.[1]

  • Test compound: this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).[1]

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-D2 cells.

    • Homogenize cells in ice-cold buffer and centrifuge to pellet the cell membranes.

    • Resuspend the membrane preparation in fresh buffer and determine the protein concentration.[1]

  • Binding Assay:

    • In a 96-well plate, add binding buffer, the test compound at various concentrations, and the radioligand ([3H]-Spiperone).[1]

    • For determining non-specific binding, add a high concentration of haloperidol.[1]

    • Initiate the binding reaction by adding the membrane preparation.

    • Incubate at room temperature to allow the binding to reach equilibrium.[1]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.[1]

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Counting and Data Analysis:

    • Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.[1]

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cancer cell viability.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Cell culture medium and supplements.

  • 96-well plates.

  • Test compound: this compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[2]

  • Solubilization solution (e.g., DMSO).

Procedure:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72 hours).[2]

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[2]

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualization

experimental_workflow_cytotoxicity start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding compound_treatment Treat with This compound (Serial Dilutions) cell_seeding->compound_treatment incubation Incubate (e.g., 72 hours) compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals (DMSO) mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (570 nm) formazan_solubilization->read_absorbance data_analysis Calculate % Viability and IC50 Value read_absorbance->data_analysis end End data_analysis->end

In Vitro Cytotoxicity (MTT) Assay Workflow.

radioligand_binding_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis membrane_prep Prepare Cell Membranes (Expressing Target Receptor) incubation Incubate Membranes with Radioligand and Test Compound membrane_prep->incubation reagent_prep Prepare Radioligand, Test Compound, and Buffers reagent_prep->incubation filtration Separate Bound and Free Ligand (Filtration) incubation->filtration scintillation_counting Measure Radioactivity (Scintillation Counting) filtration->scintillation_counting calculate_binding Calculate Specific Binding scintillation_counting->calculate_binding determine_ic50 Determine IC50 calculate_binding->determine_ic50 calculate_ki Calculate Ki (Cheng-Prusoff) determine_ic50->calculate_ki

Radioligand Binding Assay Workflow.

dopamine_d2_signaling D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates Targets Arylpiperazine Phenylpiperazine Derivative (e.g., this compound) Arylpiperazine->D2R Antagonist?

Simplified Dopamine D2 Receptor Signaling Pathway.

References

Preliminary Toxicity Profile of 1-(2,5-Dimethylphenyl)piperazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available safety information for 1-(2,5-Dimethylphenyl)piperazine and provides a comprehensive overview of toxicological study methodologies for related piperazine derivatives. Direct, in-depth preliminary toxicity studies for this compound are not publicly available at this time. The toxicological properties of this specific compound have not been fully investigated[1]. The data and protocols presented herein for related compounds should be considered for informational and comparative purposes only.

Introduction

This compound is a piperazine derivative with potential applications in pharmaceutical and chemical research, particularly in neuropharmacology and medicinal chemistry[2]. As with any novel chemical entity, a thorough understanding of its toxicity profile is paramount for safe handling and potential therapeutic development. This guide provides an overview of the known safety information for this compound and details common toxicological assays used for piperazine derivatives.

Hazard Identification and General Safety

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous chemical[1].

Key Hazards:

  • Causes severe skin burns and eye damage[1].

  • Harmful if swallowed or in contact with skin[1].

  • Corrosive to skin, eyes, and mucous membranes[3].

Handling Precautions:

  • Wear protective gloves, protective clothing, eye protection, and face protection[1].

  • Wash face, hands, and any exposed skin thoroughly after handling[1].

  • Do not eat, drink, or smoke when using this product[1].

  • Do not breathe dust, fume, gas, mist, vapors, or spray[1].

Quantitative Toxicity Data (for related Piperazine Derivatives)

No specific quantitative toxicity data (e.g., LD50, EC50) for this compound has been found in the public domain. However, studies on other piperazine derivatives provide insights into the potential toxicological profile. The following tables summarize cytotoxicity data for various piperazine compounds.

Table 1: Cytotoxicity of Piperazine Derivatives in Rat Cardiomyoblast H9c2 Cells [4]

CompoundEC50 (µM)Exposure Time
N-benzylpiperazine (BZP)343.924 hours
1-(3-trifluoromethylphenyl) piperazine (TFMPP)59.624 hours
1-(4-methoxyphenyl) piperazine (MeOPP)570.124 hours
1-(3,4-methylenedioxybenzyl) piperazine (MDBP)702.524 hours

Table 2: Hepatotoxicity of Piperazine Derivatives [5]

CompoundCell LineEC50 (mM)
N-benzylpiperazine (BZP)Primary Rat Hepatocytes2.20
N-benzylpiperazine (BZP)HepaRG6.60
1-(3-trifluoromethylphenyl)piperazine (TFMPP)Primary Rat Hepatocytes0.14
1-(3-trifluoromethylphenyl)piperazine (TFMPP)HepaRG0.45

Experimental Protocols for Toxicity Assessment

Detailed experimental protocols for assessing the toxicity of piperazine derivatives are crucial for reproducible research. The following are examples of commonly employed in vitro cytotoxicity assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals[6][7].

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂)[6]. For suspension cells, a density of 1.5 x 10⁴ cells/well can be used[8].

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours)[7][9].

  • MTT Addition: After the incubation period, add MTT solution (e.g., 0.8 mg/mL) to each well[8].

  • Formazan Solubilization: Incubate for a few hours to allow formazan crystal formation. Then, add a solubilizing agent (e.g., DMSO) to dissolve the crystals[8].

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm[8].

MTT_Assay_Workflow A Seed cells in 96-well plate B Add test compound at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Caption: Workflow of the MTT assay for cell viability assessment.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes[6].

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3-5 minutes. Carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

LDH_Assay_Workflow A Seed cells and treat with compound B Incubate for desired time A->B C Centrifuge plate B->C D Collect supernatant C->D E Add LDH reaction mixture D->E F Measure absorbance E->F

Caption: Workflow of the LDH assay for cytotoxicity assessment.

Potential Mechanisms of Toxicity for Piperazine Derivatives

Studies on various piperazine derivatives suggest several potential mechanisms of toxicity.

Mitochondrial Impairment

Several piperazine designer drugs have been shown to induce toxicity in cardiomyoblasts through mitochondrial impairment[4]. This can involve:

  • A decrease in mitochondrial membrane potential.

  • A decrease in intracellular ATP levels.

  • An increase in intracellular calcium levels[4].

Mitochondrial_Impairment_Pathway Compound Piperazine Derivative Mito Mitochondrial Impairment Compound->Mito MMP Decreased Mitochondrial Membrane Potential Mito->MMP ATP Decreased Intracellular ATP Mito->ATP Ca Increased Intracellular Calcium Mito->Ca Toxicity Cell Toxicity MMP->Toxicity ATP->Toxicity Ca->Toxicity

References

Methodological & Application

Application Notes and Protocols for Buchwald-Hartwig Amination in Arylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern synthetic organic chemistry, particularly in the pharmaceutical industry.[1][2] This powerful transformation enables the formation of carbon-nitrogen (C-N) bonds between aryl halides or pseudohalides and amines. The synthesis of arylpiperazines is a significant application of this methodology, as the arylpiperazine motif is a key structural component in a vast array of biologically active compounds and approved drugs, including antipsychotics, antidepressants, and anticancer agents.[1][3][4]

Traditional methods for N-arylpiperazine synthesis often require harsh reaction conditions, multistep procedures, and have limited substrate scope.[5] The Buchwald-Hartwig amination offers a more efficient and versatile alternative, allowing for the coupling of a wide range of electronically and sterically diverse aryl halides with piperazine and its derivatives under relatively mild conditions.[6] The success of the reaction is highly dependent on the careful selection of the palladium catalyst, phosphine ligand, base, and solvent.[1] This document provides detailed application notes and experimental protocols for the synthesis of arylpiperazines via the Buchwald-Hartwig amination.

Key Reaction Parameters

The efficiency and outcome of the Buchwald-Hartwig amination are critically influenced by several factors:

  • Palladium Precatalyst: A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and numerous pre-formed precatalysts that offer enhanced stability and activity.[7]

  • Ligand: The choice of phosphine ligand is crucial for promoting the catalytic cycle and accommodating different substrates. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) and bidentate ligands (e.g., BINAP, Xantphos) are commonly employed.[2][8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[1]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typically used.[7]

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures (reflux), depending on the reactivity of the substrates and the catalyst system.[9]

Quantitative Data Summary

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination in the synthesis of various arylpiperazines, showcasing the versatility of this reaction with different substrates and conditions.

Table 1: Buchwald-Hartwig Amination of Aryl Bromides with Piperazine Derivatives

Aryl BromidePiperazine DerivativePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotolueneN-Boc-piperazinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1001695
1-Bromo-4-methoxybenzenePiperazinePd₂(dba)₃ (1)XPhos (2)NaOt-BuDioxane1001292
2-BromopyridineN-MethylpiperazinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene1102488
1-Bromo-3,5-dimethylbenzeneN-Phenylpiperazine[Pd(cinnamyl)Cl]₂ (1)BippyPhos (2)NaOt-BuToluene1001897
4-BromoacetophenoneN-Boc-piperazinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1002485

Table 2: Buchwald-Hartwig Amination of Aryl Chlorides with Piperazine Derivatives

Aryl ChloridePiperazine DerivativePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotoluenePiperazineG3-XPhos (2)-NaOt-BuToluene10010 min97
1-Chloro-4-nitrobenzeneN-Boc-piperazinePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSTHF801690
2-ChlorobenzonitrileN-EthylpiperazinePd(OAc)₂ (2)cataCXium A (4)K₂CO₃t-BuOH1002482
1-Chloro-2-fluorobenzenePiperazineG4-XPhos (1)-NaOt-BuDioxane100494
4-Chloro-N,N-dimethylanilineN-Boc-piperazinePd(OAc)₂ (2)DavePhos (3)NaOt-BuToluene1001896

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-N'-Boc-piperazines

This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl halide with N-Boc-piperazine.

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., NaOt-Bu, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2 equiv), and the base (1.5 equiv).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Through the septum, add the palladium precatalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, to achieve a concentration of ~0.1-0.5 M) via syringe.

  • Reaction: Place the Schlenk tube in a preheated heating block or oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-aryl-N'-Boc-piperazine.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle them in a well-ventilated fume hood and under an inert atmosphere where necessary.

  • Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Organic solvents are flammable. Perform the reaction away from ignition sources.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Aryl Halide, Piperazine, Base Setup Combine Reagents & Catalyst under Inert Atmosphere Reagents->Setup Catalyst Pd Precatalyst, Ligand Catalyst->Setup Heating Heat Reaction Mixture Setup->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool & Quench Monitoring->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Arylpiperazine Purify->Product

Caption: Experimental workflow for arylpiperazine synthesis.

Catalytic_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X ArX Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + Piperazine-H RedElim Reductive Elimination Complex AmineCoord->RedElim - HX + Base Base Base RedElim->Pd0 Reductive Elimination Product Ar-Piperazine Piperazine Piperazine-H HX_Base [Base-H]⁺X⁻

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

Application Notes: Microwave-Assisted Synthesis of 1-Arylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Arylpiperazines are a crucial class of compounds in medicinal chemistry and drug development, forming the core structure of numerous pharmaceuticals, including antipsychotic, antidepressant, and antihypertensive agents.[1] Traditional methods for their synthesis often involve long reaction times, high temperatures, and the use of hazardous solvents.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[3][4] The application of microwave irradiation provides rapid, uniform heating, leading to dramatic reductions in reaction times (from hours to minutes), increased product yields, and often cleaner reaction profiles.[3][5][6] This "green chemistry" approach is highly valuable in high-speed combinatorial chemistry and lead optimization, accelerating the drug discovery process.[2][4]

Synthetic Strategies

The synthesis of 1-arylpiperazines via microwave irradiation is versatile, with several effective strategies available to researchers. The choice of method often depends on the desired substitution pattern and the reactivity of the starting materials.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a highly effective and widely used method for forming carbon-nitrogen (C-N) bonds.[7] The reaction couples an aryl halide (or triflate) with piperazine, catalyzed by a palladium complex.[7] Microwave irradiation significantly accelerates this transformation, allowing for the coupling of a wide variety of functionalized aryl halides, including electron-rich, electron-neutral, and electron-poor systems, with piperazine or its derivatives.[8][9] The selection of the appropriate palladium source, ligand (e.g., XPhos), and base is critical for achieving high yields.[9][10]

  • Nucleophilic Aromatic Substitution (SNAr): In this method, a nucleophile directly displaces a leaving group on an aromatic ring. For this reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group.[11] Microwave heating can facilitate SNAr reactions, even under solvent-free conditions, providing a rapid route to specific 1-arylpiperazines.[12][13]

  • Solvent-Free Synthesis: Driven by the principles of green chemistry, solvent-free microwave-assisted synthesis is an attractive option.[14][15] This approach minimizes waste and simplifies product work-up. The synthesis of the antipsychotic drug Aripiprazole, a complex 1-arylpiperazine derivative, has been successfully demonstrated using a solvent-free microwave protocol in the presence of a phase-transfer catalyst, achieving high yields in just a few minutes.[1]

Experimental Workflow & Protocols

The general workflow for microwave-assisted synthesis is straightforward and amenable to automation, making it ideal for creating compound libraries for screening.

G A Reagent Preparation (Aryl Halide, Piperazine, Catalyst, Base, Solvent) B Microwave Vial Assembly (Add reagents and stir bar, seal vial) A->B C Microwave Irradiation (Set Temperature, Time, Power) B->C D Reaction Cooling (Cool to room temperature) C->D E Work-up & Extraction (e.g., Dilute with solvent, wash with water/brine) D->E F Purification (e.g., Column Chromatography, Recrystallization) E->F G Product Analysis (e.g., NMR, LC-MS, TLC) F->G H 1-Arylpiperazine Product G->H

Caption: General workflow for microwave-assisted 1-arylpiperazine synthesis.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the rapid synthesis of 1-arylpiperazines from aryl bromides using a palladium catalyst and microwave heating.[9]

Materials:

  • Aryl bromide (1.0 equiv)

  • Piperazine (or substituted piperazine) (2.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (7-10 mol%)

  • Sodium tert-butoxide (t-BuONa) (2.2 equiv)

  • Anhydrous Toluene

  • Microwave reaction vial with stir bar

  • Microwave reactor

Procedure:

  • Under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 equiv), piperazine (2.2 equiv), Pd₂(dba)₃ (5 mol%), XPhos (7 mol%), and t-BuONa (2.2 equiv) to a microwave reaction vial containing a magnetic stir bar.

  • Add anhydrous toluene (e.g., 20 mL per 1.0 g of aryl bromide).[9]

  • Seal the vial securely with an appropriate cap.[16]

  • Place the vial into the microwave reactor cavity.

  • Irradiate the reaction mixture at a set temperature (e.g., 130-150 °C) for the specified time (e.g., 10-30 minutes).[9] The microwave power should be set to maintain the target temperature (e.g., 200 W).[9]

  • After irradiation is complete, allow the reaction mixture to cool to room temperature.

  • Dilute the cooled mixture with a suitable organic solvent (e.g., Dichloromethane or Chloroform).

  • Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1-arylpiperazine.

Data Summary:

Aryl HalideAmineTemp (°C)Time (min)Yield (%)Citation
1,4-DibromobenzenePhenoxazine1501094[9]
1,4-DibromobenzenePhenothiazine1501094[9]
1,4-DibromobenzeneAcridine1501083[9]
1,3-DibromobenzeneCarbazole1503078[9]
2-Bromo-13α-estrone 3-methyl etherAniline15010High[10]
Protocol 2: Solvent-Free Synthesis of Aripiprazole

This protocol details a rapid, environmentally friendly, solvent-free synthesis of Aripiprazole, a 1-(2,3-dichlorophenyl)piperazine derivative, using microwave irradiation.[1]

Materials:

  • 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (4.18 mmol, 1.0 equiv)

  • 1,4-dibromobutane (8.36 mmol, 2.0 equiv)

  • 1-(2,3-dichlorophenyl)piperazine hydrochloride (DCP) (5.23 mmol, 1.25 equiv)

  • Potassium Carbonate (K₂CO₃) (12.54 mmol, 3.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (Phase Transfer Catalyst) (0.42 mmol, 0.1 equiv)

  • Microwave reaction vessel

  • Microwave reactor

Procedure:

  • Combine 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1,4-dibromobutane, K₂CO₃, and TBAB in a microwave reaction vessel.

  • Place the vessel in the microwave reactor and irradiate the mixture at 100 W for 120 seconds.[1]

  • Remove the vessel and add 1-(2,3-dichlorophenyl)piperazine hydrochloride (DCP) to the mixture.[1]

  • Return the vessel to the microwave reactor and continue irradiation at 100 W for an additional 120 seconds.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After cooling, work up the reaction mixture to isolate the crude product.

  • Purify the crude Aripiprazole, typically by recrystallization, to yield the final product.

Data Summary:

Base (equiv)Catalyst (equiv)Power (W)ProcedureYield (%)Citation
K₂CO₃ (3)TBAB (0.1)100Two-step, one-pot81[1]
K₂CO₃ (2)TBAB (0.1)100Two-step, one-pot74[1]
K₂CO₃ (3)None100Two-step, one-pot65[1]
K₂CO₃ (3)TBAB (0.1)50Two-step, one-pot72[1]
K₂CO₃ (3)TBAB (0.1)100One-pot (all at once)70[1]

References

Application Note: Purification of 1-(2,5-Dimethylphenyl)piperazine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2,5-Dimethylphenyl)piperazine is a substituted arylpiperazine, a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. Synthesis of this and related compounds often results in a crude mixture containing the desired product, unreacted starting materials, and byproducts. Effective purification is crucial to obtain a compound of high purity for subsequent analytical characterization and biological evaluation. This application note details a robust protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography.

Column chromatography is a widely employed purification technique in organic synthesis.[1][2] The separation is based on the differential adsorption of the components of a mixture onto a stationary phase (in this case, silica gel) and their varying solubility in a mobile phase that flows through the column.[2] For N-arylpiperazines, which are basic compounds, careful selection of the mobile phase is key to achieving efficient separation and good peak shape.[3]

Materials and Methods

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Triethylamine (≥99%)

  • Dichloromethane (ACS grade)

  • Glass chromatography column

  • Fraction collection tubes

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Instrumentation:

Post-purification analysis to confirm identity and purity would typically involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

  • High-Performance Liquid Chromatography (HPLC)[1]

Experimental Protocol

A detailed, step-by-step protocol for the purification of this compound is provided below.

1. Mobile Phase Preparation: Prepare a series of eluents with increasing polarity. A common solvent system for N-arylpiperazines is a mixture of n-hexane and ethyl acetate.[1] To minimize tailing of the basic piperazine compound on the acidic silica gel, add a small amount of triethylamine (typically 0.1-1%) to the mobile phase.[3]

  • Eluent A: 95:5 (v/v) n-Hexane / Ethyl Acetate + 0.1% Triethylamine

  • Eluent B: 80:20 (v/v) n-Hexane / Ethyl Acetate + 0.1% Triethylamine

  • Eluent C: 60:40 (v/v) n-Hexane / Ethyl Acetate + 0.1% Triethylamine

2. Thin-Layer Chromatography (TLC) Analysis of Crude Mixture: Before performing the column chromatography, analyze the crude mixture by TLC to determine the optimal mobile phase for separation. Spot the crude mixture on a TLC plate and develop it in chambers containing the different prepared eluents. The ideal eluent will show good separation between the desired product spot and impurities, with a retention factor (Rf) for the product of approximately 0.2-0.4.

3. Column Packing:

  • Securely clamp a glass chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.[2]

  • Add a thin layer of sand (approx. 1 cm) over the cotton plug.[2]

  • Prepare a slurry of silica gel in the least polar eluent (Eluent A).[2]

  • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[2]

  • Once the silica gel has settled, add a protective layer of sand (approx. 1 cm) on top.[2]

  • Wash the packed column with the initial eluent, ensuring the solvent level does not drop below the top layer of sand.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.[2]

  • Carefully apply the dissolved sample onto the top layer of sand using a pipette.[2]

  • Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the sand.

5. Elution and Fraction Collection:

  • Carefully add the initial, least polar eluent (Eluent A) to the top of the column.

  • Begin collecting fractions in test tubes.

  • Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.

  • Gradually increase the polarity of the mobile phase by switching to Eluent B and then Eluent C (gradient elution).[1] This will help elute the more polar impurities after the desired compound has been collected.

  • Monitor the separation by periodically analyzing the collected fractions using TLC.

6. Product Isolation:

  • Identify the fractions containing the pure this compound based on the TLC analysis.

  • Combine the pure fractions into a round-bottom flask.[1]

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[1]

7. Post-Purification Analysis:

  • Confirm the structure of the purified compound using NMR and MS.[1]

  • Assess the purity of the final product by HPLC.[1]

Data Presentation

The following table summarizes typical parameters and expected results for the column chromatography purification of this compound.

ParameterValue / Description
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase System n-Hexane / Ethyl Acetate with 0.1% Triethylamine
Elution Method Gradient Elution (e.g., 5% to 40% Ethyl Acetate)
Typical Product Rf ~0.3 in 80:20 n-Hexane / Ethyl Acetate
Crude Sample Load 1-5% of the mass of the silica gel
Detection Method (TLC) UV light at 254 nm
Expected Purity (Post-Column) >98% (as determined by HPLC/NMR)

Visualizations

Diagram 1: Experimental Workflow for Purification

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Mobile Phase Optimization) Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Pack 3. Pack Chromatography Column Slurry->Pack SamplePrep 4. Dissolve Crude Product Pack->SamplePrep Load 5. Load Sample onto Column SamplePrep->Load Elute 6. Elute with Gradient (Hexane/EtOAc + Et3N) Load->Elute Collect 7. Collect Fractions Elute->Collect TLC_Fractions 8. Analyze Fractions by TLC Collect->TLC_Fractions Combine 9. Combine Pure Fractions TLC_Fractions->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate FinalProduct Purified Product Evaporate->FinalProduct

References

Application Note: HPLC Method for the Analysis of 1-(2,5-Dimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(2,5-Dimethylphenyl)piperazine. The described protocol is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is a substituted piperazine derivative. Like other piperazine compounds, it serves as a building block in the synthesis of various pharmaceutically active compounds. Accurate and reliable analytical methods are crucial for determining the purity and concentration of this compound in research and manufacturing settings. This document provides a recommended HPLC method using a reversed-phase column with UV detection, based on established analytical methodologies for similar piperazine derivatives.

Principle

The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase. The mobile phase composition is optimized to provide a good peak shape and retention time for this compound. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known standard. The presence of the phenyl group in the molecule allows for direct UV detection.

Experimental Protocol

This section provides a detailed methodology for the analysis of this compound.

3.1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

    • Data acquisition and processing software

  • Materials:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified)

    • Formic acid or Trifluoroacetic acid (optional, for pH adjustment and improved peak shape)

    • Volumetric flasks, pipettes, and other standard laboratory glassware

    • Syringe filters (0.45 µm or 0.22 µm)

3.2. Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point and may require optimization for specific applications.

ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at approximately 240 nm
Run Time Approximately 10 minutes

3.3. Preparation of Solutions

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer the standard to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent, such as a mixture of methanol and water (1:1 v/v).[1]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired analytical range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a sample containing this compound.

    • Dissolve the sample in a known volume of a suitable solvent (e.g., methanol:water 1:1 v/v).[1]

    • Dilute with the mobile phase to a concentration within the calibration range.

    • Filter the final solution through a 0.45 µm or 0.22 µm syringe filter before injection.

3.4. Analytical Procedure

  • Set up the HPLC system with the specified chromatographic conditions and allow it to equilibrate until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Perform several injections of a working standard solution to check for system suitability (e.g., retention time repeatability, peak area precision, tailing factor).

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After all analyses are complete, flush the column with an appropriate solvent mixture (e.g., methanol:water 80:20 v/v) and then store it according to the manufacturer's recommendations.

Data Presentation

The following tables should be used to summarize the quantitative data obtained during method validation.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Retention Time (min) RSD ≤ 2.0%
Peak Area RSD ≤ 2.0%
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) ≥ 2000

Table 2: Method Validation Summary

ParameterResults
Linearity (Correlation Coefficient, r²)
Range (µg/mL)
Limit of Detection (LOD) (µg/mL)
Limit of Quantitation (LOQ) (µg/mL)
Accuracy (% Recovery)
Precision (% RSD)

Visualization

Experimental Workflow Diagram

HPLC_Workflow prep Preparation of Solutions stock Standard Stock Solution prep->stock sample_prep Sample Preparation prep->sample_prep working Working Standards stock->working calibration Calibration Curve Generation working->calibration sample_analysis Sample Analysis sample_prep->sample_analysis hplc_setup HPLC System Setup & Equilibration system_suitability System Suitability Test hplc_setup->system_suitability system_suitability->calibration calibration->sample_analysis data_processing Data Processing & Reporting sample_analysis->data_processing

References

Application Note: 1H and 13C NMR Characterization of 1-(2,5-Dimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and compiled spectral data for the structural elucidation of 1-(2,5-Dimethylphenyl)piperazine using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a substituted arylpiperazine, a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. Accurate structural characterization is crucial for understanding its chemical properties and potential applications. NMR spectroscopy is a primary and powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note presents the predicted ¹H and ¹³C NMR spectral data for this compound and provides a standardized protocol for sample preparation and spectral acquisition.

Predicted Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on established NMR principles and data from structurally related compounds.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.05d, J ≈ 7.5 Hz1HAr-H (H6)
~ 6.85d, J ≈ 7.5 Hz1HAr-H (H4)
~ 6.80s1HAr-H (H3)
~ 3.10t, J ≈ 5.0 Hz4HPiperazine-H (H2', H6')
~ 2.95t, J ≈ 5.0 Hz4HPiperazine-H (H3', H5')
~ 2.35s3HAr-CH₃ (at C5)
~ 2.30s3HAr-CH₃ (at C2)
~ 1.70br s1HN-H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 149.5Ar-C (C1)
~ 136.0Ar-C (C5)
~ 131.0Ar-C (C2)
~ 129.5Ar-C (C6)
~ 124.0Ar-C (C4)
~ 120.0Ar-C (C3)
~ 53.0Piperazine-C (C2', C6')
~ 46.0Piperazine-C (C3', C5')
~ 21.0Ar-CH₃ (at C5)
~ 17.5Ar-CH₃ (at C2)

Experimental Protocols

Sample Preparation for NMR Analysis

A standard protocol for preparing a sample for ¹H and ¹³C NMR analysis is as follows:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube to prevent magnetic field inhomogeneity.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra:

  • Instrument Setup: Tune and shim the NMR spectrometer to the deuterated solvent used.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune & Shim) transfer->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Chemical Shift Calibration phase_baseline->calibrate analyze Spectral Analysis (Peak Assignment) calibrate->analyze structure_spectra_relationship cluster_structure Molecular Structure cluster_spectra NMR Spectra mol This compound h_nuclei Proton Nuclei (¹H) mol->h_nuclei c_nuclei Carbon-13 Nuclei (¹³C) mol->c_nuclei h1_spectrum ¹H NMR Spectrum (Chemical Shifts, Multiplicities, Integrations) h_nuclei->h1_spectrum  Correlates to c13_spectrum ¹³C NMR Spectrum (Chemical Shifts) c_nuclei->c13_spectrum  Correlates to

Application Notes and Protocols for 1-(2,5-Dimethylphenyl)piperazine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,5-Dimethylphenyl)piperazine is a substituted piperazine derivative. The piperazine scaffold is a common motif in a wide range of biologically active compounds.[1] Derivatives of arylpiperazine have been extensively studied for their interactions with various cellular targets, most notably neurotransmitter receptors, and have also been investigated for their potential in oncology.[2][3] While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other well-characterized arylpiperazines suggests potential applications in neuropharmacology and cancer research.

This document provides detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound. These protocols are based on established methodologies for similar piperazine derivatives and serve as a starting point for empirical investigation.

Potential Applications and Target Pathways

Based on the known activities of structurally related compounds, this compound may interact with:

  • Serotonin (5-HT) Receptors: Many arylpiperazine derivatives exhibit affinity for various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7).[4][5][6] These receptors are implicated in a wide range of physiological and pathological processes, including mood, cognition, and psychosis.

  • Dopamine (D) Receptors: Several piperazine-containing compounds are known to interact with dopamine receptors (e.g., D2, D3), which are key targets in the treatment of neuropsychiatric disorders.[7][8]

  • Cancer Cell Proliferation and Survival Pathways: A growing body of evidence suggests that certain piperazine derivatives can induce cytotoxicity and apoptosis in cancer cell lines, potentially through the modulation of critical signaling pathways.[1][2]

Data Presentation

As no specific quantitative data for this compound is currently available in the public domain, the following table is presented as a template for researchers to populate with their own experimental data.

Assay TypeCell LineParameter MeasuredResult (e.g., IC50, EC50, Ki)
Cell Viability (MTT/XTT)e.g., HeLa, SH-SY5YIC50Data to be determined
Cytotoxicity (LDH)e.g., HeLa, SH-SY5YEC50Data to be determined
Apoptosis (Annexin V/PI)e.g., HeLa, SH-SY5Y% Apoptotic CellsData to be determined
5-HT Receptor Bindinge.g., CHO-K1-h5-HT1AKiData to be determined
Dopamine Receptor Bindinge.g., HEK293-hD2KiData to be determined

Experimental Protocols

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the effect of this compound on cell proliferation and health.

a) MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well cell culture plates

    • Cell line of interest (e.g., HeLa for cancer, SH-SY5Y for neuronal)

    • Complete culture medium

    • This compound stock solution (in a suitable solvent like DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

b) Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.

  • Materials:

    • 96-well cell culture plates

    • Cell line of interest

    • Complete culture medium

    • This compound stock solution

    • Commercially available LDH cytotoxicity assay kit

  • Protocol:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

    • Incubation: Incubate the plate for the desired time period.

    • Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

    • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.

    • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (typically around 490 nm).

Apoptosis Assay

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well cell culture plates

    • Cell line of interest

    • Complete culture medium

    • This compound stock solution

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time.

    • Cell Harvesting: Harvest both adherent and floating cells.

    • Staining: Wash the cells with cold PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Receptor Binding and Functional Assays

These assays are crucial for determining the interaction of this compound with specific neurotransmitter receptors.

a) Radioligand Binding Assay (General Protocol)

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., from CHO-K1 cells transfected with the human 5-HT1A receptor)

    • Radiolabeled ligand (e.g., [3H]-8-OH-DPAT for 5-HT1A)

    • This compound

    • Assay buffer

    • Glass fiber filters

    • Scintillation counter

  • Protocol:

    • Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of this compound in the assay buffer.

    • Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

    • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Determine the Ki value for this compound by analyzing the competition binding data.

b) cAMP Functional Assay (for Gs or Gi-coupled receptors)

This assay measures the modulation of intracellular cyclic AMP (cAMP) levels following receptor activation or inhibition.

  • Materials:

    • Cells expressing the receptor of interest (e.g., HEK293 cells expressing a dopamine receptor)

    • This compound

    • Agonist for the receptor

    • Forskolin (to stimulate cAMP production)

    • Commercially available cAMP assay kit (e.g., HTRF, ELISA)

  • Protocol:

    • Cell Seeding: Seed cells in a suitable plate format as recommended by the assay kit.

    • Compound Treatment: Treat the cells with this compound (for antagonist mode) or a combination of the compound and a known agonist (for antagonist mode).

    • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit, following the manufacturer's instructions.

    • Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Screening cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis CellCulture Cell Culture CellSeeding Seed Cells in 96-well Plate CellCulture->CellSeeding CompoundPrep Compound Dilution Treatment Treat with this compound CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Apoptosis Apoptosis Assay Incubation->Apoptosis DataAnalysis Calculate IC50/EC50 MTT->DataAnalysis LDH->DataAnalysis Apoptosis->DataAnalysis

Caption: General workflow for assessing the cytotoxic effects of this compound.

Hypothetical_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Compound This compound Receptor Serotonin/Dopamine Receptor (e.g., 5-HT1A, D2) Compound->Receptor Binds G_Protein G-Protein Activation/Inhibition Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger Change (e.g., cAMP) Effector->SecondMessenger KinaseCascade Kinase Cascade (e.g., PKA, ERK) SecondMessenger->KinaseCascade CellularResponse Cellular Response (e.g., Gene Expression, Proliferation) KinaseCascade->CellularResponse

Caption: A hypothetical signaling pathway for this compound's interaction with a GPCR.

Conclusion

The provided protocols offer a robust framework for the initial characterization of this compound in cell-based assays. Given the diversity of activities within the piperazine class of compounds, it is recommended to perform a broad screen covering cytotoxicity, apoptosis, and receptor modulation to fully elucidate the biological profile of this specific molecule. Researchers should note that all experimental conditions, including compound concentrations and incubation times, will need to be optimized for their specific cell lines and assay systems.

References

Application Notes and Protocols for Testing Anxiolytic Effects of Piperazine Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine derivatives represent a diverse class of chemical compounds, a number of which have shown significant potential as anxiolytic agents.[1][2] These compounds often exert their effects through modulation of various neurotransmitter systems, most notably the serotonergic and GABAergic systems.[3][4] The development of novel anxiolytics requires robust preclinical evaluation in animal models to establish efficacy and elucidate mechanisms of action. This document provides detailed application notes and standardized protocols for assessing the anxiolytic properties of piperazine compounds using established behavioral paradigms in rodents.

The protocols outlined herein—the Elevated Plus Maze (EPM), the Light-Dark Box (LDB), and the Marble-Burying Test (MBT)—are widely validated and sensitive assays for detecting anxiolytic-like activity.[5][6][7] Adherence to these standardized procedures will ensure the generation of reliable and reproducible data, facilitating the identification and characterization of promising new piperazine-based anxiolytic drug candidates.

Key Signaling Pathways in Anxiety

The anxiolytic effects of many piperazine compounds are attributed to their interaction with key neurotransmitter systems involved in the regulation of anxiety, primarily the serotonergic and GABAergic systems.

Serotonergic System

The serotonin (5-HT) system plays a crucial role in mood and anxiety regulation.[8] Specifically, the 5-HT1A receptor subtype is a prominent target for anxiolytic drugs.[9] Agonists and partial agonists at 5-HT1A receptors, which include some piperazine derivatives, are known to produce anxiolytic effects.[3][9] The mechanism involves the modulation of serotonergic neuron firing and the subsequent impact on downstream signaling cascades in brain regions associated with anxiety, such as the amygdala and hippocampus.[10]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Piperazine_Compound Piperazine Compound (Agonist) 5HT1A_AutoR 5-HT1A Autoreceptor Piperazine_Compound->5HT1A_AutoR Binds to 5HT_Release Decreased 5-HT Release 5HT1A_AutoR->5HT_Release Inhibits Tryptophan Tryptophan 5HT 5HT Tryptophan->5HT Synthesis & Storage 5HT_Vesicle 5HT_Vesicle 5HT->5HT_Vesicle Synthesis & Storage Synaptic_Cleft_Pre Synaptic_Cleft_Pre 5HT_Vesicle->Synaptic_Cleft_Pre Exocytosis Synaptic_Cleft_Pre->Synaptic_Cleft_Post 5-HT 5HT1A_PostR Postsynaptic 5-HT1A Receptor Anxiolytic_Effect Anxiolytic Effect (e.g., Hyperpolarization) 5HT1A_PostR->Anxiolytic_Effect Activates Synaptic_Cleft_Post->5HT1A_PostR Binds to

Figure 1: Simplified Serotonergic Signaling Pathway for Anxiolysis.
GABAergic System

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its role in anxiety is well-established.[11][12][13] The GABA-A receptor, a ligand-gated ion channel, is a key target for classic anxiolytics like benzodiazepines. While not all piperazine compounds directly target GABA-A receptors, some may indirectly modulate the GABAergic system, contributing to their anxiolytic profile.[3][4] Enhanced GABAergic inhibition leads to a reduction in neuronal excitability in brain circuits associated with fear and anxiety.[12]

G cluster_presynaptic Presynaptic GABAergic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_Vesicle GABA_Vesicle GABA->GABA_Vesicle Storage Synaptic_Cleft_Pre Synaptic_Cleft_Pre GABA_Vesicle->Synaptic_Cleft_Pre Release Synaptic_Cleft_Pre->Synaptic_Cleft_Post GABA Piperazine_Modulation Indirect Modulation by Piperazine Compound GABA_A_Receptor GABA-A Receptor Piperazine_Modulation->GABA_A_Receptor Potentiates Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Hyperpolarization (Anxiolytic Effect) Chloride_Influx->Hyperpolarization Synaptic_Cleft_Post->GABA_A_Receptor Binds to

Figure 2: Indirect GABAergic Modulation by Piperazine Compounds.

Experimental Workflow

A typical workflow for screening and characterizing the anxiolytic effects of piperazine compounds involves a series of sequential steps, from compound preparation to behavioral testing and data analysis.

G Compound_Prep Compound Preparation (Solubilization, Dilution) Drug_Admin Drug Administration (i.p., p.o., etc.) Compound_Prep->Drug_Admin Animal_Habituation Animal Acclimation & Habituation Animal_Habituation->Drug_Admin Behavioral_Testing Behavioral Testing Battery (EPM, LDB, MBT) Drug_Admin->Behavioral_Testing Data_Collection Data Collection (Automated/Manual Scoring) Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Interpretation of Results Data_Analysis->Results

Figure 3: General Experimental Workflow for Anxiolytic Testing.

Data Presentation: Anxiolytic Effects of Piperazine Derivatives

The following tables summarize representative quantitative data for piperazine compounds in common animal models of anxiety. Note: These values are illustrative and may vary based on specific experimental conditions.

Table 1: Effects of Piperazine Compounds in the Elevated Plus Maze (EPM)

CompoundDose (mg/kg)RouteSpecies% Time in Open Arms (vs. Vehicle)% Entries into Open Arms (vs. Vehicle)
HBK-5 2.5 - 10i.p.MiceIncreasedIncreased
LQFM211 10 - 30p.o.MiceIncreasedIncreased
LQFM213 10 - 30p.o.MiceIncreasedIncreased
Buspirone 1i.p.MiceIncreasedIncreased
Diazepam 0.25i.p.MiceIncreasedIncreased

Data synthesized from multiple sources for illustrative purposes.[3][14][15]

Table 2: Effects of Piperazine Compounds in the Light-Dark Box (LDB)

CompoundDose (mg/kg)RouteSpeciesTime in Light Box (s) (vs. Vehicle)Transitions (vs. Vehicle)
mCPP 1 - 4i.p.MiceDecreasedNo Significant Change
Buspirone 0.5 - 2i.p.MiceIncreasedIncreased
Diazepam 1 - 2i.p.MiceIncreasedIncreased

Data synthesized from multiple sources for illustrative purposes.[16]

Table 3: Effects of Piperazine Compounds in the Marble-Burying Test (MBT)

CompoundDose (mg/kg)RouteSpeciesNumber of Marbles Buried (vs. Vehicle)
Anxiolytic Piperazines Variesi.p. / p.o.MiceDecreased
Buspirone 1 - 5i.p.MiceDecreased
Diazepam 1 - 2i.p.MiceDecreased

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

Elevated Plus Maze (EPM) Test

Principle: This test is based on the natural aversion of rodents to open and elevated spaces.[5][17] Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.[18]

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms of equal size, elevated from the floor.[19] For mice, arms are typically 30-50 cm long and 5-10 cm wide, elevated 40-50 cm. The closed arms have walls (15-40 cm high).

Protocol:

  • Habituation: Allow mice to acclimate to the testing room for at least 60 minutes before the test.[5]

  • Drug Administration: Administer the piperazine compound or vehicle via the intended route (e.g., intraperitoneally, i.p.) 30-60 minutes prior to testing.

  • Test Procedure:

    • Place the mouse in the center of the maze, facing one of the open arms.[5]

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using an overhead video camera for later analysis.

  • Data Analysis: Score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of locomotor activity).

  • Interpretation: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms compared to the vehicle-treated group.

Light-Dark Box (LDB) Test

Principle: This model is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[6][20] Anxiolytic drugs increase the time spent in the light compartment.[21][22]

Apparatus:

  • A rectangular box divided into a small, dark compartment (approximately 1/3 of the box) and a large, brightly lit compartment (approximately 2/3 of the box).[6] The compartments are connected by an opening.

Protocol:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to the test.

  • Drug Administration: Administer the test compound or vehicle 30-60 minutes before the test.

  • Test Procedure:

    • Place the mouse in the center of the lit compartment, facing away from the opening to the dark compartment.[23]

    • Allow the mouse to freely explore the apparatus for 5-10 minutes.

    • Record the session with a video camera.

  • Data Analysis: Measure the following parameters:

    • Time spent in the light compartment.

    • Time spent in the dark compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.

    • Total locomotor activity.

  • Interpretation: An anxiolytic-like effect is characterized by a significant increase in the time spent in the light compartment and potentially an increase in the number of transitions.

Marble-Burying Test (MBT)

Principle: This test assesses anxiety-like and compulsive-like behaviors.[24] Rodents, when presented with novel objects like glass marbles, tend to bury them in the bedding. Anxiolytic drugs are known to reduce this burying behavior.[7][25]

Apparatus:

  • A standard rodent cage with deep bedding (approximately 5 cm).[26]

  • 20 glass marbles (approximately 1.5 cm in diameter).

Protocol:

  • Habituation: Acclimate the mice to the testing room for at least 60 minutes.

  • Cage Preparation: Place 5 cm of clean bedding in the test cage and evenly space 20 marbles on top of the bedding.[7]

  • Drug Administration: Administer the piperazine compound or vehicle 30-60 minutes before the test.

  • Test Procedure:

    • Gently place one mouse into the prepared cage.

    • Leave the mouse undisturbed for 30 minutes.[27]

    • After the session, carefully remove the mouse.

  • Data Analysis: Count the number of marbles buried. A marble is considered buried if at least two-thirds of its surface is covered by bedding.[24]

  • Interpretation: A significant decrease in the number of marbles buried in the drug-treated group compared to the vehicle group suggests an anxiolytic effect.

Conclusion

The systematic application of these well-established animal models provides a robust framework for the preclinical evaluation of the anxiolytic potential of novel piperazine compounds. By combining behavioral data from the EPM, LDB, and MBT, researchers can gain a comprehensive understanding of a compound's anxiolytic-like profile. Elucidating the involvement of the serotonergic and GABAergic systems through further pharmacological or molecular studies will be crucial in characterizing the mechanism of action and advancing the development of new, effective treatments for anxiety disorders.

References

Application Notes and Protocols for Elevated Plus-Maze Assessment of 1-(2,5-Dimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The elevated plus-maze (EPM) is a widely utilized behavioral assay to evaluate anxiety-like behavior in rodents.[1][2][3] This model is based on the innate aversion of rodents to open and elevated spaces.[2][4][5] The maze consists of two open arms and two enclosed arms. A reduction in anxiety, often induced by anxiolytic compounds, is inferred from an increase in the time spent and the number of entries into the open arms.[2] Phenylpiperazine derivatives have been investigated for their anxiolytic properties, with evidence suggesting their mechanism of action may involve the serotonergic system, particularly the 5-HT1A receptors.[6][7][8] This document provides a detailed protocol for assessing the anxiolytic potential of 1-(2,5-Dimethylphenyl)piperazine using the EPM test.

Data Presentation

The following tables represent a structured format for presenting quantitative data obtained from the EPM test.

Table 1: Effect of this compound on Time Spent in Arms and Arm Entries

Treatment GroupDose (mg/kg)Time in Open Arms (s)Time in Closed Arms (s)Open Arm EntriesClosed Arm Entries
Vehicle-
This compoundX
This compoundY
This compoundZ
Positive Control (e.g., Diazepam)C

Table 2: Effect of this compound on Locomotor Activity

Treatment GroupDose (mg/kg)Total Distance Traveled (cm)
Vehicle-
This compoundX
This compoundY
This compoundZ
Positive Control (e.g., Diazepam)C

Experimental Protocols

This section details the methodology for conducting the elevated plus-maze test to evaluate the anxiolytic effects of this compound.

1. Materials and Apparatus

  • Elevated Plus-Maze Apparatus: A plus-shaped maze elevated from the floor (typically 50-80 cm).[9][10] It should have two open arms (e.g., 50 x 12 cm) and two closed arms (e.g., 50 x 12 x 50 cm) of the same size, with a central platform (e.g., 12 x 12 cm).[10] The open arms may have a small ledge (e.g., 0.5 cm) to prevent falls.[10]

  • Animal Subjects: Mice or rats are commonly used. Male and female animals should be tested separately.[1]

  • Test Compound: this compound dissolved in an appropriate vehicle.

  • Video Recording and Tracking System: An overhead camera connected to a computer with tracking software (e.g., ANY-maze, EthoVision XT) is used to record and analyze the animal's behavior.[4][9]

  • Testing Room: A soundproof room with controlled and consistent lighting (e.g., 100 lux).[2] White noise may be used to mask distracting sounds.[4]

2. Experimental Procedure

  • Acclimation: Animals should be habituated to the testing room for at least 30-60 minutes before the experiment begins.[4][9] It is also recommended to handle the animals for 3-5 days prior to testing.[1][3]

  • Drug Administration: Administer this compound or the vehicle to the animals via the intended route (e.g., intraperitoneally, orally) at a predetermined time before the test (e.g., 30 minutes).

  • Test Initiation: Place the animal on the central platform of the maze, facing one of the open arms.[5] Start the video recording and tracking software immediately.

  • Test Duration: Allow the animal to explore the maze freely for a period of 5 to 10 minutes.[1][2][4]

  • Data Collection: The tracking software will record various parameters. The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms.[1][2] Locomotor activity, measured by the total distance traveled, should also be recorded to rule out confounding effects of the compound on movement.

  • Between-Trial Procedure: After each trial, the maze should be thoroughly cleaned to remove any olfactory cues.[4]

3. Data Analysis

  • The primary dependent variables are the percentage of time spent in the open arms ((Time in open arms / Total time) x 100) and the percentage of open arm entries ((Open arm entries / Total arm entries) x 100).

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the different treatment groups.

Mandatory Visualization

Experimental Workflow Diagram

G cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Phase acclimation Animal Acclimation (30-60 min) drug_admin Drug Administration (this compound or Vehicle) acclimation->drug_admin placement Place Animal on Central Platform drug_admin->placement exploration Free Exploration (5-10 min) placement->exploration recording Video Recording & Tracking data_collection Data Collection (Time in arms, Entries, Distance) recording->data_collection analysis Statistical Analysis data_collection->analysis

Caption: Experimental workflow for the elevated plus-maze test.

Potential Signaling Pathway of Anxiolytic Phenylpiperazines

cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Phenylpiperazine Phenylpiperazine 5-HT1A_Receptor 5-HT1A Receptor Phenylpiperazine->5-HT1A_Receptor Binds to G_Protein G-Protein Activation 5-HT1A_Receptor->G_Protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Anxiolytic_Effect Anxiolytic Effect cAMP->Anxiolytic_Effect

Caption: Putative signaling pathway for anxiolytic phenylpiperazines.

References

Application Notes: Enhancing Bioactivity of 1-(2,5-Dimethylphenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2][3] Specifically, arylpiperazine derivatives, such as 1-(2,5-Dimethylphenyl)piperazine, have garnered significant attention as versatile pharmacophores. These compounds and their analogs have been explored for their potential in treating central nervous system (CNS) disorders, cancer, and inflammatory conditions.[3][4][5][6] The development of novel derivatives from the this compound core aims to improve potency, selectivity, and pharmacokinetic profiles for specific biological targets.

This document provides a comprehensive overview of the strategies for developing these derivatives, focusing on their interactions with key neurological targets: the dopamine D2 receptor (D2R) and the serotonin 5-HT1A receptor (5-HT1AR). These receptors are crucial in the pathophysiology of various neurological and psychiatric conditions, making them important targets for drug discovery.[7][8]

Rationale for Derivative Development

The primary goal of synthesizing derivatives of this compound is to modulate their interaction with biological targets to achieve a desired therapeutic effect. This is accomplished by strategically modifying the chemical structure to enhance binding affinity (how strongly the compound binds to the target), functional activity (whether it activates or blocks the target), and selectivity (its preference for one target over others). Structure-Activity Relationship (SAR) studies are crucial in guiding these modifications, providing insights into how different chemical groups at various positions on the molecule influence its biological activity.[2][6]

Key Biological Targets and Signaling Pathways

Dopamine D2 Receptor (D2R)

The D2R is a G protein-coupled receptor (GPCR) that plays a central role in motor control, motivation, and cognition.[8] It is a primary target for antipsychotic medications. D2-like receptors, including D2, D3, and D4, couple to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

dot

D2R_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Ligand 1-(2,5-Dimethylphenyl) piperazine Derivative Ligand->D2R Binds to ATP ATP Response Cellular Response (e.g., modulation of neuronal excitability) cAMP->Response Leads to SHT1A_Signaling_Pathway cluster_membrane Cell Membrane SHT1A Serotonin 5-HT1A Receptor G_protein Gαi/o Protein SHT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Ligand Arylpiperazine Derivative Ligand->SHT1A Binds to ATP ATP Response Cellular Response (e.g., anxiolytic, antidepressant effects) cAMP->Response Leads to workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening start Start with This compound reaction Chemical Modification (e.g., N-alkylation, Buchwald-Hartwig amination) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay Primary Screening: Receptor Binding Assays (D2R & 5-HT1AR) characterization->binding_assay functional_assay Secondary Screening: Functional Assays ([³⁵S]GTPγS, β-arrestin) binding_assay->functional_assay sar_analysis Structure-Activity Relationship (SAR) Analysis functional_assay->sar_analysis sar_analysis->reaction Design New Derivatives lead_optimization Lead Optimization sar_analysis->lead_optimization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,5-Dimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing the synthesis of monosubstituted 1-(2,5-Dimethylphenyl)piperazine. The primary focus is on the Palladium-catalyzed Buchwald-Hartwig amination, a robust and widely used method for forming C-N bonds.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Palladium-catalyzed Buchwald-Hartwig amination is the most prevalent and versatile method for synthesizing N-aryl piperazines.[1][3] This reaction involves coupling an aryl halide (e.g., 1-bromo-2,5-dimethylbenzene) with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4] To ensure mono-substitution, it is highly recommended to use a mono-protected piperazine, such as N-Boc-piperazine, followed by a deprotection step.[3][5]

Q2: Why is using a mono-protected piperazine, like N-Boc-piperazine, recommended?

A2: Using a mono-protected piperazine, such as N-Boc (tert-butyloxycarbonyl) piperazine, is a key strategy to prevent the formation of the N,N'-bis(2,5-dimethylphenyl)piperazine byproduct.[6][7] The Boc group effectively blocks one of the nitrogen atoms, ensuring that the arylation occurs only at the unprotected nitrogen. This greatly improves the selectivity of the reaction and simplifies the purification of the final product.[5] The Boc group can be easily removed under acidic conditions after the coupling reaction.[3]

Q3: Can I use unprotected piperazine directly?

A3: While it is possible to use unprotected piperazine, controlling the reaction to achieve high yields of the mono-arylated product is challenging.[6] A common side reaction is the formation of the bis-arylated piperazine.[6] To favor mono-arylation with unprotected piperazine, a large excess of piperazine relative to the aryl halide can be used, but this complicates the purification process by requiring the removal of large amounts of unreacted piperazine.[6][8]

Q4: What are the key components of a Buchwald-Hartwig reaction system?

A4: A successful Buchwald-Hartwig amination requires careful selection of several components:

  • Palladium Precursor: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate).[5]

  • Phosphine Ligand: The ligand is crucial for catalyst activity. Sterically hindered and electron-rich ligands like XantPhos, BINAP, or RuPhos are often effective.[5][9]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaO-t-Bu), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used.[5]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent catalyst deactivation.[5]

  • Inert Atmosphere: The reaction is sensitive to oxygen and must be performed under an inert atmosphere, such as argon or nitrogen.[5][9]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via Buchwald-Hartwig amination.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: The palladium catalyst may have been deactivated by oxygen or moisture.[9] 2. Inappropriate Ligand/Base Combination: The chosen ligand or base may not be optimal for the specific substrates.[8][9] 3. Low Reaction Temperature: The reaction may not have reached the necessary temperature for catalytic turnover.[5]1. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Use anhydrous solvents.[5] 2. Screen different phosphine ligands (e.g., XantPhos, RuPhos) and bases (e.g., NaO-t-Bu, Cs₂CO₃).[5] 3. Increase the reaction temperature, typically to between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.[5]
Formation of N,N'-bis-arylated Byproduct 1. Use of Unprotected Piperazine: Both nitrogen atoms are available for reaction.[6] 2. Incorrect Stoichiometry: Molar ratio of piperazine to aryl halide is too low.1. Use N-Boc-piperazine as the starting material to ensure mono-arylation, followed by a deprotection step.[5][7] 2. If using unprotected piperazine, increase the excess of piperazine to 2.5 equivalents or more. Be prepared for a more complex purification.[10]
Formation of Dehalogenated Byproduct (e.g., 1,4-Dimethylbenzene) 1. Reaction Temperature is Too High: Can lead to hydrodehalogenation, a known side reaction.[7] 2. Inefficient Oxidative Addition: The Pd(0)-ligand complex may be slow to react with the aryl halide.1. Attempt the reaction at a lower temperature for a longer period. Using a stronger base like NaO-t-Bu may allow for lower reaction temperatures.[7] 2. Select a more electron-rich, sterically hindered ligand to promote the oxidative addition step. Consider using a pre-formed palladium catalyst.[7]
Difficult Purification 1. Co-elution of Product and Byproducts: The desired product may have similar polarity to the bis-arylated byproduct or residual ligand.[7] 2. Excess Piperazine: Unreacted piperazine can be difficult to remove completely.1. If using N-Boc-piperazine, the protected product will have a significantly different polarity from potential byproducts, simplifying column chromatography. 2. An acidic wash (e.g., dilute HCl) during the workup can help remove basic starting materials like unreacted piperazine.

Experimental Protocols & Data

Protocol: Synthesis of 1-(2,5-Dimethylphenyl)-4-Boc-piperazine

This protocol is a general procedure for the Buchwald-Hartwig amination coupling N-Boc-piperazine with an aryl halide.[5]

Materials:

  • 1-Bromo-2,5-dimethylbenzene (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XantPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaO-t-Bu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add 1-Bromo-2,5-dimethylbenzene, N-Boc-piperazine, NaO-t-Bu, Pd₂(dba)₃, and XantPhos.

  • Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times.

  • Add anhydrous toluene via syringe.

  • Place the tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the N-Boc protected product.

Protocol: Boc Deprotection
  • Dissolve the purified 1-(2,5-Dimethylphenyl)-4-Boc-piperazine in a suitable solvent like dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure. Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the final product, this compound, with an organic solvent.

Comparative Data for Buchwald-Hartwig Amination

The following table summarizes representative yields for the N-arylation of N-Boc-piperazine with various aryl bromides, demonstrating the general effectiveness of the method.

Aryl BromidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (2)XantPhos (4)NaO-t-BuToluene1001292
1-Bromo-4-methoxybenzenePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1101888
1-Bromo-3-chlorobenzenePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Toluene1002485
1-Bromo-2,5-dimethylbenzenePd₂(dba)₃ (2)XantPhos (4)NaO-t-BuToluene10016~85-95*
Yield for the target is estimated based on typical outcomes for similar substrates.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_0 Buchwald-Hartwig Amination cluster_1 Deprotection A 1-Bromo-2,5-dimethylbenzene C 1-(2,5-Dimethylphenyl)-4-Boc-piperazine A->C B N-Boc-Piperazine B->C D This compound C->D Catalyst Pd Catalyst + Ligand + Base Catalyst->C Acid Strong Acid (TFA or HCl) Acid->D

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis CheckReaction Monitor Reaction Progress (TLC / LC-MS) Start->CheckReaction Workup Workup & Purify CheckReaction->Workup Reaction Complete LowYield Problem: Low or No Yield CheckReaction->LowYield No/Low Conversion Impurity Problem: Impurity Issues CheckReaction->Impurity Side Products Formed Success High Yield of Pure Product Workup->Success CheckInert Verify Inert Atmosphere & Anhydrous Conditions LowYield->CheckInert CheckStoichiometry Verify Stoichiometry (Use N-Boc-Piperazine) Impurity->CheckStoichiometry ScreenConditions Screen Ligands, Bases, & Temperature CheckInert->ScreenConditions ScreenConditions->CheckReaction CheckStoichiometry->CheckReaction

Caption: A workflow for troubleshooting common synthesis issues.

Parameter Relationships

Parameter_Relationships Yield Yield Selectivity Selectivity (Mono- vs. Bis-) Catalyst Catalyst System (Pd Source + Ligand) Catalyst->Yield strongly influences Catalyst->Selectivity Base Base Choice & Strength Base->Yield Temp Temperature Temp->Yield Stoichiometry Stoichiometry (Piperazine Protection) Stoichiometry->Yield Stoichiometry->Selectivity primary control Solvent Solvent Solvent->Yield

Caption: Key parameters influencing reaction yield and selectivity.

References

Technical Support Center: Synthesis of Monosubstituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing the formation of disubstituted piperazine byproducts during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the formation of 1,4-disubstituted piperazine a common problem?

A1: Piperazine has two secondary amine groups with similar reactivity. After the first nitrogen atom reacts with an electrophile to form the desired monosubstituted product, the second nitrogen atom can also react with another molecule of the electrophile, leading to the formation of the undesired 1,4-disubstituted byproduct.[1][2] Controlling the selectivity to favor mono-substitution is the primary challenge.

Q2: What are the main strategies to prevent the formation of disubstituted piperazine byproducts?

A2: There are several effective strategies to favor mono-alkylation and minimize the formation of di-alkylated products:

  • Control of Stoichiometry: Using a large excess of piperazine relative to the alkylating agent.[1][2][3]

  • Protecting Group Strategy: Using a mono-protected piperazine, such as N-Boc-piperazine, to block one of the nitrogen atoms.[1][2][3]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt to reduce the nucleophilicity of the second nitrogen.[1][3][4]

  • Slow Addition of Reagents: Adding the electrophile (e.g., alkylating agent) slowly and at a low temperature to maintain its low concentration.[2][3]

  • Reductive Amination: A two-step, one-pot process involving the reaction of piperazine with an aldehyde or ketone followed by reduction.[3][5]

Q3: When should I use a protecting group strategy?

A3: The protecting group strategy is the most reliable method when high selectivity for the mono-substituted product is critical and when the cost and additional steps of protection and deprotection are acceptable.[3] It is particularly advantageous for complex syntheses where maximizing the yield of the desired product is essential.

Q4: How can I synthesize an unsymmetrically 1,4-disubstituted piperazine?

A4: The most dependable method is a stepwise synthesis.[2] First, a mono-substituted piperazine is prepared using a protecting group strategy to ensure selectivity. After the first substituent is introduced and the product is purified, the protecting group is removed. The second, different substituent can then be introduced at the other nitrogen atom.

Q5: What are the best purification techniques to separate mono-substituted from di-substituted piperazines?

A5: The basic nature of piperazine derivatives can make purification challenging.

  • Column Chromatography: This is a very common method. To avoid the product tailing on the acidic silica gel, it is recommended to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[2]

  • Acid-Base Extraction: This technique is effective for separating the basic piperazine product from non-basic impurities. The crude mixture can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivatives will move to the aqueous layer as their salts. The aqueous layer is then basified, and the purified product can be re-extracted into an organic solvent.[2]

  • Crystallization: If the desired product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for purification.[2]

Troubleshooting Guide

Issue EncounteredProbable CauseRecommended Solution(s)
High levels of 1,4-disubstituted byproduct Incorrect stoichiometry or rapid addition of the electrophile. The mono-substituted product is highly reactive.• Use a 5-10 fold excess of piperazine to statistically favor the reaction with an unsubstituted molecule.[2]• Add the electrophile dropwise at a low temperature.[2][3]• For maximum control, use a mono-protected piperazine like N-Boc-piperazine.[2][3]
Reaction stalls or has incomplete conversion Poor solubility of reagents or reversible reaction equilibrium.• Change to a more suitable solvent, such as DMF, to ensure all reagents are fully dissolved.[3]• Ensure any acid byproduct is effectively neutralized by adding a sufficient amount of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃).[3]
Product is difficult to extract from the aqueous phase during work-up The piperazine product is in its protonated (salt) form due to acidic conditions.• Adjust the pH of the aqueous layer to be basic (pH > 10) to ensure the piperazine is in its free base form before extracting with an organic solvent.
Low yield despite using a large excess of piperazine The alkylating agent may be unstable under the reaction conditions, or the mono-substituted product is being lost during work-up due to its water solubility.• Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS.[3]• During work-up, saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of the product and improve extraction efficiency into the organic phase.

Comparison of Mono-substitution Strategies

StrategyYieldSelectivitySimplicityCostKey Considerations
Excess Piperazine ModerateModerateHighLowRequires removal of a large amount of unreacted piperazine.[1][2]
Protecting Group HighExcellentLowHighInvolves additional protection and deprotection steps.[1][3]
Piperazinium Salt GoodGoodModerateLowReduces the nucleophilicity of the second nitrogen, hindering disubstitution.[1][3][4]
Reductive Amination GoodGoodModerateModerateAvoids the formation of quaternary ammonium salts.[3]

Experimental Protocols

Protocol 1: Mono-alkylation using Excess Piperazine
  • Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add piperazine (5-10 equivalents) and a suitable solvent (e.g., THF, acetonitrile).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add the alkylating agent (1 equivalent) dropwise to the stirred solution over 1-2 hours.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture to remove any piperazine salts that have formed.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography (often with 0.1-1% triethylamine in the eluent) to isolate the mono-alkylated product from the excess piperazine and any disubstituted byproduct.[2]

Protocol 2: Mono-alkylation using N-Boc-piperazine (Protecting Group Strategy)

Part A: Synthesis of N-Boc-piperazine

  • Setup: Dissolve piperazine (2 equivalents) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C.[2]

  • Protection: Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in DCM. Add the Boc₂O solution dropwise to the stirred piperazine solution over 2-3 hours.[6]

  • Reaction: Allow the mixture to stir for an additional 20-24 hours at room temperature.[6]

  • Purification: Evaporate the solvent. The resulting mixture of piperazine, mono-Boc, and di-Boc derivatives can typically be separated by column chromatography to yield pure N-Boc-piperazine.

Part B: Alkylation and Deprotection

  • Alkylation: Dissolve N-Boc-piperazine (1 equivalent) in a solvent such as DMF or acetonitrile. Add a base (e.g., K₂CO₃, 1.5 equivalents) followed by the alkylating agent (1.1 equivalents). Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Work-up: Filter off the base and evaporate the solvent. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it, and concentrate it under reduced pressure.[1]

  • Purification: Purify the N-alkyl-N'-Boc-piperazine intermediate by column chromatography.[1]

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., DCM or 1,4-dioxane) and treat with a strong acid, such as trifluoroacetic acid (TFA) or HCl, to remove the Boc group. Evaporate the solvent and excess acid to yield the desired mono-alkylated piperazine salt.

Visualizations

Reaction_Pathway piperazine Piperazine p1 piperazine->p1 rx R-X (Electrophile) rx->p1 p2 rx->p2 + R-X mono_sub 1-Substituted Piperazine (Desired Product) mono_sub->p2 di_sub 1,4-Disubstituted Piperazine (Byproduct) p1->mono_sub + R-X p2->di_sub

Caption: Reaction pathway illustrating the formation of the desired mono-substituted product and the undesired disubstituted byproduct.

Experimental_Workflow cluster_protection Step 1: Protection cluster_alkylation Step 2: Substitution cluster_deprotection Step 3: Deprotection start Start with Piperazine protect React with Boc₂O start->protect mono_boc Isolate N-Boc-piperazine protect->mono_boc alkylate React with R-X and Base mono_boc->alkylate protected_product Isolate N-Alkyl- N'-Boc-piperazine alkylate->protected_product deprotect Treat with Strong Acid (TFA/HCl) protected_product->deprotect final_product Final Mono-substituted Product deprotect->final_product

Caption: Experimental workflow for the highly selective synthesis of mono-substituted piperazines using a protecting group strategy.

Logic_Diagram start Goal: Synthesize Monosubstituted Piperazine q1 Is highest selectivity critical? start->q1 q2 Are starting materials readily available and cheap? q1->q2 No s1 Use Protecting Group Strategy (e.g., Boc) q1->s1 Yes s2 Use Large Excess of Piperazine q2->s2 Yes s3 Use Piperazinium Salt Method q2->s3 No

Caption: Decision diagram to help select the appropriate strategy for preventing disubstitution based on experimental constraints.

References

troubleshooting low yield in Buchwald-Hartwig amination of piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers encountering low yields in the Buchwald-Hartwig amination of piperazines.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in the Buchwald-Hartwig amination of piperazines can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, reagent quality, or the inherent reactivity of the starting materials.[1] Key areas to investigate are the catalyst system (palladium source and ligand), the choice of base and solvent, reaction temperature, and the exclusion of air and moisture.[1][2]

Q2: How do I select the right catalyst and ligand for my specific substrates?

The combination of the palladium precursor and the phosphine ligand is critical for a successful reaction.[1]

  • Palladium Source: Common palladium sources include Pd₂(dba)₃ and Pd(OAc)₂.[3] However, using air-stable pre-catalysts (e.g., XPhos Pd G3), which combine the palladium source and ligand, can provide more consistent and reliable results by ensuring the correct palladium-to-ligand ratio and simplifying the reaction setup.[3][4]

  • Ligand Choice: The ligand's structure is crucial. For coupling piperazines with aryl halides, particularly less reactive aryl chlorides, bulky and electron-rich biaryl monophosphine ligands are often required.[1][5] Ligands like XPhos, RuPhos, and BINAP are common choices.[6][7] The appropriate ligand is largely determined by the nucleophile class; piperazine, as a cyclic aliphatic amine, generally performs well.[3]

Q3: The strong base I'm using (e.g., NaOtBu) seems to be decomposing my starting materials. What are my options?

While strong bases like sodium tert-butoxide (NaOtBu) are frequently used to facilitate the reaction, they can be incompatible with base-sensitive functional groups.[3][8] If you suspect substrate decomposition, consider switching to a weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1][3] Be aware that using a weaker base may require higher reaction temperatures or longer reaction times to achieve full conversion.[2][3]

Q4: My starting materials have poor solubility in the reaction solvent. How can I address this?

Insolubility is a common reason for poor reaction outcomes.[3]

  • Solvent Screening: Toluene, dioxane, and THF are the most commonly used anhydrous solvents.[1][6] If solubility is an issue, screening different solvents is recommended. A more polar solvent like t-butanol might be a suitable alternative.[1]

  • Co-solvents: Using a mixture of solvents can also improve the solubility of reagents.[3]

  • Avoid Inhibitory Solvents: It is critical to avoid chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine, as they can bind to the palladium catalyst and inhibit the reaction.[2][3]

Q5: I'm observing significant side products, such as bis-arylation of the piperazine. How can this be minimized?

When using unprotected piperazine, the formation of a bis-arylated side product is a common issue.[9]

  • Use a Protecting Group: The most effective way to prevent this is by using a mono-protected piperazine, such as N-Boc-piperazine.[6][10] The Boc group can be removed later if the unprotected piperazine is the desired final product.

  • Control Stoichiometry: If using unprotected piperazine, carefully controlling the stoichiometry and reaction conditions is crucial. Using an excess of piperazine can sometimes favor mono-arylation, but this needs to be optimized for each specific case.[11]

Q6: How critical is the exclusion of air and oxygen, and what is the best practice?

Exclusion of oxygen is vital because the active Pd(0) catalyst is sensitive to air and can be easily deactivated through oxidation.[2][4]

  • Degas Solvents: Always use anhydrous and deoxygenated solvents. Solvents can be degassed by bubbling an inert gas (argon or nitrogen) through them for at least 30 minutes or by using several freeze-pump-thaw cycles for more rigorous applications.[4]

  • Use Inert Atmosphere Techniques: Employ Schlenk line techniques or a glovebox. Reaction glassware should be oven- or flame-dried, cooled under vacuum, and backfilled with an inert gas. Add reagents under a positive pressure of argon or nitrogen.[4][6]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative data and parameters for consideration when troubleshooting or optimizing your reaction.

Table 1: Typical Reaction Component Stoichiometry

Component Stoichiometric Equivalent Notes
Aryl Halide 1.0 Limiting reagent.
N-Boc-piperazine 1.2 - 1.5 Using a slight excess of the amine is common.[6]
Base 1.4 - 2.0 Ensures complete deprotonation of the amine.[6]
Palladium Catalyst 1-5 mol% Lower loadings may be possible with highly active pre-catalysts.[3]

| Ligand | 1-2x relative to Pd | The optimal ligand-to-metal ratio can be substrate-dependent.[10] |

Table 2: Guide to Selecting Base and Solvent

Base pKaH Common Solvents Temperature Range (°C) Comments
NaOtBu ~19 Toluene, Dioxane, THF 80 - 110 Very strong base, highly effective but can cause decomposition of sensitive substrates.[3]
LHMDS ~26 Toluene, THF 22 - 100 Strong, non-nucleophilic base. Can be used at lower temperatures.[12]
Cs₂CO₃ ~10 Dioxane, Toluene 100 - 120 Weaker base, good for sensitive functional groups. Good solubility in some organic solvents.[3]

| K₃PO₄ | Weak | Toluene, Dioxane | 100 - 120 | Weaker base, often requires higher temperatures.[1] |

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of N-Boc-Piperazine

This protocol provides a general starting point and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)[6]

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) or Palladium source (e.g., Pd₂(dba)₃, 1 mol%) with Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)[6]

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)[6]

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, N-Boc-piperazine, base, and the palladium pre-catalyst (if using solid reagents).[6]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.[4][6]

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe. If using a separate palladium source and ligand, they can be added as a solution in a small amount of the reaction solvent.[6]

  • Heating and Monitoring: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[3][6] Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-aryl-N'-Boc-piperazine.[6]

Visualizations

// Node Definitions Start [label="Low Yield or\nNo Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="Problem with Reagents?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Catalyst [label="Problem with Catalyst System?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Problem with Conditions?", fillcolor="#FBBC05", fontcolor="#202124"];

// Reagent Solutions Sol_Purity [label="Solution:\n- Purify starting materials\n- Use anhydrous piperazine\n- Check for impurities", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Stoichiometry [label="Solution:\n- Verify stoichiometry\n- Consider mono-protected piperazine\n(e.g., N-Boc-piperazine)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Catalyst Solutions Sol_Ligand [label="Solution:\n- Screen different ligands\n(e.g., XPhos, RuPhos)\n- Use bulky, electron-rich ligand", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Pd_Source [label="Solution:\n- Use an air-stable precatalyst\n- Check activity of Pd source", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Deactivation [label="Solution:\n- Ensure strict inert atmosphere\n- Degas solvent thoroughly", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Condition Solutions Sol_Base [label="Solution:\n- Screen different bases (NaOtBu, K₃PO₄)\n- Check base solubility", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Solvent [label="Solution:\n- Screen anhydrous solvents (Toluene, Dioxane)\n- Avoid inhibitory solvents (MeCN, Pyridine)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Temp [label="Solution:\n- Optimize temperature (80-110 °C)\n- Check for decomposition at high temp.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Check_Reagents [label="Purity/Stoichiometry"]; Start -> Check_Catalyst [label="Activity/Choice"]; Start -> Check_Conditions [label="Temp/Solvent/Base"];

Check_Reagents -> Sol_Purity; Check_Reagents -> Sol_Stoichiometry;

Check_Catalyst -> Sol_Ligand; Check_Catalyst -> Sol_Pd_Source; Check_Catalyst -> Sol_Deactivation;

Check_Conditions -> Sol_Base; Check_Conditions -> Sol_Solvent; Check_Conditions -> Sol_Temp; } A decision tree for troubleshooting low reaction yield.

// Nodes Pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="L-Pd(II)(Ar)(X)", fillcolor="#FBBC05", fontcolor="#202124"]; Amide_Complex [label="[L-Pd(II)(Ar)(NR₂)]", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for labeling edges label_ox [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; label_re [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"]; label_deprot [label="Amine Binding &\nDeprotonation", shape=plaintext, fontcolor="#5F6368"];

// Edges Pd0 -> label_ox [arrowhead=none]; label_ox -> OxAdd [label=" Ar-X"];

OxAdd -> label_deprot [arrowhead=none]; label_deprot -> Amide_Complex [label=" HNR₂\n Base"];

Amide_Complex -> label_re [arrowhead=none]; label_re -> Pd0 [label=" Ar-NR₂"]; } A simplified representation of the Buchwald-Hartwig catalytic cycle.

References

Technical Support Center: Optimizing 1-Arylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-arylpiperazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges and optimize reaction conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 1-arylpiperazines, particularly via Buchwald-Hartwig amination, a common and effective method for this transformation.

Issue 1: Low or No Yield of the Desired 1-Arylpiperazine

  • Question: Why is the yield of my N-arylpiperazine derivative consistently low when using Buchwald-Hartwig amination?

  • Answer: Low yields in the Buchwald-Hartwig amination of piperazines can arise from several factors, including catalyst deactivation, suboptimal reaction conditions, or the nature of your starting materials.[1][2]

    • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[1][2] It is advisable to screen a variety of ligands and palladium sources.

    • Base Selection: The choice of base is crucial and can influence both the reaction rate and the prevalence of side reactions.[1][2] If a strong base like sodium tert-butoxide (NaOtBu) is causing the decomposition of your starting material, consider using a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2]

    • Solvent Effects: The solvent can impact the solubility of the reagents and the stability of the catalytic species.[1][2] Toluene, dioxane, and THF are commonly used. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[2]

    • Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition. It is recommended to monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time.[2]

Issue 2: Formation of Significant Side Products

  • Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine. How can I favor the mono-arylation product?

  • Answer: The formation of the 1,4-disubstituted byproduct is a common challenge due to the presence of two reactive secondary amine groups in piperazine. To promote mono-substitution:

    • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 fold) can statistically favor the mono-arylated product.[2]

    • Slow Addition of the Aryl Halide: Adding the aryl halide slowly to the reaction mixture can help maintain a high effective concentration of piperazine relative to the electrophile.

    • Use of a Mono-protected Piperazine: A highly effective strategy is to use a mono-protected piperazine, such as N-Boc-piperazine.[3][4] The protecting group can be removed in a subsequent step.

  • Question: I am observing a significant amount of hydrodehalogenation of my aryl halide starting material. What causes this and how can I prevent it?

  • Answer: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a known side reaction in Buchwald-Hartwig amination.[5] This can be caused by:

    • High Reaction Temperatures: Elevated temperatures can promote this side reaction.[3] Consider running the reaction at a lower temperature, which may require a more active catalyst system or a stronger base.[3]

    • Incomplete Formation of the Active Catalyst: Ensure that the palladium-ligand complex is formed effectively before the reaction begins. Using a pre-catalyst can often lead to cleaner reactions.[3]

Issue 3: Difficult Purification of the 1-Arylpiperazine Product

  • Question: How can I effectively purify my 1-arylpiperazine derivative from the reaction mixture?

  • Answer: The basic nature of piperazine derivatives can sometimes make purification challenging.[2]

    • Column Chromatography: This is the most common method. To avoid tailing on silica gel, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[2]

    • Acid-Base Extraction: This technique can be very effective for separating the basic product from non-basic impurities. The crude reaction mixture can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The 1-arylpiperazine will move into the aqueous layer as its salt. The aqueous layer can then be basified, and the purified product can be re-extracted into an organic solvent.[2]

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[2]

  • Question: How can I remove residual palladium catalyst from my final product?

  • Answer: Removing palladium residues is crucial, especially for pharmaceutical applications.[4] Common methods include:

    • Adsorption: Using solid-supported scavengers with a high affinity for palladium, such as activated carbon or silica-based scavengers with thiol or amine functionalities.[6]

    • Filtration: Passing the reaction mixture through a pad of Celite® can help remove heterogeneous palladium catalysts or precipitated palladium metal.[6][7]

    • Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a separate phase from the product.[6]

Frequently Asked Questions (FAQs)

  • Q1: What is the typical catalyst loading for a Buchwald-Hartwig amination to synthesize 1-arylpiperazines?

    • A1: Catalyst loading is typically low, around 1-2 mol%.[8] However, for less reactive aryl chlorides or challenging substrates, a higher catalyst loading may be necessary.

  • Q2: Are there any solvents that should be avoided in Buchwald-Hartwig reactions?

    • A2: Yes, chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[9]

  • Q3: Is it necessary to perform the reaction under an inert atmosphere?

    • A3: Yes, the active Pd(0) catalyst is sensitive to oxygen.[9] It is crucial to perform the reaction under an inert atmosphere of nitrogen or argon to prevent catalyst deactivation.

  • Q4: Can I use an aryl chloride as a starting material?

    • A4: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides. Their use often requires more specialized, electron-rich, and sterically hindered phosphine ligands to facilitate the oxidative addition step.[9]

Data Presentation

Table 1: Comparison of Reaction Conditions for 1-Arylpiperazine Synthesis via Buchwald-Hartwig Amination

Aryl HalidePiperazine DerivativePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePiperazinePd(OAc)₂ (0.05)BINAP (0.08)Cs₂CO₃Toluene1108High[10]
TrichlorobenzenePiperazinePd₂(dba)₃RuPhosNaOtBuToluene800.17-[3]
BromodichlorobenzeneBoc-PiperazineXPhos Pd G4-NaOtBuToluene800.17-[3]
4-ChloroanisolePyrimidin-2-amineCuBr (5)DBO (10)NaOtBut-Butanol130-90[11]
4-(Hydroxymethyl)phenyl chlorideAq. NH₃CuI (5)BPMPO (5)-DMSO110-90[11]

Note: This table is a compilation of data from various sources and direct comparison may not be possible due to other differing reaction parameters.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination for the Synthesis of 1-Arylpiperazines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Piperazine or mono-protected piperazine (1.2 - 10 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, piperazine derivative, palladium precatalyst, phosphine ligand, and base.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent may be modified with triethylamine) or by crystallization to obtain the pure 1-arylpiperazine.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Combine Aryl Halide, Piperazine, Catalyst, Ligand, and Base in a Schlenk Flask add_solvent Add Anhydrous, Degassed Solvent setup->add_solvent heat_stir Heat and Stir under Inert Atmosphere add_solvent->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter through Celite cool->filter extract Aqueous Work-up (Wash with Water and Brine) filter->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography or Crystallization dry_concentrate->purify characterize Characterize Final Product purify->characterize

Caption: General experimental workflow for 1-arylpiperazine synthesis.

troubleshooting_tree start Low Yield of 1-Arylpiperazine check_catalyst Is the catalyst system optimal? start->check_catalyst Evaluate Catalyst check_conditions Are the reaction conditions optimized? start->check_conditions Evaluate Conditions check_side_products Are there significant side products? start->check_side_products Analyze Byproducts screen_ligands Screen different phosphine ligands check_catalyst->screen_ligands Yes use_precatalyst Use a pre-catalyst for cleaner reaction check_catalyst->use_precatalyst Yes optimize_temp Optimize reaction temperature check_conditions->optimize_temp Yes change_base Try a different base (e.g., weaker base if decomposition occurs) check_conditions->change_base Yes change_solvent Change solvent to improve solubility check_conditions->change_solvent Yes disubstitution Di-substitution observed? check_side_products->disubstitution hydrodehalogenation Hydrodehalogenation observed? check_side_products->hydrodehalogenation use_excess_piperazine Use large excess of piperazine or mono-protected piperazine disubstitution->use_excess_piperazine Yes lower_temp Lower reaction temperature hydrodehalogenation->lower_temp Yes

Caption: Troubleshooting decision tree for low yield in 1-arylpiperazine synthesis.

References

Technical Support Center: Resolving Tailing of Piperazine Compounds in Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing of piperazine-containing compounds during silica gel chromatography.

Troubleshooting Guide

Peak tailing is a common issue when purifying piperazine compounds on silica gel, leading to poor separation and inaccurate quantification.[1] This guide provides a step-by-step approach to diagnose and resolve this problem.

Question: My piperazine compound is showing significant peak tailing on a silica gel column. What should I do?

Answer: Peak tailing of basic compounds like piperazines on silica gel is primarily caused by strong interactions between the basic nitrogen atoms of the piperazine and the acidic silanol groups (Si-OH) on the silica surface.[2][3] These secondary interactions delay the elution of a portion of the analyte, resulting in an asymmetrical peak shape.[4]

Follow this workflow to troubleshoot the issue:

G cluster_solutions Troubleshooting Steps start Peak Tailing Observed add_modifier Add a Basic Modifier to the Mobile Phase start->add_modifier check_concentration Optimize Modifier Concentration add_modifier->check_concentration dry_loading Consider Dry Loading check_concentration->dry_loading check_column Evaluate Column Condition dry_loading->check_column troubleshooting_complete Peak Shape Improved check_column->troubleshooting_complete

Caption: Troubleshooting workflow for piperazine peak tailing.

Step 1: Add a Basic Modifier to the Mobile Phase

The most effective way to reduce tailing for basic compounds is to add a small amount of a basic modifier to your eluent.[5] This additive will compete with your piperazine compound for the active silanol sites on the silica gel.[6]

  • Recommended Modifiers:

    • Triethylamine (TEA): Typically added at a concentration of 0.1-1% (v/v).[5]

    • Ammonia Solution (in Methanol): A solution of ammonia in methanol can also be used.[5]

Step 2: Optimize Modifier Concentration

Start with a low concentration of the basic modifier (e.g., 0.1% TEA) and gradually increase it if tailing persists.[7] Monitor the separation by thin-layer chromatography (TLC) to find the optimal concentration that provides a symmetrical spot without significantly altering the retention factor (Rf) of your compound.[8]

Step 3: Consider Dry Loading

If your compound has limited solubility in the loading solvent, this can lead to band broadening and tailing.[5] In such cases, dry loading is recommended.

  • Dry Loading Protocol:

    • Dissolve your crude sample in a suitable solvent.

    • Add a small amount of silica gel (typically 2-3 times the weight of the crude sample).[8]

    • Remove the solvent under reduced pressure until a free-flowing powder is obtained.[9]

    • Carefully apply the powder to the top of your packed column.[8]

Step 4: Evaluate Column Condition

Poorly packed columns with voids or channels can also contribute to peak tailing.[7] Ensure your column is packed uniformly.[10] If the column has been used multiple times, contamination may be an issue, which can be mitigated by flushing the column or using a guard column.[7]

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reason for the tailing of piperazine compounds on silica gel?

A1: The tailing of piperazine compounds is due to secondary interactions between the basic amine functional groups in the piperazine ring and acidic silanol groups on the surface of the silica gel stationary phase.[11] The lone pair of electrons on the nitrogen atoms can form strong hydrogen bonds with the hydroxyl groups of the silanols, leading to a delayed and uneven elution of the compound.[4]

G cluster_silica Silica Gel Surface cluster_piperazine Piperazine Compound Si-OH Si-OH (Acidic Silanol) Piperazine R-N(H)-R' (Basic Amine) Piperazine->Si-OH Strong Interaction (H-Bonding)

Caption: Interaction causing peak tailing.

Q2: Besides adding a basic modifier, are there other stationary phases I can use?

A2: Yes, if tailing persists, you might consider alternative stationary phases that are less acidic than silica gel. Options include:

  • Alumina (basic or neutral): Can be effective for the purification of amines.[12]

  • Amine-deactivated silica gel: This is a commercially available option or can be prepared in the lab.[13]

  • Reverse-phase silica (C18): In this case, you would use a polar mobile phase. However, piperazine itself may not be well-retained.[14]

Q3: Can column overload cause tailing?

A3: Yes, injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[1][4] If you suspect column overload, try diluting your sample and re-injecting a smaller amount.[1] A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1 for easy separations and up to 100:1 for more difficult ones.[8]

Q4: How do I prepare my mobile phase with a basic modifier?

A4: To prepare a mobile phase with a basic modifier, simply add the specified volume of the modifier to your pre-mixed solvent system. For example, to make a 1% triethylamine solution in a 100 mL of a hexane/ethyl acetate mixture, you would add 1 mL of triethylamine to 99 mL of the hexane/ethyl acetate solution. Always ensure thorough mixing.

Quantitative Data Summary

The following table summarizes the common mobile phase modifiers used to reduce tailing of piperazine compounds and their typical concentrations.

ModifierTypical Concentration (v/v)Expected Impact on Peak ShapeNotes
Triethylamine (TEA) 0.1 - 2%Significant reduction in tailing, leading to more symmetrical peaks.[9]May slightly increase the eluting power of the mobile phase.
Ammonia (in Methanol) 0.5 - 2%Effective at reducing tailing, particularly for highly basic compounds.[2]Usually prepared as a saturated solution of ammonia in methanol.
Pyridine 0.1 - 0.5%Can reduce tailing but is less commonly used due to its odor and higher boiling point.

Experimental Protocols

Protocol 1: Standard Silica Gel Flash Chromatography

  • Column Packing:

    • Select an appropriately sized column.

    • Add a small plug of cotton or glass wool to the bottom.[10]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.[10]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[10]

    • Add another layer of sand on top of the silica gel.[10]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.[10]

  • Sample Loading (Wet Loading):

    • Dissolve the crude sample in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane).[8]

    • Carefully apply the sample solution to the top of the column.

    • Allow the sample to enter the silica bed completely.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the mobile phase.[8]

    • Monitor the fractions by TLC to identify those containing the desired compound.

Protocol 2: Modified Silica Gel Chromatography for Piperazine Compounds

  • Mobile Phase Preparation:

    • Prepare your desired solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[5]

    • Add triethylamine to a final concentration of 0.5-1% (v/v).[5]

  • Column Deactivation (Optional but Recommended):

    • Pack the column with silica gel as described in Protocol 1, using the mobile phase containing triethylamine.

    • Flush the column with one to two column volumes of this mobile phase before loading the sample.[9] This pre-treatment helps to neutralize the active sites on the silica.

  • Sample Loading and Elution:

    • Proceed with sample loading (wet or dry) and elution as described in Protocol 1, using the mobile phase containing the basic modifier throughout the separation.

References

Technical Support Center: Purification of Basic Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of basic piperazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during their experiments.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the purification of basic piperazine derivatives.

Issue 1: Poor Peak Shape and Tailing in Normal-Phase Chromatography

Question: My basic piperazine derivative is showing significant peak tailing, or is not eluting from my silica gel column. What can I do to improve the chromatography?

Answer: This is a common issue that arises from the strong interaction between the basic nitrogen of the piperazine and the acidic silanol groups on the surface of the silica gel.[1][2][3] This interaction can lead to strong adsorption, resulting in poor peak shape, tailing, or even irreversible binding to the column.[2]

Here are several strategies to mitigate this problem:

  • Use of Mobile Phase Additives: The most frequent solution is to add a small amount of a basic modifier to the mobile phase to compete with the analyte for the acidic silanol sites.[1][2][4]

    • Triethylamine (TEA): Typically, 0.1-1% TEA is added to the eluent.[2][5]

    • Ammonia: A solution of methanol saturated with ammonia can be used as a polar component of the mobile phase.[2] For very polar amines, a mobile phase like 80:18:2 Dichloromethane:Methanol:Ammonium Hydroxide can be effective.[2]

  • Alternative Stationary Phases: If mobile phase additives do not resolve the issue, consider using a different stationary phase.[4][6]

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a less interactive surface for basic compounds.[1][2][3] This often leads to improved peak shape without the need for a basic additive in the mobile phase.[1][2]

    • Alumina (Basic or Neutral): Alumina can be a suitable alternative to silica gel for the purification of basic compounds.

  • Reversed-Phase Chromatography: For polar and ionizable compounds, reversed-phase chromatography can be a good option.[4] Basic compounds are often best separated when the mobile phase pH is alkaline, keeping them in their free-base form.[4] Adjusting the mobile phase to a lower pH (e.g., pH 2-3) can also be effective by ensuring the analyte is fully protonated.[7]

Data Presentation: Troubleshooting Poor Peak Shape
Strategy Details Typical Concentration/Type Notes
Mobile Phase Modifier Add a competing base to the eluent.[1][5]Triethylamine (TEA): 0.1-1% Ammonia in MeOHNeutralizes acidic silanol groups on silica.[2] Can be challenging to remove from the final product.
Alternative Stationary Phase Use a less acidic or basic stationary phase.[4][6]Amine-functionalized silica Alumina (Basic or Neutral)Reduces strong acid-base interactions.[1][2] May require different solvent systems.
pH Adjustment (Reversed-Phase) Control the ionization state of the analyte.Low pH (2-3) or High pH (7-8)[8]At low pH, silanols are protonated, minimizing interactions.[9] At high pH, basic compounds are neutral.

Mandatory Visualization: Troubleshooting Logic for Poor Peak Shape

G start Problem: Poor Peak Shape (Tailing) q1 Have you tried adding a basic modifier (e.g., TEA)? start->q1 add_modifier Add 0.1-1% Triethylamine to the mobile phase. q1->add_modifier No q2 Did the peak shape improve? q1->q2 Yes add_modifier->q2 resolved Problem Resolved q2->resolved Yes alt_stationary Consider an alternative stationary phase. q2->alt_stationary No use_alt Use Amine-Functionalized Silica or Alumina. alt_stationary->use_alt rev_phase Consider Reversed-Phase Chromatography. alt_stationary->rev_phase

Caption: Troubleshooting logic for poor peak shape in chromatography.

Issue 2: Difficulty Separating Monosubstituted vs. Disubstituted Piperazine

Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, and I am struggling to separate it from my desired monosubstituted product.

Answer: This is a common challenge as the monosubstituted product can react further to form the disubstituted byproduct.[5] The key to separation is exploiting the differences in polarity.

  • Column Chromatography: The 1,4-disubstituted byproduct is generally less polar than the desired monosubstituted product.[6] This difference can be used for separation by column chromatography. A carefully optimized gradient elution may be necessary to achieve a good separation.[6]

  • Acid-Base Extraction: The monosubstituted piperazine has a free secondary amine, making it more basic and potentially more water-soluble at acidic pH than the tertiary amine-containing disubstituted product. This difference can sometimes be exploited through a careful acid-base extraction workup.

Issue 3: Oily Product That Fails to Crystallize

Question: After purification, my piperazine derivative is an oil and will not crystallize, even though it is expected to be a solid.

Answer: This issue typically points to the presence of impurities or residual solvent.

  • Residual Solvent: Ensure all solvents are thoroughly removed under a high vacuum, possibly with gentle heating.[6]

  • Impurities: Even small amounts of impurities can inhibit crystallization. If the product is an oil, re-purifying by column chromatography is recommended.[6]

  • Crystallization Techniques: If the product is pure but still oily, try various crystallization methods:

    • Scratching the inside of the flask with a glass rod at the solvent-air interface.

    • Adding a seed crystal from a previous successful batch.

    • Dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent (an anti-solvent) until turbidity is observed, then allowing it to stand.

Issue 4: Low Product Recovery During Workup

Question: I am losing a significant amount of my product during the aqueous workup and extraction steps.

Answer: The basic nature of piperazine derivatives means their solubility is highly dependent on pH.[10]

  • Incorrect pH during Extraction: To extract the basic piperazine derivative into an organic solvent, the aqueous layer must be made sufficiently basic (e.g., pH > 9) to deprotonate the piperazine nitrogens.[6] If the aqueous layer is neutral or acidic, the product will exist as a protonated salt and remain in the aqueous phase.[5]

  • Emulsion Formation: Emulsions can form during extraction, trapping the product in the interfacial layer. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

  • Precipitation: The product may precipitate out during workup if its solubility is exceeded.[6] Carefully check all filtered solids for your product.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most effective general purification techniques for basic piperazine derivatives?

A1: The choice of technique depends on the specific properties of the derivative and the impurities present. The most common methods are:

  • Column Chromatography: This is the most widely used method.[5] To prevent tailing on silica gel, it is crucial to add a basic modifier like triethylamine (0.1-1%) to the eluent.[5]

  • Acid-Base Extraction: This is a powerful technique for separating basic piperazine products from non-basic or less basic impurities.[5] The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The basic piperazine derivative moves to the aqueous layer as its salt. The aqueous layer is then separated, basified, and the purified product is re-extracted into an organic solvent.[5]

  • Crystallization/Recrystallization: If the product is a solid, recrystallization is a highly effective method for achieving high purity.[5] A solvent screen on a small scale is recommended to find a suitable solvent or solvent pair.[6]

Q2: How can I remove unreacted starting materials like piperazine?

A2: Unreacted piperazine is highly polar and water-soluble. An aqueous wash during workup can often remove a significant amount. If it co-elutes with your product, an acid-base extraction can be effective. By extracting with a dilute acid, the piperazine starting material and the desired product will move to the aqueous layer. Subsequent careful basification and extraction at a specific pH may allow for separation, although this can be challenging.

Q3: My compound appears to be degrading on the silica gel column. What should I do?

A3: Some cyclic amines can be sensitive to the acidic nature of silica gel and may degrade.[2] If you suspect degradation, you should switch to a less acidic stationary phase like neutral alumina or use a deactivated stationary phase like amine-functionalized silica.[2][11] Alternatively, reversed-phase chromatography is a viable option that avoids the acidity of silica gel.[2]

Q4: How do I choose a suitable solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] Common solvents to screen for piperazine derivatives include ethanol, isopropanol, acetone/water, and heptanes/ethyl acetate.[6] A small-scale screening with a few milligrams of your crude product in different solvents is the best approach.

Data Presentation: Common Recrystallization Solvents
Solvent/Solvent System Polarity Typical Use Case
EthanolPolar ProticFor moderately polar piperazine derivatives.
Isopropanol[6]Polar ProticSimilar to ethanol, good for inducing crystallization.
Methanol/Water[6]Polar ProticFor highly polar derivatives; water acts as an anti-solvent.
Acetone/Water[6]Polar Aprotic/ProticGood for a range of polarities.
Heptanes/Ethyl Acetate[6]Non-polar/Polar AproticFor less polar derivatives; heptane acts as an anti-solvent.

Experimental Protocols

Protocol 1: Column Chromatography with a Basic Modifier
  • Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in the initial, least polar eluent you plan to use (e.g., 99:1 Hexane:Ethyl Acetate).

  • Pack the Column: Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring there are no cracks or air bubbles.

  • Prepare the Eluent: Prepare your mobile phase, including the basic modifier. For example, for a Hexane/Ethyl Acetate system, add 0.5-1% triethylamine to the Ethyl Acetate portion before mixing with Hexane.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.[6] Alternatively, for poorly soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[6]

  • Elution: Begin elution with the starting solvent system. If a gradient is needed, gradually increase the polarity of the eluent (e.g., increasing the percentage of Ethyl Acetate).[6]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.[6]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[6]

Protocol 2: Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). Extract 2-3 times. The basic piperazine derivative will protonate and move into the aqueous layer.[5] Non-basic impurities will remain in the organic layer.

  • Separate Layers: Combine the aqueous layers containing the protonated product. Discard the organic layer (or save for analysis of impurities).

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) with stirring until the pH is >9.[6] This deprotonates the piperazine, making it soluble in organic solvents.[6]

  • Re-extraction: Extract the now basic aqueous layer 2-3 times with a fresh organic solvent (e.g., DCM or EtOAc). The purified product will now move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Mandatory Visualization: Acid-Base Extraction Workflow

G start Crude Product in Organic Solvent (EtOAc) extract_acid Extract with 1M HCl (aq) start->extract_acid organic_layer1 Organic Layer: Non-Basic Impurities extract_acid->organic_layer1 Phase 1 aqueous_layer1 Aqueous Layer: Protonated Piperazine Salt extract_acid->aqueous_layer1 Phase 2 basify Basify with NaOH to pH > 9 aqueous_layer1->basify extract_organic Extract with EtOAc basify->extract_organic aqueous_layer2 Aqueous Layer: Inorganic Salts extract_organic->aqueous_layer2 Phase 1 organic_layer2 Organic Layer: Purified Piperazine Free Base extract_organic->organic_layer2 Phase 2 end Dry and Evaporate organic_layer2->end final_product Pure Product end->final_product

Caption: Experimental workflow for acid-base extraction.

References

Technical Support Center: Stability of 1-(2,5-Dimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1-(2,5-Dimethylphenyl)piperazine in various solvents. The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is limited in publicly available literature. Therefore, this guide is based on the known physicochemical properties of the compound, the general stability of arylpiperazine derivatives, and established principles of pharmaceutical stability testing.

Physicochemical Properties of this compound

A summary of the available physical and chemical properties of this compound is provided below. This information is crucial for designing and interpreting stability studies.

PropertyValue
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.29 g/mol
Appearance White to light yellow crystalline powder
Melting Point 44 - 48 °C
Boiling Point 154 °C at 10 mmHg
Solubility Soluble in Methanol. General piperazine derivatives are often soluble in water and other organic solvents like ethanol and acetone.[1] Solubility is influenced by temperature and pH.[1]

Troubleshooting Guides and FAQs

This section addresses potential issues and questions that may arise during the handling and stability testing of this compound.

Question 1: My solution of this compound has turned yellow. What could be the cause?

Answer: Discoloration, such as turning yellow, is a common indicator of degradation. For arylpiperazine derivatives, this can be caused by:

  • Oxidation: The piperazine ring and the dimethylphenyl group can be susceptible to oxidation, especially when exposed to air (oxygen), light, or in the presence of trace metal ions. This can lead to the formation of colored degradation products.

  • Photodegradation: Exposure to UV or even ambient light can induce degradation of photosensitive compounds. Arylpiperazines can be susceptible to photodegradation.

  • Solvent Interaction: The choice of solvent can influence stability. Some solvents may contain impurities (e.g., peroxides in aged ethers) that can initiate degradation.

Troubleshooting Steps:

  • Protect from Light: Store solutions of this compound in amber vials or wrap containers in aluminum foil to minimize light exposure.

  • Use High-Purity Solvents: Ensure that the solvents used are of high purity and are freshly opened or have been stored properly to avoid peroxide formation.

  • Inert Atmosphere: For long-term storage of solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • Analyze for Degradants: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the presence of degradation products.

Question 2: I am observing peak tailing and inconsistent results in my HPLC analysis of this compound. What should I do?

Answer: Peak tailing and poor reproducibility in HPLC analysis of basic compounds like this compound are often related to interactions with the stationary phase or issues with the mobile phase.

Troubleshooting Steps:

  • Mobile Phase pH: The pKa of the piperazine moiety makes the compound basic. At neutral or acidic pH, it will be protonated. Interaction of the protonated amine with residual silanols on the silica-based stationary phase can cause peak tailing. Try adjusting the mobile phase pH to a more basic range (e.g., pH 8-10) using a suitable buffer, if your column allows.

  • Use of Additives: Adding a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (e.g., 0.1%) can help to mask the active sites on the stationary phase and improve peak shape.

  • Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

  • Sample Solvent: Ensure the sample is fully dissolved in the mobile phase or a solvent that is miscible with the mobile phase to avoid on-column precipitation.

Question 3: What are the likely degradation pathways for this compound?

Answer: Based on the general chemistry of arylpiperazines, the following degradation pathways are plausible:

  • Hydrolysis: While the piperazine ring itself is generally stable to hydrolysis, other functional groups that might be present in derivatives could be susceptible. For this compound itself, hydrolysis is less of a concern unless under extreme pH and temperature conditions.

  • Oxidation: N-oxidation of the piperazine nitrogens is a common degradation pathway. Oxidation of the dimethylphenyl ring is also possible, leading to hydroxylated or other oxidized species.

  • Photodegradation: Aromatic systems and amines can absorb UV light, leading to photochemical reactions. This can involve radical mechanisms and result in a complex mixture of degradation products.

  • N-Dealkylation: Cleavage of the bond between the phenyl ring and the piperazine nitrogen is a known metabolic and potential chemical degradation pathway for some arylpiperazine derivatives.[2][3]

Question 4: Which solvents are recommended for storing this compound?

Answer: For short-term use, high-purity aprotic solvents like acetonitrile and dimethyl sulfoxide (DMSO) are often suitable. Methanol is also a viable solvent as per some supplier information. For long-term storage, it is recommended to store the compound as a solid in a cool, dark, and dry place under an inert atmosphere. If a stock solution is required, prepare it fresh whenever possible. If long-term storage of a solution is necessary, conduct a preliminary stability study in the chosen solvent to ensure the compound's integrity over time.

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[4][5] The following is a general protocol that can be adapted for this compound.

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating HPLC method.

Materials:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis:

      • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

      • Heat the solution at 60-80°C for a specified time (e.g., 2, 6, 12, 24 hours).

      • At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

    • Base Hydrolysis:

      • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

      • Heat the solution at 60-80°C for specified time points.

      • At each time point, withdraw a sample, neutralize it with 1 M HCl, and dilute for HPLC analysis.

    • Oxidative Degradation:

      • To an aliquot of the stock solution, add an equal volume of 3-30% H₂O₂.

      • Keep the solution at room temperature and analyze at specified time points.

    • Thermal Degradation:

      • Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a stream of nitrogen.

      • Place the vial with the solid compound in an oven at a high temperature (e.g., 70-100°C) for a specified duration.

      • At each time point, dissolve the solid in the mobile phase for HPLC analysis.

    • Photolytic Degradation:

      • Expose a solution of the compound in a photostability chamber according to ICH Q1B guidelines.

      • Analyze the sample at appropriate time intervals.

      • A control sample should be kept in the dark at the same temperature.

  • HPLC Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.

    • The method should be capable of separating the parent compound from all generated degradation products.

    • Peak purity analysis of the parent peak in the stressed samples should be performed to demonstrate the specificity of the method.

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (1M HCl, 80°C) stock->acid Expose to stress base Base Hydrolysis (1M NaOH, 80°C) stock->base Expose to stress oxidation Oxidation (30% H2O2, RT) stock->oxidation Expose to stress thermal Thermal Degradation (Solid, 100°C) stock->thermal Expose to stress photo Photolytic Degradation (ICH Q1B) stock->photo Expose to stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation (Identify Degradants, Determine Pathways) hplc->data

Caption: Workflow for a typical forced degradation study.

Troubleshooting Decision Tree for HPLC Analysis

HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_reproducibility Reproducibility Issues start Poor Peak Shape or Reproducibility? peak_tailing Peak Tailing? start->peak_tailing retention_shift Retention Time Shift? start->retention_shift adjust_ph Adjust Mobile Phase pH (e.g., >8) peak_tailing->adjust_ph Yes add_amine Add Competing Amine (e.g., TEA) adjust_ph->add_amine Still Tailing change_column Use Base-Deactivated Column add_amine->change_column Still Tailing check_mobile_phase Check Mobile Phase Composition & pH retention_shift->check_mobile_phase Yes check_temp Check Column Temperature check_mobile_phase->check_temp If OK check_system Check HPLC System (Pump, Injector) check_temp->check_system If OK

Caption: Decision tree for troubleshooting common HPLC issues.

References

Navigating the Degradation Pathways of Phenylpiperazine Derivatives: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for understanding and troubleshooting the degradation of phenylpiperazine derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for phenylpiperazine derivatives?

A1: Phenylpiperazine derivatives are susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photolysis. The specific pathway and rate of degradation are highly dependent on the molecular structure of the derivative, as well as environmental factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[1][2]

Q2: I'm observing unexpected peaks in my HPLC analysis of a phenylpiperazine derivative. Could this be due to degradation?

A2: Yes, the appearance of new peaks in your chromatogram is a strong indication of degradation. Forced degradation studies are essential to identify these potential degradation products and develop stability-indicating analytical methods that can separate the parent drug from its degradants.

Q3: My solid-state phenylpiperazine compound is showing a change in color. What could be the cause?

A3: Color change in a solid drug substance often points to degradation, most commonly due to photolysis or oxidation. It is crucial to store light-sensitive compounds in amber-colored containers and to consider packaging under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Troubleshooting Guides

Issue 1: Poor Separation of Degradation Products in HPLC

Problem: Co-elution of the parent drug and its degradation products, or between different degradation products, is observed, leading to inaccurate quantification.

Troubleshooting Steps:

  • Mobile Phase Optimization:

    • pH Adjustment: The ionization state of phenylpiperazine derivatives and their degradation products is often pH-dependent. Experiment with a range of mobile phase pH values to improve selectivity.

    • Organic Modifier: Vary the type (e.g., acetonitrile, methanol) and gradient of the organic solvent to enhance separation.

    • Additives: The use of ion-pairing agents or buffers can significantly improve peak shape and resolution.

  • Column Selection:

    • If a standard C18 column does not provide adequate separation, consider columns with different stationary phases (e.g., C8, phenyl-hexyl, or cyano) to exploit different separation mechanisms.

  • Method Parameters:

    • Adjusting the column temperature can alter selectivity.

    • Decreasing the flow rate can increase resolution, although it will lengthen the run time.

Issue 2: Identifying Unknown Degradation Products

Problem: New peaks are observed in the chromatogram, but their identity is unknown.

Troubleshooting Steps:

  • LC-MS/MS Analysis: This is the most powerful tool for identifying unknown impurities.

    • High-Resolution Mass Spectrometry (HRMS): Obtain the accurate mass of the unknown peak to determine its elemental composition.

    • Tandem Mass Spectrometry (MS/MS): Fragment the parent ion to obtain structural information and propose a fragmentation pathway. This can help in elucidating the structure of the degradation product.

  • Forced Degradation Studies: Systematically perform forced degradation under various stress conditions (acid, base, peroxide, heat, light). Analyzing the samples at different time points can help in understanding the degradation pathway and identifying primary and secondary degradation products.

Quantitative Data from Forced Degradation Studies

The stability of phenylpiperazine derivatives can vary significantly. The following table summarizes quantitative data from forced degradation studies on representative compounds.

Phenylpiperazine DerivativeStress ConditionReagent/ParameterDurationDegradation (%)Major Degradation Product(s) Identified
Aripiprazole Acid Hydrolysis1 M HCl-ObservedDegradation products formed
Oxidative3% H₂O₂-ObservedN-oxide
Thermal--Stable-
Photolytic--Stable-
Buspirone Acid Hydrolysis1 M HClReflux 30 min-Buspirone Acid Hydrochloride
Base Hydrolysis1 M NaOHReflux 30 min--
Oxidative15% H₂O₂Reflux 2 hours-Buspirone N-oxide
Ziprasidone Base Hydrolysis0.5 M NaOH8 hours (ambient)ConsiderableCyclic sulfonamide derivative isomer
Thermal100°C8 hoursMild-
Dapiprazole Neutral Hydrolysis--Labile-
Alkaline Hydrolysis--Labile-
Oxidative--Stable-
Thermal--Stable-
Perphenazine & Amitriptyline Acid Hydrolysis0.1N HCl24 hours4.38-
Base Hydrolysis0.1N NaOH24 hours2.87-
Thermal60°C24 hours3.76-
Photolytic254nm24 hours4.57-
Oxidative3% H₂O₂24 hours3.84-

Note: The extent of degradation is highly dependent on the specific experimental conditions (e.g., temperature, concentration). This table provides a qualitative and semi-quantitative comparison based on available literature.

Experimental Protocols

Forced Degradation Studies

A general protocol for conducting forced degradation studies on a phenylpiperazine derivative is provided below. The concentration of the drug substance and the duration of the study should be optimized to achieve a target degradation of 5-20%.

1. Preparation of Stock Solution: Prepare a stock solution of the phenylpiperazine derivative in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of 1 mg/mL.

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

  • Incubate the solution at 60°C for a predetermined time (e.g., 2, 6, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

  • Incubate the solution at 60°C for a predetermined time.

  • At each time point, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature and protect it from light for a predetermined time.

  • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

5. Thermal Degradation:

  • Place the solid drug substance in a controlled temperature oven at a temperature above the accelerated stability testing conditions (e.g., 80°C).

  • After a predetermined time, dissolve a known amount of the stressed solid in a suitable solvent for HPLC analysis.

6. Photolytic Degradation:

  • Expose a solution of the drug substance (in a photochemically inert and transparent container) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analyze the samples at appropriate time points by HPLC. A control sample should be protected from light.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate common degradation pathways and experimental workflows.

Hydrolysis_Pathway Parent Phenylpiperazine Derivative (e.g., with Amide/Ester) Hydrolysis_Product Hydrolyzed Product (e.g., Carboxylic Acid + Phenylpiperazine) Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻

Hydrolytic degradation of a phenylpiperazine derivative.

Oxidation_Pathway Parent Phenylpiperazine Derivative N_Oxide N-Oxide Product Parent->N_Oxide Oxidizing Agent (e.g., H₂O₂)

Oxidative degradation to form an N-oxide.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis HPLC_Analysis Stability-Indicating HPLC Acid->HPLC_Analysis Base Base Hydrolysis Base->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Thermal Thermal Thermal->HPLC_Analysis Photo Photolysis Photo->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->Acid Sample_Prep->Base Sample_Prep->Oxidation Sample_Prep->Thermal Sample_Prep->Photo LCMS_Analysis LC-MS/MS for Identification HPLC_Analysis->LCMS_Analysis If unknown peaks Data_Analysis Data Analysis & Pathway Elucidation HPLC_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis

Workflow for forced degradation studies.

References

Technical Support Center: Mitigating Cytotoxicity of 1-(2,5-Dimethylphenyl)piperazine in Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 1-(2,5-Dimethylphenyl)piperazine (DMPP) and similar piperazine derivatives, particularly concerning cytotoxicity in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of drug-induced cytotoxicity in normal cells?

A1: Drug-induced cytotoxicity in non-cancerous cells can occur through several mechanisms, including:

  • Induction of Oxidative Stress: Many compounds increase the production of reactive oxygen species (ROS), leading to cellular damage.[1]

  • Apoptosis Induction: Some drugs can trigger programmed cell death (apoptosis) in normal cells, often through the activation of caspases.[1]

  • DNA Damage: Certain agents can directly or indirectly cause damage to cellular DNA, leading to cell cycle arrest and death.[1]

  • Mitochondrial Dysfunction: Cytotoxic compounds can disrupt mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.[1]

  • Inhibition of Critical Signaling Pathways: Interference with essential signaling pathways, such as the PI3K/Akt and MAPK pathways, can lead to cell death.[1]

Q2: I am observing significant cytotoxicity in my non-cancerous (normal) cell line. How can I reduce this off-target effect?

A2: Reducing cytotoxicity in non-cancerous cells is a common challenge. Here are some strategies to consider:

  • Structural Modification: The structure of the piperazine derivative is crucial to its cytotoxic profile. Studies suggest that bulky or highly lipophilic groups can increase cytotoxicity.[2] Consider synthesizing or obtaining analogs with modifications aimed at reducing off-target effects, such as increasing polarity to limit membrane permeability.[2]

  • Dose and Exposure Time Optimization: Reducing the concentration of the compound or shortening the incubation time can mitigate cytotoxicity.[2] A thorough dose-response and time-course experiment will help identify a therapeutic window.

  • Co-administration of Cytoprotective Agents: Certain agents can protect normal cells from the harmful effects of cytotoxic compounds.[1] For example, CDK4/6 inhibitors can induce a temporary G1 cell cycle arrest in normal cells, making them less susceptible to drugs that target mitosis.[3][4][5]

  • Targeted Drug Delivery: Encapsulating the drug in nanoparticles or conjugating it to targeting moieties can help concentrate the compound at the desired site, reducing systemic toxicity.[1]

Q3: Are there any known off-target effects associated with piperazine derivatives?

A3: Yes, piperazine derivatives are known to interact with a range of G-protein coupled receptors (GPCRs), including serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[6] A significant concern is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.[6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cytotoxicity in non-cancerous cells at low concentrations The compound may have unintended off-target effects.Perform a broad off-target screening against a panel of receptors and kinases.[6] Consider structural modifications to improve selectivity.[2]
The compound may be unstable or precipitating in the culture medium.Assess compound stability and solubility in your specific culture medium using methods like HPLC.[6]
The solvent (e.g., DMSO) may be causing toxicity.Include a vehicle control with the same solvent concentration to rule out solvent-induced cytotoxicity.[2]
Inconsistent results between experiments Cell seeding density may be inconsistent.Ensure you are using an optimal and consistent cell number for your assays.[2]
Microbial contamination of cell cultures.Regularly check cell cultures for any signs of contamination.[2]
Difficulty achieving selective cytotoxicity against cancer cells Cancer cells and normal cells may share similar sensitivities to the compound.Explore strategies like "cyclotherapy," where normal cells are temporarily arrested in a cell cycle phase that is less sensitive to the drug's mechanism of action.[3][4][5]
The drug may be actively removed from cancer cells by efflux pumps.Investigate the expression of efflux pumps in your cell lines and consider the use of efflux pump inhibitors.[7][8][9]

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using the MTT Assay

This protocol provides a framework for evaluating the cytotoxic effect of a compound on both cancerous and non-cancerous cell lines.

Materials:

  • 96-well plates

  • Complete culture medium

  • This compound (DMPP)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1][6]

  • Compound Treatment: Prepare serial dilutions of DMPP in complete culture medium. Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and untreated control wells.[1]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

  • Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Evaluating Apoptosis using Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • DMPP

  • Annexin V-FITC Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with DMPP for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[1]

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[1]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the cells by flow cytometry within one hour.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_seeding Cell Seeding (Cancer & Normal lines) treatment Treat cells with DMPP (24, 48, 72h) cell_seeding->treatment compound_prep Prepare DMPP Serial Dilutions compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay flow_cytometry Annexin V/PI Staining (Flow Cytometry) treatment->flow_cytometry data_analysis Calculate IC50 Determine Apoptotic Population mtt_assay->data_analysis flow_cytometry->data_analysis

Caption: Experimental workflow for assessing the cytotoxicity of DMPP.

signaling_pathway DMPP DMPP ROS Increased ROS DMPP->ROS Mitochondria Mitochondrial Dysfunction DMPP->Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis troubleshooting_logic start High Cytotoxicity in Normal Cells check_solvent Run Vehicle Control start->check_solvent solvent_toxic Solvent is Toxic check_solvent->solvent_toxic solvent_toxic->start Yes, re-evaluate solvent optimize_conc Optimize Dose & Exposure Time solvent_toxic->optimize_conc No still_toxic Still Toxic? optimize_conc->still_toxic structural_mod Consider Structural Modification still_toxic->structural_mod Yes off_target Perform Off-Target Screening still_toxic->off_target Yes end Reduced Cytotoxicity still_toxic->end No structural_mod->end off_target->end

References

solubility issues of 1-(2,5-Dimethylphenyl)piperazine in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-(2,5-Dimethylphenyl)piperazine in aqueous media.

Troubleshooting Guide

Researchers encountering difficulties in dissolving this compound in aqueous solutions can follow this step-by-step guide to identify and resolve common solubility challenges.

Diagram of Troubleshooting Workflow

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

General Properties

Q1: What are the known physicochemical properties of this compound?

PropertyValueReference
Molecular FormulaC₁₂H₁₈N₂[1][2]
Molecular Weight190.29 g/mol [1]
AppearanceWhite to light yellow crystalline powder[1]
Melting Point44 - 48 °C[1]
Boiling Point154 °C at 10 mmHg[1][2]
SolubilitySoluble in Methanol
Solubility Issues and Solutions

Q2: Why is this compound expected to have low aqueous solubility?

A2: The molecule contains a bulky and non-polar 2,5-dimethylphenyl group, which is hydrophobic. This group significantly reduces the molecule's ability to form favorable interactions (hydrogen bonds) with water, leading to poor solubility. The parent compound, piperazine, is freely soluble in water, highlighting the impact of the hydrophobic substituent.[3][4]

Q3: How can I improve the solubility of this compound in my aqueous buffer?

A3: Several techniques can be employed to enhance the aqueous solubility of this compound. These methods can be used alone or in combination.

Diagram of Solubility Enhancement Approaches

SolubilityEnhancement cluster_approaches Solubility Enhancement Techniques cluster_compound Poorly Soluble Compound A pH Adjustment Protonation of the basic piperazine nitrogen increases polarity. B Co-solvents Addition of a water-miscible organic solvent (e.g., DMSO, ethanol) to the aqueous medium. C Solubilizing Agents Use of surfactants or cyclodextrins to form micelles or inclusion complexes. D Particle Size Reduction Decreasing particle size (e.g., via sonication) increases the surface area for dissolution. E This compound in Aqueous Solution E->A E->B E->C E->D

Caption: Common approaches to enhance aqueous solubility.

Q4: What is the recommended starting pH for dissolving this compound?

A4: As a derivative of piperazine, a weak base, this compound is expected to be more soluble in acidic conditions.[4] The nitrogen atoms in the piperazine ring can be protonated at acidic pH, forming a more polar and thus more water-soluble salt. It is recommended to start with a buffer at a pH below the predicted pKa of the protonated piperazine nitrogen. A starting pH of 4-5 would be a reasonable initial test.

Q5: Which co-solvents are suitable for this compound, and what are the recommended starting concentrations?

A5: Common water-miscible organic solvents can be used as co-solvents. The choice of co-solvent may depend on the specific experimental requirements, particularly for biological assays where solvent toxicity is a concern.

Co-solventRecommended Starting ConcentrationNotes
Dimethyl sulfoxide (DMSO)1-5% (v/v)Commonly used for initial stock solutions. Can have effects on cell-based assays at higher concentrations.
Ethanol5-10% (v/v)Generally well-tolerated in many biological systems.
Polyethylene glycol (PEG 300/400)10-20% (v/v)A less volatile and often less toxic option compared to DMSO and ethanol.

Q6: What types of solubilizing agents can be used?

A6: For challenging solubility issues, surfactants or cyclodextrins can be effective.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. Start with concentrations just above the critical micelle concentration (CMC).

  • Cyclodextrins: Beta-cyclodextrins and their derivatives (e.g., HP-β-CD, SBE-β-CD) can form inclusion complexes with the hydrophobic dimethylphenyl moiety, effectively shielding it from water and enhancing solubility.

Experimental Protocols

Protocol 1: pH Adjustment for Solubility Enhancement

  • Prepare a series of aqueous buffers with pH values ranging from 3 to 7 (e.g., citrate buffers for pH 3-6, phosphate buffer for pH 7).

  • Accurately weigh a small amount of this compound into separate vials.

  • Add a fixed volume of each buffer to the vials to achieve the desired final concentration.

  • Vortex each vial for 1-2 minutes.

  • Allow the vials to equilibrate at a constant temperature (e.g., room temperature or 37°C) for a specified period (e.g., 24 hours), with gentle agitation.

  • Visually inspect for complete dissolution.

  • For quantitative analysis, centrifuge the vials to pellet any undissolved solid, and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Co-solvent Titration for Solubility Determination

  • Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., 100 mM in DMSO).

  • In a series of tubes, prepare different ratios of the co-solvent and your aqueous buffer (e.g., 0%, 1%, 2%, 5%, 10% co-solvent).

  • Add a small, fixed volume of the stock solution to each tube and vortex immediately.

  • Observe the tubes for any signs of precipitation. The highest concentration that remains clear is the approximate solubility in that co-solvent/buffer mixture.

  • For more accurate determination, equilibrate the samples and measure the supernatant concentration as described in Protocol 1.

References

optimizing storage conditions for 1-(2,5-Dimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the storage and handling of 1-(2,5-Dimethylphenyl)piperazine to ensure its stability and integrity for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term and long-term storage conditions for this compound?

A1: For optimal stability, storage conditions should be carefully controlled. The compound is a white to light yellow crystalline solid and is known to be air-sensitive.[1][2] For general piperazine compounds, sensitivity to light and moisture is also a concern.[3][4]

  • Short-Term (up to 4 weeks): Store in a tightly sealed container at 2-8°C, protected from light. The container should be flushed with an inert gas (e.g., argon or nitrogen) to minimize exposure to air.

  • Long-Term (over 4 weeks): For maximum stability and to prevent degradation, store at -20°C in a tightly sealed container under an inert atmosphere and protected from light. Studies on similar phenyl piperazines show significant degradation after 6 months even under refrigerated conditions, making freezing the preferred long-term option.[5]

Q2: What are the primary factors that can cause degradation of this compound?

A2: The main factors leading to the degradation of this compound are exposure to air (oxidation), moisture (hygroscopicity), light, and elevated temperatures.[1][3][4] Phenyl piperazines are generally less stable than other piperazine derivatives.[5] Incompatible materials, such as strong oxidizing agents, strong acids, and certain metals, can also accelerate decomposition.[1][3][4]

Q3: How can I tell if my sample of this compound has degraded?

A3: Visual inspection is the first step. A change in color from white/light yellow to a darker yellow or brown, or a change in physical state (e.g., clumping due to moisture absorption) can indicate degradation. For quantitative assessment, analytical techniques such as HPLC-UV, LC-MS, or GC-MS should be used to check for the appearance of impurity peaks and to confirm the purity of the primary compound.

Q4: Is it necessary to handle this compound in a glove box or under an inert atmosphere?

A4: Given its sensitivity to air, handling under an inert atmosphere (like in a glove box or using a Schlenk line) is highly recommended, especially when aliquoting for long-term storage or preparing solutions for sensitive experiments.[1] This minimizes the risk of oxidation, which can compromise sample integrity.

Troubleshooting Guide

Issue/Observation Potential Cause Recommended Action & Prevention
Compound has darkened in color. Oxidation or light exposure.Discard the sample as its purity is compromised. Prevention: Always store the compound under an inert atmosphere (argon or nitrogen) and in an amber vial or a container wrapped in aluminum foil to protect it from light.[1][4]
Inconsistent experimental results. Sample degradation due to improper storage or handling.Verify the purity of your current stock using an appropriate analytical method (e.g., LC-MS). Prevention: Aliquot the compound upon receipt into single-use vials to avoid repeated freeze-thaw cycles and exposure of the bulk stock to the atmosphere. Always use fresh solutions for experiments.
Compound appears clumpy or sticky. Moisture absorption (hygroscopicity).The compound may be hydrated. If the experiment is not sensitive to water, the material might be usable after drying under a high vacuum. However, for most applications, it is best to use a fresh, uncontaminated sample. Prevention: Store in a desiccator over a suitable drying agent, even when refrigerated or frozen. Ensure the container is tightly sealed.[3][6]
Low solubility in a previously used solvent. Formation of insoluble degradation products.The sample has likely degraded. It is not recommended for use. Prevention: Follow strict storage protocols. Avoid storing in solutions for extended periods unless stability in that specific solvent has been verified.

Data Summary

Table 1: Recommended Storage Conditions

Duration Temperature Atmosphere Light/Moisture Protection Rationale
Short-Term (< 1 Month) 2-8°CInert Gas (N₂ or Ar)Amber vial, sealed containerMinimizes short-term oxidative and thermal degradation.
Long-Term (> 1 Month) -20°CInert Gas (N₂ or Ar)Amber vial, sealed container, desiccatedPrevents long-term degradation. Phenyl piperazines can show significant degradation after 6 months even at 4°C.[5]

Table 2: Physical and Chemical Properties

Property Value Reference
Appearance White to light yellow crystalline powder[2]
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.28 g/mol
Melting Point 42 - 48 °C[1][2]
Key Sensitivities Air, Moisture, Light[1][3][4]
Incompatible Materials Strong oxidizing agents, strong acids[1][3]

Visual Workflows and Diagrams

Caption: Initial handling workflow for this compound.

DegradationFactors cluster_factors Environmental Factors cluster_outcomes Degradation Pathways Oxygen Oxygen (Air) Oxidation Oxidation Oxygen->Oxidation Moisture Moisture (Humidity) Hydrolysis Hydrolysis Moisture->Hydrolysis Light UV/Visible Light Photodegradation Photodegradation Light->Photodegradation Heat Elevated Temperature ThermalDecomp Thermal Decomposition Heat->ThermalDecomp Degradation Compound Degradation (Loss of Purity) Oxidation->Degradation Hydrolysis->Degradation Photodegradation->Degradation ThermalDecomp->Degradation

Caption: Key factors leading to compound degradation.

Experimental Protocols

Protocol: Basic Stability Assessment of this compound

This protocol outlines a method to assess the stability of the compound under different storage conditions.

1. Objective: To determine the rate of degradation of this compound when stored under various temperature and atmospheric conditions over a 3-month period.

2. Materials:

  • This compound (high purity standard)

  • HPLC-grade acetonitrile and water

  • Formic acid or other suitable mobile phase modifier

  • Inert gas (argon or nitrogen)

  • 2 mL amber glass autosampler vials with septa caps

  • Analytical balance

  • HPLC-UV or LC-MS system

3. Procedure:

  • Sample Preparation (Timepoint 0):

    • In a controlled environment with low light and humidity, prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

    • Immediately analyze this "Time 0" sample via HPLC or LC-MS to establish the initial purity and peak area. This serves as your baseline.

    • From the remaining solid compound, accurately weigh 1-2 mg into multiple amber glass vials.

  • Storage Conditions Setup:

    • Divide the vials into four sets for different storage conditions:

      • Set A: -20°C, headspace flushed with inert gas.

      • Set B: 4°C, headspace flushed with inert gas.

      • Set C: Room Temperature (~20-25°C), headspace flushed with inert gas.

      • Set D: Room Temperature (~20-25°C), sealed with ambient air.

    • Ensure all vials are tightly capped and properly labeled. Store Set C and D in the dark to isolate the effect of temperature and air from light.

  • Timepoint Analysis:

    • At specified timepoints (e.g., 2 weeks, 1 month, 2 months, 3 months), remove one vial from each storage set.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Dissolve the contents in the same volume of acetonitrile used for the Time 0 sample to create a 1 mg/mL solution.

    • Analyze immediately by HPLC or LC-MS using the exact same method as the baseline sample.

  • Data Analysis:

    • Compare the chromatograms from each timepoint to the Time 0 sample.

    • Calculate the remaining percentage of this compound by comparing its peak area to the Time 0 peak area.

    • Identify and quantify any new peaks that appear, as these are likely degradation products.

    • Plot the percentage of the parent compound remaining versus time for each storage condition.

Caption: Experimental workflow for a basic stability study.

References

Validation & Comparative

Structure-Activity Relationship of Dimethylphenylpiperazine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various dimethylphenylpiperazine isomers. The position of the two methyl groups on the phenyl ring significantly influences the pharmacological profile of these compounds, particularly their affinity and functional activity at serotonin, dopamine, and norepinephrine receptors and transporters. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to aid in the understanding and future development of this class of compounds.

Data Presentation: Comparative Pharmacological Profile

The following table summarizes the available quantitative data for the binding affinity and functional activity of dimethylphenylpiperazine isomers. It is important to note that a complete dataset for all isomers at all major monoaminergic targets is not available in the public domain. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions under which it was generated.

IsomerTargetAssay TypeValue (nM)Notes
1-(2,3-Dimethylphenyl)piperazine Serotonin Transporter (SERT)Monoamine ReleaseEC50: 24-26Partial serotonin releasing agent (85% efficacy)[1]
Norepinephrine Transporter (NET)Monoamine ReleaseEC50: 13.7-56Partial norepinephrine releasing agent (62% efficacy)[1]
Dopamine Transporter (DAT)Monoamine ReleaseEC50: 1,207-1,320Weak partial dopamine releasing agent (66% efficacy)[1]
5-HT1A Receptor--Reported to act as an antagonist.
5-HT2A Receptor--Reported to act as an agonist.
1-(3,5-Dimethylphenyl)piperazine Dopamine ReceptorsBinding AffinityInactiveReported to be inactive at dopamine and serotonin receptors.
Serotonin ReceptorsBinding AffinityInactive

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological activity of dimethylphenylpiperazine isomers.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound for the 5-HT1A receptor by measuring its ability to displace a known radiolabeled ligand.

  • Cell Culture and Membrane Preparation:

    • Human embryonic kidney (HEK-293) cells stably expressing the human 5-HT1A receptor are cultured in appropriate media.

    • Cell membranes are prepared by homogenization in ice-cold buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in assay buffer.

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • Membrane homogenates (10-20 µg of protein) are incubated with a fixed concentration of a 5-HT1A selective radioligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin).

    • Incubation is carried out at room temperature for 60-90 minutes to reach equilibrium.

  • Detection and Data Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The amount of bound radioactivity on the filters is quantified using a scintillation counter.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Calcium Imaging Assay for Gq-Coupled Receptors (e.g., 5-HT2A)

This assay measures the ability of a compound to act as an agonist or antagonist at a G-protein coupled receptor (GPCR) that signals through the Gq pathway, leading to an increase in intracellular calcium.

  • Cell Culture and Dye Loading:

    • HEK-293 cells expressing the target receptor (e.g., 5-HT2A) are seeded in 96- or 384-well black-walled, clear-bottom plates.

    • After 24 hours, the cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM) in assay buffer for 60 minutes at 37°C.

  • Compound Addition and Signal Detection:

    • The plate is placed in a fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FDSS).

    • A baseline fluorescence is recorded for 10-20 seconds.

    • The test compound (for agonist testing) or a known agonist in the presence of the test compound (for antagonist testing) is automatically added to the wells.

    • Fluorescence intensity is recorded every 1-2 seconds for a period of 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity over time is measured.

    • For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is determined by plotting the peak fluorescence response against the log of the compound concentration.

    • For antagonists, the IC50 value (the concentration that inhibits 50% of the response to a fixed concentration of agonist) is calculated.

Monoamine Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of monoamines (serotonin, dopamine, or norepinephrine) into cells expressing the respective transporters (SERT, DAT, or NET).

  • Cell Culture:

    • HEK-293 cells stably expressing the human SERT, DAT, or NET are grown to confluence in appropriate culture vessels.

  • Uptake Assay:

    • Cells are harvested and resuspended in assay buffer.

    • In a 96-well plate, cells are pre-incubated with varying concentrations of the test compound for 10-15 minutes at room temperature.

    • Uptake is initiated by the addition of a fixed concentration of a radiolabeled monoamine (e.g., [3H]serotonin, [3H]dopamine, or [3H]norepinephrine).

    • The reaction is allowed to proceed for a short period (typically 5-15 minutes) at 37°C.

  • Termination and Detection:

    • Uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.

    • The radioactivity retained by the cells on the filters is measured by scintillation counting.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter (e.g., fluoxetine for SERT, GBR12909 for DAT, desipramine for NET).

    • The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

    • The IC50 value for uptake inhibition is determined by plotting the percentage of inhibition of specific uptake against the log of the test compound concentration.

Mandatory Visualization

Signaling Pathway of the 5-HT1A Receptor

The 5-HT1A receptor is a G-protein coupled receptor that primarily signals through the Gi/o pathway.

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor Gi_alpha Gαi/o 5HT1A_R->Gi_alpha Activates G_beta_gamma Gβγ 5HT1A_R->G_beta_gamma Releases AC Adenylyl Cyclase Gi_alpha->AC Inhibits Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) G_beta_gamma->Cellular_Response Modulates Ion Channels cAMP cAMP AC->cAMP Decreases production of Serotonin Serotonin (Agonist) Serotonin->5HT1A_R Binds to PKA Protein Kinase A cAMP->PKA Activates PKA->Cellular_Response Modulates Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Receptor Membranes - Radioligand - Test Compound Dilutions Start->Prepare_Reagents Incubate Incubate: Membranes + Radioligand + Test Compound Prepare_Reagents->Incubate Filter Separate Bound from Free: Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity: Scintillation Counting Wash->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze End End Analyze->End

References

Comparative Efficacy of 1-(2,5-Dimethylphenyl)piperazine and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of 1-(2,5-Dimethylphenyl)piperazine and its analogs, with a focus on their activity at key central nervous system (CNS) receptors. The information is intended for researchers, scientists, and drug development professionals working in neuropharmacology and medicinal chemistry. While direct comparative studies on this compound are limited, this guide synthesizes available data on structurally related arylpiperazines to elucidate structure-activity relationships (SAR) and comparative efficacy.

Arylpiperazines are a well-established class of compounds with a wide range of pharmacological activities, primarily targeting aminergic G protein-coupled receptors (GPCRs) such as serotonin and dopamine receptors.[1] Variations in the substitution pattern on the phenyl ring and modifications to the piperazine moiety significantly influence the affinity and selectivity of these compounds for their molecular targets.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki values) of various substituted phenylpiperazine analogs for serotonin (5-HT) and dopamine (D) receptors, compiled from multiple studies. Lower Ki values indicate higher binding affinity. It is important to note that these values are from different studies and direct comparison should be made with caution.

Table 1: Comparative Binding Affinities of Phenylpiperazine Analogs at Serotonin Receptors

CompoundPhenyl Substitution5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT7 Ki (nM)Reference
Analog 1 2-Methoxy41.531542.5[2]
Analog 2 Unsubstituted<10--[3]
Analog 3 2-Methoxy1.2--[4]
Analog 4 2-Methoxy23.939.445.0[2]

Table 2: Comparative Binding Affinities of Phenylpiperazine Analogs at Dopamine Receptors

CompoundPhenyl SubstitutionD2 Ki (nM)D3 Ki (nM)D2/D3 SelectivityReference
Analog 5 Unsubstituted-<105.4[3]
Analog 6 2-Methoxy-<10-[3]
Analog 7 3-Trifluoromethyl-<1056[3]
Analog 8 2-tert-Butyl-6-methyl (pyrimidinyl)-<10~40[3]

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of arylpiperazine derivatives is highly dependent on the nature and position of substituents on the aryl ring.[5]

  • Substituents on the Phenyl Ring : Electron-donating groups, such as methoxy (-OCH3), at the ortho position of the phenyl ring, as seen in many active compounds, can enhance affinity for both serotonin and dopamine receptors.[3] Conversely, electron-withdrawing groups, like trifluoromethyl (-CF3), can influence selectivity between receptor subtypes.[3] The dimethyl substitution in this compound suggests a modulation of lipophilicity and steric interactions within the receptor binding pocket.

  • Piperazine Moiety : The nitrogen atoms of the piperazine ring are crucial for activity. The protonated nitrogen typically forms an ionic bond with an aspartate residue in the binding site of aminergic GPCRs.[6]

  • Linker and Terminal Group : In long-chain arylpiperazines, the nature of the linker and the terminal functional group play a significant role in determining the overall pharmacological profile, including agonist versus antagonist activity and selectivity for different receptor families.[1]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of arylpiperazine analogs.

Protocol 1: Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation : Cell membranes expressing the receptor of interest (e.g., human D2 or 5-HT1A receptors) are prepared from transfected cell lines.[3]

  • Incubation : The cell membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound.[2]

  • Separation : The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification : The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Protocol 2: Functional Assays (e.g., Mitogenesis Assay)

Functional assays are used to determine whether a compound acts as an agonist or an antagonist at a receptor.

  • Cell Culture : CHO-K1 cells stably expressing the human D2 or D3 receptor are cultured in appropriate media.[3]

  • Compound Treatment : Cells are treated with the test compound alone (to assess agonist activity) or in the presence of a known agonist like quinpirole (to assess antagonist activity).[3]

  • Measurement of Cellular Response : The cellular response, such as the stimulation of [3H]thymidine incorporation (mitogenesis), is measured.[3]

  • Data Analysis : The efficacy (Emax) and potency (EC50 or IC50) of the compound are determined from concentration-response curves.

Visualizations

Experimental Workflow for In Vitro Efficacy Determination

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Efficacy Testing cluster_2 Data Analysis Synthesis Synthesis of Analogs Purification Purification & Structural Verification Synthesis->Purification Binding_Assay Radioligand Binding Assay (Determine Affinity - Ki) Purification->Binding_Assay Functional_Assay Functional Assay (Determine Efficacy - EC50/IC50) Purification->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis

Caption: Workflow for the synthesis, in vitro evaluation, and analysis of arylpiperazine analogs.

Signaling Pathway of 5-HT1A Receptor

G Arylpiperazine Arylpiperazine Agonist Receptor 5-HT1A Receptor Arylpiperazine->Receptor G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ERK ERK Signaling G_protein->ERK cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Neuronal Inhibition Anxiolytic Effects PKA->Cellular_Response ERK->Cellular_Response

Caption: Simplified signaling cascade of the 5-HT1A receptor upon agonist binding.[7]

Signaling Pathway of Dopamine D2 Receptor

G Arylpiperazine Arylpiperazine Antagonist Receptor Dopamine D2 Receptor Arylpiperazine->Receptor Blockade G_protein Gi/o Protein Receptor->G_protein Activation Dopamine Dopamine Dopamine->Receptor AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Cellular_Response Modulation of Neuronal Excitability cAMP->Cellular_Response

Caption: Antagonism of the dopamine D2 receptor signaling pathway by an arylpiperazine.

References

A Comparative Guide to the Quantification of 1-(2,5-Dimethylphenyl)piperazine: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of pharmaceutical compounds, including piperazine derivatives. Due to the lack of a strong chromophore in the 1-(2,5-Dimethylphenyl)piperazine molecule, derivatization is often necessary to achieve sufficient sensitivity for UV detection.

Representative HPLC Method Protocol

This protocol is a composite based on common practices for the analysis of substituted piperazines.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 7.0). The gradient program would be optimized to ensure separation from any impurities or degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV detection at a wavelength determined by the absorption maximum of the derivatized analyte (typically in the range of 230-280 nm).

2. Sample Preparation and Derivatization:

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standard.

  • Derivatization (if necessary for UV detection): A derivatizing agent that reacts with the secondary amine of the piperazine ring is used to introduce a chromophore. A common agent is dansyl chloride. The reaction is typically carried out by mixing the sample or standard solution with a solution of dansyl chloride in a suitable buffer and incubating at a specific temperature for a set time.

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Select Column & Mobile Phase B Optimize Chromatographic Conditions A->B C Develop Sample Preparation & Derivatization B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) E->G H Limit of Detection (LOD) E->H I Limit of Quantitation (LOQ) E->I J Robustness F->J G->J I->J K Routine Analysis of Samples J->K

Caption: Workflow for HPLC Method Validation.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the quantification of volatile and semi-volatile compounds. For many piperazine derivatives, derivatization is also employed to improve chromatographic properties and sensitivity.

Representative GC-MS Method Protocol

This protocol is based on methods developed for the analysis of other piperazine designer drugs.[1]

1. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Oven Temperature Program: An optimized temperature program is crucial for the separation of the analyte from other matrix components. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.[2]

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole

  • Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.

2. Sample Preparation and Derivatization:

  • Extraction: Liquid-liquid extraction or solid-phase extraction can be used to isolate the analyte from the sample matrix.

  • Derivatization: Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for piperazines in GC-MS analysis, which improves their volatility and chromatographic behavior.[1] The dried extract is typically reconstituted in a suitable solvent (e.g., ethyl acetate) and reacted with TFAA at an elevated temperature.[1]

Performance Comparison

The following table summarizes the performance characteristics of a representative validated HPLC method compared to a potential GC-MS method for the quantification of piperazine derivatives. The data is collated from various studies on compounds structurally similar to this compound.

ParameterHPLC with UV Detection (Representative)GC-MS (Representative)
Linearity (R²) > 0.999> 0.99
Accuracy (% Recovery) 98 - 102%90 - 110%
Precision (%RSD) < 2%< 15%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL0.005 - 0.05 µg/mL
Sample Throughput ModerateLower
Instrumentation Cost LowerHigher
Specificity Good with a well-developed methodExcellent due to mass spectrometric detection

Method Comparison Flowchart

Method_Comparison cluster_hplc HPLC Method cluster_gcms GC-MS Method cluster_comparison Key Considerations HPLC_Start Sample Preparation (with Derivatization for UV) HPLC_Analysis Liquid Chromatography Separation HPLC_Start->HPLC_Analysis Cost Cost HPLC_Start->Cost HPLC_Detection UV or MS Detection HPLC_Analysis->HPLC_Detection Throughput Throughput HPLC_Analysis->Throughput HPLC_Quant Quantification HPLC_Detection->HPLC_Quant Sensitivity Sensitivity HPLC_Quant->Sensitivity Specificity Specificity HPLC_Quant->Specificity GCMS_Start Sample Extraction & Derivatization GCMS_Analysis Gas Chromatography Separation GCMS_Start->GCMS_Analysis GCMS_Start->Cost GCMS_Detection Mass Spectrometry Detection GCMS_Analysis->GCMS_Detection GCMS_Analysis->Throughput GCMS_Quant Quantification GCMS_Detection->GCMS_Quant GCMS_Quant->Sensitivity GCMS_Quant->Specificity

Caption: Comparison of HPLC and GC-MS workflows.

Conclusion

Both HPLC and GC-MS are suitable techniques for the quantification of this compound, with the choice depending on the specific requirements of the analysis.

  • HPLC with UV detection is a cost-effective and robust method suitable for routine quality control applications, especially when high sensitivity is not the primary concern. The need for derivatization to enhance UV detection is a key consideration.

  • GC-MS offers superior sensitivity and specificity, making it the preferred method for trace-level analysis and in complex matrices where unambiguous identification is critical. The sample preparation, including extraction and derivatization, can be more labor-intensive.

For drug development professionals, an HPLC method would typically be developed and validated for routine quality control and stability testing due to its robustness and lower operational cost. A highly sensitive GC-MS or LC-MS/MS method would be invaluable for pharmacokinetic studies and for the analysis of low-level impurities. It is imperative to perform a full method validation for the specific analyte and matrix to ensure reliable and accurate results.

References

Unraveling the Serotonergic Profile of 1-(2,5-Dimethylphenyl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate network of serotonin receptors in the central nervous system presents a significant landscape for therapeutic intervention in a myriad of neurological and psychiatric disorders. Phenylpiperazine derivatives have long been a cornerstone in the development of serotonergic agents. This guide provides a comparative analysis of the cross-reactivity of 1-(2,5-Dimethylphenyl)piperazine with key serotonin receptors, juxtaposed with the well-characterized phenylpiperazine analogs, meta-chlorophenylpiperazine (m-CPP) and 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP). This objective comparison is supported by a summary of binding affinity and functional assay data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in research and drug development endeavors.

Comparative Analysis of Serotonin Receptor Binding Affinities

The interaction of a compound with its target receptors is a fundamental determinant of its pharmacological profile. The binding affinity, often expressed as the inhibition constant (Kᵢ), quantifies the strength of this interaction. A lower Kᵢ value signifies a higher binding affinity. The following table summarizes the available binding affinity data for this compound and its comparators at various serotonin (5-HT) receptor subtypes.

Compound5-HT₁A (Kᵢ, nM)5-HT₁B (Kᵢ, nM)5-HT₁D (Kᵢ, nM)5-HT₂A (Kᵢ, nM)5-HT₂C (Kᵢ, nM)5-HT₃ (IC₅₀, nM)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
m-Chlorophenylpiperazine (m-CPP)~360 - 1300[1]~360 - 1300[1]~360 - 1300[1]~360 - 1300[1]~360 - 1300[1]61.4
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP)288 - 195030 - 132282160 - 269622373

Functional Activity at Serotonin Receptors

Beyond binding affinity, the functional activity of a compound—whether it acts as an agonist, antagonist, or partial agonist—is critical to understanding its physiological effects. This is often quantified by the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists.

CompoundReceptorAssay TypeFunctional ActivityEC₅₀/IC₅₀ (nM)
This compound --Data Not AvailableData Not Available
m-Chlorophenylpiperazine (m-CPP)5-HT TransporterRadioligand BindingAppreciable Affinity230 (IC₅₀)[2]
α₂-AdrenergicRadioligand BindingAffinity570 (IC₅₀)[1]
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP)5-HT₁A-Full Agonist-
5-HT₁B-Full Agonist-
5-HT₁D-Full Agonist-
5-HT₂A-Weak Partial Agonist/Antagonist-
5-HT₂C-Full Agonist-
SERTSerotonin ReleaseRelease121 (EC₅₀)
(±)-DOI5-HT₂AInositol Phosphate ProductionAgonist3800 (EC₅₀)
5-HT₂A (in D₂R co-expressing cells)Inositol Phosphate ProductionAgonist67 (EC₅₀)

Note: Comprehensive functional data for this compound is not currently available. The data for m-CPP and TFMPP highlight their complex pharmacology, often acting as agonists at multiple serotonin receptor subtypes.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experimental assays are provided below.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a test compound for a specific receptor.

Objective: To quantify the affinity (Kᵢ) of this compound and comparator compounds for various serotonin receptor subtypes.

Workflow:

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_detection Detection and Analysis prep1 Homogenize tissue or cells expressing the target receptor in buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and wash pellet prep2->prep3 prep4 Determine protein concentration prep3->prep4 assay1 Incubate membranes with a constant concentration of radioligand prep4->assay1 assay2 Add increasing concentrations of the test compound assay1->assay2 assay3 Incubate to equilibrium assay2->assay3 detect1 Separate bound from free radioligand by filtration assay3->detect1 detect2 Quantify radioactivity on filters using a scintillation counter detect1->detect2 detect3 Calculate specific binding detect2->detect3 detect4 Determine IC₅₀ and calculate Kᵢ using the Cheng-Prusoff equation detect3->detect4

Radioligand Binding Assay Workflow

Materials:

  • Membranes: Cell membranes prepared from tissues or cell lines stably expressing the human serotonin receptor subtype of interest.

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]ketanserin for 5-HT₂A).

  • Test Compounds: this compound, m-CPP, TFMPP.

  • Assay Buffer: Typically 50 mM Tris-HCl, with specific ion concentrations depending on the receptor.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound in the assay buffer.

  • Equilibrium: Incubate the mixture at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Calcium Flux Assay

This functional assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled receptors, such as the 5-HT₂A receptor.

Objective: To determine the functional potency (EC₅₀ or IC₅₀) of this compound and comparator compounds at the 5-HT₂A receptor.

Workflow:

G cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_assay_run Assay Execution cluster_analysis Data Analysis cell1 Culture cells stably expressing the 5-HT₂A receptor cell2 Plate cells in a microplate cell1->cell2 dye1 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell2->dye1 dye2 Incubate to allow dye uptake and de-esterification dye1->dye2 run1 Add test compound (for antagonist mode) or agonist (for agonist mode) dye2->run1 run2 Measure baseline fluorescence run1->run2 run3 Add agonist (for antagonist mode) run2->run3 run4 Measure fluorescence change over time run3->run4 analysis1 Calculate the change in fluorescence intensity run4->analysis1 analysis2 Plot response vs. log concentration of the compound analysis1->analysis2 analysis3 Determine EC₅₀ (agonist) or IC₅₀ (antagonist) analysis2->analysis3

Calcium Flux Assay Workflow

Materials:

  • Cells: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT₂A receptor.

  • Calcium-sensitive dye: A fluorescent dye that exhibits an increase in fluorescence upon binding to calcium (e.g., Fluo-4 AM).

  • Test Compounds: this compound, m-CPP, TFMPP.

  • Agonist: A known 5-HT₂A receptor agonist (e.g., serotonin or DOI).

  • Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES).

  • Fluorescence Plate Reader: An instrument capable of measuring fluorescence intensity over time.

Procedure:

  • Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution containing the dye.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of the test compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known 5-HT₂A agonist.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound/agonist using a fluorescence plate reader.

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Plot the response against the logarithm of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Signaling Pathways

Understanding the downstream signaling cascades initiated by receptor activation is crucial for predicting the cellular and physiological consequences of a drug's action.

5-HT₁A Receptor Signaling Pathway

The 5-HT₁A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT₁A Receptor g_protein Gαi/oβγ receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition k_channel GIRK Channel g_protein->k_channel Activation camp cAMP k_ion K⁺ k_channel->k_ion Efflux atp ATP atp->camp Conversion pka PKA camp->pka Activation ligand 5-HT₁A Agonist ligand->receptor

5-HT₁A Receptor Signaling

Activation of the 5-HT₁A receptor by an agonist leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ dimer can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which results in an inhibitory effect on neuronal firing.

5-HT₂A Receptor Signaling Pathway

The 5-HT₂A receptor is a GPCR that primarily couples to the Gαq/11 subunit.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT₂A Receptor g_protein Gαq/11βγ receptor->g_protein Activation plc Phospholipase C g_protein->plc Activation pip2 PIP₂ plc->pip2 Hydrolysis ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP₃ Receptor pkc PKC dag->pkc Activation ca2 Ca²⁺ er->ca2 Release ca2->pkc Activation ligand 5-HT₂A Agonist ligand->receptor

5-HT₂A Receptor Signaling

Upon agonist binding, the 5-HT₂A receptor activates the Gαq/11 subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. This pathway is generally associated with neuronal excitation.

This guide serves as a foundational resource for researchers investigating the serotonergic activity of this compound. The provided comparative data, detailed experimental protocols, and signaling pathway diagrams are intended to facilitate further research and development of novel therapeutics targeting the serotonin system. The clear lack of publicly available data for this compound underscores the necessity for empirical studies to fully characterize its pharmacological profile.

References

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The piperazine scaffold, a cornerstone in medicinal chemistry, has given rise to a multitude of derivatives with diverse biological activities. This guide provides a comprehensive comparison of the in vitro and in vivo results for notable piperazine derivatives across key therapeutic areas, offering valuable insights into their translational potential.

This analysis delves into the performance of piperazine derivatives in anticancer, antimicrobial, and central nervous system (CNS) applications. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key signaling pathways, this guide aims to facilitate a deeper understanding of the structure-activity relationships and the correlation between preclinical models.

Anticancer Piperazine Derivatives: From Cell Lines to Xenografts

Piperazine derivatives have shown significant promise as anticancer agents by targeting various signaling pathways crucial for tumor growth and survival. The following sections compare the in vitro cytotoxicity of these compounds against cancer cell lines with their in vivo efficacy in animal models.

Quantitative Data Summary: Anticancer Activity
Compound IDDescriptionIn Vitro Activity (IC50/GI50 in µM)Cancer Cell Line(s)In Vivo ModelIn Vivo Efficacy
Vindoline-piperazine conjugate 23 Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate1.00[1]MDA-MB-468 (Breast)Not explicitly statedNot explicitly stated
Vindoline-piperazine conjugate 25 Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugate1.35[1]HOP-92 (Non-small cell lung)Not explicitly statedNot explicitly stated
Compound 78 N-alkylated piperazine derivativeNot specified, but induces apoptosisPC-3 (Prostate)PC-3 Xenograft Model (Mice)At 30 mg/kg daily, inhibited tumor growth by up to 74.7%[2]
Ciprofloxacin derivative 2 7-((4-substituted)piperazin-1-yl) derivative~10Various human cancer cell linesHealthy miceNon-toxic, Maximal Tolerated Dose (MTD) >80 mg/kg[3]
Ciprofloxacin derivative 6h 7-((4-substituted)piperazin-1-yl) derivative~10Various human cancer cell linesHealthy miceNon-toxic, MTD >80 mg/kg[3]
Unnamed Piperazine Derivative Small molecule inhibitor0.06 - 0.16[4]K562 (Leukemia), A549 (Lung), HCT116 (Colon)Not explicitly statedNot explicitly stated
Experimental Protocols: Anticancer Evaluation

In Vitro Cytotoxicity Assay (MTT Assay): This colorimetric assay is a standard method to assess the metabolic activity of cells and, consequently, cell viability.[5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are then treated with various concentrations of the piperazine derivatives for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated, allowing viable cells to convert it into formazan crystals.[5]

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength. The IC50 value, the concentration that causes 50% inhibition of cell growth, is then calculated.[5]

In Vivo Antitumor Efficacy (Xenograft Model): This model is used to evaluate the effect of a compound on tumor growth in a living organism.[5]

  • Tumor Implantation: Human cancer cells (e.g., PC-3) are subcutaneously injected into immunocompromised mice.

  • Compound Administration: Once tumors reach a certain size, the mice are treated with the piperazine derivative or a vehicle control, typically through daily administration at a specific dose.

  • Tumor Growth Monitoring: Tumor volume and body weight are measured regularly to assess the compound's efficacy and toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised and may be used for further analysis of biomarkers.

Signaling Pathways in Piperazine-Mediated Anticancer Activity

Several piperazine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[4] The diagram below illustrates a generalized workflow for the evaluation of these compounds and some of the commonly implicated pathways.

General Workflow for Anticancer Piperazine Derivative Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Signaling Pathways A Synthesis & Characterization B Cytotoxicity Screening (e.g., MTT Assay) A->B C Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) B->C D Animal Model Selection (e.g., Xenograft) C->D Promising Candidates P1 PI3K/AKT Pathway C->P1 Targets P2 Src Family Kinases C->P2 Targets P3 JNK Pathway C->P3 Targets P4 BCR-ABL Pathway C->P4 Targets E Efficacy & Toxicity Studies D->E F Pharmacokinetic/ Pharmacodynamic Analysis E->F

Caption: General workflow and targeted signaling pathways for anticancer piperazine derivatives.

Antimicrobial Piperazine Derivatives: From MIC to Murine Models

The emergence of drug-resistant microbes necessitates the development of novel antimicrobial agents. Piperazine derivatives have demonstrated potent activity against various pathogens, including Mycobacterium tuberculosis.

Quantitative Data Summary: Antimicrobial Efficacy
Compound IDDescriptionIn Vitro Activity (MIC in mg/L)Target Organism(s)In Vivo ModelIn Vivo Efficacy
TZY-5-84 Piperazine-containing benzothiazinone analogue0.014 - 0.015[5]M. tuberculosis H37Rv, susceptible and drug-resistant clinical isolatesMurine infection modelAt 12.5 mg/kg, comparable efficacy to PBTZ169 at 25 mg/kg, showing a significant reduction in lung CFU[5]
Experimental Protocols: Antimicrobial Evaluation

In Vitro Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6]

  • Compound Preparation: The piperazine derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.[6]

  • Serial Dilutions: Two-fold serial dilutions of the compound are prepared in a liquid growth medium in a 96-well plate.[6]

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vivo Murine Infection Model: This model assesses the efficacy of an antimicrobial agent in treating an infection in a living host.

  • Infection: Mice are infected with the target pathogen (e.g., M. tuberculosis).

  • Compound Administration: After a set period to allow the infection to establish, the mice are treated with the piperazine derivative at various doses.

  • Efficacy Assessment: The bacterial load in relevant organs (e.g., lungs for tuberculosis) is determined at the end of the treatment period and compared to that in untreated control animals.

Visualizing the Antimicrobial Drug Discovery Process

The development of new antimicrobial agents follows a structured pipeline from initial screening to preclinical evaluation.

Antimicrobial Piperazine Derivative Discovery Workflow A Compound Library Screening B In Vitro MIC Determination A->B C Activity against Resistant Strains B->C D In Vivo Efficacy (Murine Model) C->D E Lead Optimization D->E

Caption: A typical workflow for the discovery and evaluation of antimicrobial piperazine derivatives.

CNS-Active Piperazine Derivatives: From Neuroprotection in a Dish to Behavioral Models

Piperazine derivatives are well-known for their activity in the central nervous system, with many approved drugs targeting various neurological and psychiatric disorders.[7] Their neuroprotective effects are a growing area of research.

Quantitative Data Summary: Neuroprotective Effects
Compound IDDescriptionIn Vitro ModelIn Vitro EffectIn Vivo ModelIn Vivo Effect
LQFM181 Arylpiperazine derivativeSH-SY5Y cells with 3-nitropropionic acid-induced neurotoxicitySignificant neuroprotection and antioxidant activity[8]Swiss mice with 3-nitropropionic acid-induced neurotoxicityReduced locomotor and memory dysfunction; decreased cholinesterase activity[8]
Experimental Protocols: Neuroprotective Evaluation

In Vitro Neuroprotection Assay: This assay evaluates a compound's ability to protect neuronal cells from a toxic insult.

  • Cell Culture: A neuronal cell line (e.g., SH-SY5Y) is cultured.

  • Toxin Induction: Neurotoxicity is induced by adding a toxic agent (e.g., 3-nitropropionic acid).

  • Compound Treatment: Cells are co-treated with the piperazine derivative to assess its protective effects.

  • Viability Assessment: Cell viability is measured using assays like the MTT assay to quantify the extent of neuroprotection.

In Vivo Neurotoxicity and Behavioral Models: These models assess the neuroprotective and functional effects of a compound in a whole organism.

  • Induction of Neurotoxicity: A neurotoxin is administered to the animals (e.g., mice) to induce a model of a specific neurological condition.

  • Compound Administration: The animals are treated with the piperazine derivative.

  • Behavioral Tests: A battery of behavioral tests is conducted to assess cognitive function, motor activity, and anxiety levels.

  • Neurochemical Analysis: After the behavioral tests, brain tissue may be analyzed for markers of neuroinflammation, oxidative stress, and neurotransmitter levels.

Signaling Pathways in Neuroprotection

The neuroprotective effects of piperazine derivatives are often linked to their interaction with key neurotransmitter systems, such as the serotonin and dopamine pathways.[9]

Neurotransmitter Systems Targeted by CNS-Active Piperazines cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron N1 Neurotransmitter Release R1 Serotonin Receptors (e.g., 5-HT1A) S1 Downstream Signaling R1->S1 R2 Dopamine Receptors R2->S1 [Neuroprotective Effects] [Neuroprotective Effects] S1->[Neuroprotective Effects] P Piperazine Derivative P->N1 Modulates P->R1 Binds to P->R2 Binds to

Caption: Simplified diagram of neurotransmitter systems modulated by CNS-active piperazine derivatives.

References

A Comparative Guide to 1-(2,5-Dimethylphenyl)piperazine and m-Chlorophenylpiperazine in Preclinical Anxiety Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two phenylpiperazine derivatives, 1-(2,5-Dimethylphenyl)piperazine (DMPP) and meta-Chlorophenylpiperazine (mCPP), in the context of preclinical anxiety research. While mCPP is a well-characterized anxiogenic agent widely used to model anxiety states in laboratory animals, DMPP remains a compound of interest with a largely uninvestigated in vivo behavioral profile. This document summarizes the existing experimental data for mCPP and discusses the potential pharmacological relevance of DMPP based on its structural class.

Introduction to the Compounds

This compound (DMPP) is a derivative of piperazine that is primarily recognized as a versatile intermediate in the synthesis of novel therapeutic agents.[1] Its chemical structure makes it a candidate for targeting neurological and mood disorders, with research suggesting its potential utility in developing compounds with enhanced bioactivity and selectivity.[1] However, to date, there is a notable absence of published preclinical studies directly evaluating the anxiogenic or anxiolytic properties of DMPP in established animal models of anxiety.

meta-Chlorophenylpiperazine (mCPP) is a psychoactive compound of the phenylpiperazine class that has been extensively studied as a research tool in neuroscience and psychopharmacology.[2] It is a known metabolite of the antidepressant trazodone.[3][4] In both human and animal studies, mCPP reliably produces anxiogenic (anxiety-inducing) effects, making it a standard pharmacological agent for inducing anxiety-like states in preclinical models.[4][5][6][7] Its mechanism of action is primarily attributed to its activity as an agonist at various serotonin (5-HT) receptors, with a particularly strong action at 5-HT2C receptors.[2][3][8]

Comparative Performance in Anxiety Models: A Data Imbalance

A direct comparison of DMPP and mCPP in anxiety models is not currently possible due to the lack of available data for DMPP. The following sections, therefore, present the robust dataset for mCPP, which can serve as a benchmark for any future investigations into the behavioral effects of DMPP or other novel phenylpiperazine derivatives.

mCPP as an Anxiogenic Agent: Quantitative Data

mCPP has been shown to induce anxiety-like behaviors across a range of doses and in various well-validated animal models. The anxiogenic effects are dose-dependent and have been consistently replicated.

Table 1: Effects of mCPP in the Elevated Plus Maze (EPM) Test

The EPM test is a widely used model for assessing anxiety-like behavior in rodents. A decrease in the time spent in and the number of entries into the open arms is indicative of an anxiogenic effect.

Animal ModelDose of mCPP (mg/kg)Route of AdministrationChange in Open Arm TimeChange in Open Arm EntriesReference
Male ICR Mice1, 2, 4Intraperitoneal (i.p.)DecreasedDecreased[6][9]
Male Wistar Rats0.125, 0.25, 0.5, 1.0Intraperitoneal (i.p.)Dose-dependent decreaseDose-dependent decrease[8]
Male Wistar Rats0.3, 1.0Subcutaneous (s.c.)DecreasedNot specified[10]

Table 2: Effects of mCPP in Other Anxiety Models

Animal ModelTestDose of mCPP (mg/kg)Route of AdministrationKey Anxiogenic-Like EffectsReference
Male ICR MiceOpen Field Test (OFT)1, 2, 4Intraperitoneal (i.p.)Decreased time and entries in the center zone[6][9]
Male ICR MiceHole-Board Test (HBT)1, 2, 4Intraperitoneal (i.p.)Reduced head-dip counts, increased head-dip latency[6]
Male Wistar RatsSocial Interaction Test0.1 - 1.0Not specifiedReduced total interaction time[11]
Male Wistar RatsLight-Dark Box Test0.5Not specifiedDiminished exploratory activity in the light compartment[12]

Experimental Protocols for mCPP Studies

The methodologies employed in the studies cited above share common principles for assessing anxiety-like behavior in rodents.

Elevated Plus Maze (EPM) Protocol
  • Apparatus: The maze is shaped like a plus sign and elevated above the floor. It typically consists of two open arms and two arms enclosed by walls, with a central platform.

  • Procedure: A single intraperitoneal injection of mCPP (at doses ranging from 1 to 4 mg/kg) or a vehicle control is administered to male ICR mice.[6] After a 30-minute acclimatization period, each mouse is placed on the central platform facing an open arm.[6] The behavior of the mouse is then recorded for a period of 5 minutes.[6]

  • Measures: Key parameters recorded include the number of entries into the open and closed arms, and the time spent in each type of arm.[6] A significant decrease in the exploration of the open arms is interpreted as an anxiogenic effect.

EPM_Workflow cluster_prep Preparation cluster_test Testing Phase cluster_analysis Data Analysis Animal Rodent (Mouse/Rat) DrugAdmin Administer mCPP or Vehicle Animal->DrugAdmin Acclimatization Acclimatization Period (30 min) DrugAdmin->Acclimatization Placement Place on Center Platform of EPM Acclimatization->Placement Exploration 5-minute Exploration Period Placement->Exploration Recording Record Behavior Exploration->Recording Measure Quantify Time and Entries in Open/Closed Arms Recording->Measure Interpretation Interpret Results (Anxiogenic vs. Anxiolytic) Measure->Interpretation

Fig. 1: Experimental workflow for the Elevated Plus Maze test.
Light-Dark Box (LDB) Protocol

  • Apparatus: The apparatus consists of a box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.

  • Procedure: Rats are administered mCPP (e.g., 0.5 mg/kg).[12] After a set period, the animal is placed in the light compartment and allowed to explore the apparatus for a defined duration.

  • Measures: The primary measures are the number of transitions between the two compartments and the total time spent in the light compartment. A reduction in the time spent in the light area is indicative of an anxiogenic state.

LDB_Workflow cluster_prep Preparation cluster_test Testing Phase cluster_analysis Data Analysis Animal Rodent (Rat) DrugAdmin Administer mCPP or Vehicle Animal->DrugAdmin Placement Place in Light Compartment DrugAdmin->Placement Exploration Exploration Period Placement->Exploration Recording Record Behavior Exploration->Recording Measure Quantify Time in Light Compartment and Transitions Recording->Measure Interpretation Interpret Results Measure->Interpretation

Fig. 2: Experimental workflow for the Light-Dark Box test.

Signaling Pathways

The anxiogenic effects of mCPP are primarily mediated through its interaction with the serotonergic system. It acts as an agonist at multiple serotonin receptors, with its anxiogenic properties most strongly linked to the activation of postsynaptic 5-HT2C receptors.[8]

mCPP_Pathway mCPP mCPP Receptor5HT2C 5-HT2C Receptor mCPP->Receptor5HT2C Agonist PostsynapticNeuron Postsynaptic Neuron Receptor5HT2C->PostsynapticNeuron Activates AnxiogenicEffect Anxiogenic-Like Behavior PostsynapticNeuron->AnxiogenicEffect Leads to

References

Assessing the Selectivity of 1-(2,5-Dimethylphenyl)piperazine for 5-HT Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2,5-Dimethylphenyl)piperazine is a chemical compound belonging to the arylpiperazine class, a group of molecules known for their diverse pharmacological activities, particularly their interactions with neurotransmitter receptors. Due to their structural features, arylpiperazines have been extensively investigated for their potential as therapeutic agents targeting the central nervous system. This guide aims to provide a comparative assessment of the selectivity of this compound for various 5-hydroxytryptamine (5-HT) receptor subtypes. The analysis would ideally be based on quantitative binding affinity data (Ki or IC50 values) and functional assay results. However, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific binding affinity data for this compound against 5-HT, dopamine, or adrenergic receptors.

Therefore, this guide will present a template for such a comparative analysis, including the requisite experimental protocols and data visualization formats that would be employed if the data were available. This will serve as a framework for researchers who may generate this data in the future.

Data Presentation

A critical aspect of assessing receptor selectivity is the direct comparison of binding affinities across various receptor subtypes. The following tables are structured to present this data clearly.

Table 1: Comparative Binding Affinity of this compound for 5-HT Receptor Subtypes

5-HT Receptor SubtypeKi (nM)Reference CompoundKi (nM) of Reference
5-HT1AData not available8-OH-DPATData not available
5-HT1BData not availableGR 46611Data not available
5-HT1DData not availableSumatriptanData not available
5-HT2AData not availableKetanserinData not available
5-HT2CData not availableMesulergineData not available
5-HT3Data not availableOndansetronData not available
5-HT4Data not availableGR 113808Data not available
5-HT5AData not available5-CTData not available
5-HT6Data not availableSB-271046Data not available
5-HT7Data not availableSB-269970Data not available

Table 2: Selectivity Profile of this compound against Other Major Neurotransmitter Receptors

Receptor FamilyReceptor SubtypeKi (nM)
Dopamine D1Data not available
D2Data not available
D3Data not available
D4Data not available
D5Data not available
Adrenergic α1AData not available
α1BData not available
α1DData not available
α2AData not available
α2BData not available
α2CData not available
β1Data not available
β2Data not available

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited to obtain the binding affinity data presented in the tables above.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various 5-HT, dopamine, and adrenergic receptors.

General Protocol:

  • Membrane Preparation:

    • Cell lines stably expressing the specific human receptor subtype of interest (e.g., HEK293 or CHO cells) are cultured to confluency.

    • Cells are harvested, washed, and then homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Competitive Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains:

      • A fixed concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A). The concentration of the radioligand is usually close to its Kd value for the receptor.

      • Increasing concentrations of the unlabeled test compound (this compound).

      • Cell membranes expressing the target receptor.

    • Total binding is determined in the absence of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known selective ligand for the target receptor.

    • The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Counting:

    • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • The filters are dried, and scintillation fluid is added.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the assessment of receptor selectivity.

G Hypothetical 5-HT Receptor Signaling Pathway This compound This compound 5-HT_Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) This compound->5-HT_Receptor Binds to G_Protein G-Protein (Gαi/o, Gαq/11, Gαs) 5-HT_Receptor->G_Protein Activates Effector Effector Enzyme (Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messenger (cAMP, IP3, DAG) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Neuronal Firing, Gene Expression) Second_Messenger->Cellular_Response Initiates

Caption: Hypothetical signaling cascade following ligand binding to a G-protein coupled 5-HT receptor.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Test Compound) Reagent_Prep->Incubation Filtration Filtration to Separate Bound and Unbound Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioligand Filtration->Counting Data_Analysis Data Analysis (IC50 and Ki Determination) Counting->Data_Analysis

Caption: A streamlined workflow for determining receptor binding affinity using a radioligand assay.

G Logical Flow for Selectivity Assessment Data_Acquisition Acquire Binding Affinity Data (Ki values for multiple receptors) Primary_Target_Affinity Determine Affinity for Primary Target (5-HT Receptors) Data_Acquisition->Primary_Target_Affinity Off_Target_Affinity Determine Affinity for Off-Target Receptors (Dopamine, Adrenergic, etc.) Data_Acquisition->Off_Target_Affinity Calculate_Selectivity Calculate Selectivity Ratios (Ki Off-Target / Ki On-Target) Primary_Target_Affinity->Calculate_Selectivity Off_Target_Affinity->Calculate_Selectivity Compare_Alternatives Compare Selectivity Profile to Alternative Compounds Calculate_Selectivity->Compare_Alternatives Conclusion Draw Conclusions on Receptor Selectivity Compare_Alternatives->Conclusion

Caption: Logical progression for evaluating the receptor selectivity of a compound.

While a definitive assessment of the selectivity of this compound for 5-HT receptors is not possible at this time due to the absence of publicly available binding data, this guide provides the necessary framework for such an evaluation. The provided tables and experimental protocols offer a clear structure for the presentation and acquisition of the required data. The visualizations further clarify the underlying biological and experimental processes. Researchers who synthesize or acquire this compound are encouraged to perform comprehensive receptor screening to elucidate its pharmacological profile and contribute to the broader understanding of arylpiperazine structure-activity relationships.

A Comparative Guide to the Synthetic Routes of 1-Arylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS), including antidepressants, antipsychotics, and anxiolytics. The efficient and scalable synthesis of these compounds is therefore of critical importance. This guide provides a comparative analysis of four principal synthetic routes to 1-arylpiperazines: the classical condensation with bis(2-chloroethyl)amine, Nucleophilic Aromatic Substitution (SNAr), the Ullmann condensation, and the Buchwald-Hartwig amination. The comparison focuses on reaction efficiency, substrate scope, and operational conditions, supported by quantitative data and detailed experimental protocols.

At a Glance: Comparison of Synthetic Routes

Synthetic Route General Reaction Typical Conditions Advantages Disadvantages Yield Range
Classical Synthesis Aniline + Bis(2-chloroethyl)amineNeat, 160-220°C, 3-6 hLow-cost starting materials, simple procedureHarsh conditions, limited functional group tolerance, safety concerns (vesicant reagent)60-80%
Buchwald-Hartwig Amination Aryl Halide/Tosylate + PiperazinePd-catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu), Toluene/Dioxane, 90-110°C, 0.2-4 hExcellent yields, broad substrate scope, mild conditions, high functional group toleranceHigh cost of palladium catalysts and ligands, requires inert atmosphere85-97%
Ullmann Condensation Aryl Halide + PiperazineCu-catalyst (e.g., CuI), Base (e.g., NaOH, K₂CO₃), High-boiling solvent (e.g., DMF, Ethylene Glycol), 120-180°C, 18-24 hLower catalyst cost than palladiumHarsh conditions (high temp.), often requires electron-deficient aryl halides, longer reaction times70-90%
Nucleophilic Aromatic Substitution (SNAr) Activated Aryl Halide + PiperazinePolar aprotic solvent (e.g., DMF, DMSO), 110-150°C, 24 hNo catalyst required, simple procedureRequires strongly electron-withdrawing groups (e.g., -NO₂) on the aryl ring, limited substrate scope70-80%

Synthetic Pathways and Methodologies

This section details the core synthetic transformations, providing a visual representation of the chemical logic and a summary of the key experimental parameters.

Classical Synthesis: From Anilines and Bis(2-chloroethyl)amine

This traditional method involves the direct reaction of a primary aniline with bis(2-chloroethyl)amine hydrochloride to form the piperazine ring in a single step. The reaction typically proceeds at high temperatures without a solvent.

Classical_Synthesis Aniline Aniline (Ar-NH2) Arylpiperazine 1-Arylpiperazine Aniline->Arylpiperazine High Temp. (e.g., 190°C, neat) BisChloro Bis(2-chloroethyl)amine (HN(CH2CH2Cl)2) BisChloro->Arylpiperazine

Figure 1. Classical synthesis of 1-arylpiperazines.

Experimental Protocol: Synthesis of 1-Phenylpiperazine [1][2] In a 500L glass-lined reactor, 100 kg of aniline and 250 kg of bis(2-chloroethyl)amine hydrochloride are charged.[1][2] The mixture is heated to 180-190°C and maintained for 3-4 hours.[1][2] After the reaction is complete, the mixture is cooled, and a 30% aqueous sodium hydroxide or potassium hydroxide solution is added in portions to neutralize the resulting hydrochloride salt.[1][2] The layers are separated, and the organic layer is washed with water. The final product is purified by vacuum distillation to yield 1-phenylpiperazine.[1][2]

  • Yield: 78-80%[1][2]

  • Purity: >99% (by HPLC)[1][2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and piperazine. This modern method is characterized by its mild conditions, high yields, and broad functional group tolerance.

Buchwald_Hartwig ArylHalide Aryl Halide (Ar-X) Product 1-Arylpiperazine ArylHalide->Product Piperazine Piperazine Piperazine->Product Catalyst Pd Catalyst + Ligand + Base Catalyst->Product Toluene or Dioxane 90-110°C

Figure 2. Buchwald-Hartwig amination pathway.

Experimental Protocol: General Procedure for Aryl Chlorides [3][4] An oven-dried reaction vessel is charged with the palladium catalyst (e.g., G3-Xantphos precatalyst, 2 mol%), sodium tert-butoxide (1.4 eq), the aryl chloride (1.0 eq), and piperazine (1.2 eq). The vessel is evacuated and backfilled with argon. Anhydrous toluene is added, and the mixture is stirred at 100°C for the specified time (typically 10 minutes to 4 hours), monitoring by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the 1-arylpiperazine product.

  • Yield: Up to 97% for electron-rich and sterically hindered aryl chlorides.[3][4]

Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a copper-catalyzed C-N cross-coupling reaction. While generally requiring harsher conditions than the Buchwald-Hartwig amination, it represents a more economical alternative due to the lower cost of copper catalysts. Modern protocols have been developed to proceed under milder conditions.

Ullmann_Condensation ArylHalide Aryl Halide (Ar-X) Product 1-Arylpiperazine ArylHalide->Product Piperazine Piperazine Piperazine->Product Catalyst CuI Catalyst + Base Catalyst->Product Ethylene Glycol or DMF 120-180°C

Figure 3. Ullmann condensation pathway.

Experimental Protocol: General Procedure for Aryl Halides An aryl halide (1.0 mmol) is added to a stirred mixture of piperazine (2.0 mmol), copper(I) iodide (0.20 mmol for aryl bromides), and sodium hydroxide (2.0 mmol) in ethylene glycol (2.0 mL).[5] The reaction vessel is sealed and stirred in a preheated oil bath at 120°C for 24 hours.[5] After cooling, water (30 mL) is added to the mixture, and the product is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography.

  • Yield: Good to excellent yields are reported for various N-heterocycles.[5]

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a non-catalyzed method for forming the C-N bond. Its primary limitation is the requirement for the aryl halide to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) at the ortho and/or para positions relative to the leaving group (halide).

SNAr_Reaction ActivatedArylHalide Activated Aryl Halide (e.g., 1-Chloro-4-nitrobenzene) Meisenheimer Meisenheimer Complex (Intermediate) ActivatedArylHalide->Meisenheimer PiperazineDerivative 1-Aryl'-piperazine PiperazineDerivative->Meisenheimer Product 1-(Aryl')-4-(Aryl)piperazine Meisenheimer->Product Loss of Leaving Group (e.g., Cl-)

Figure 4. SNAr pathway via a Meisenheimer intermediate.

Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine A mixture of 1-(4-methoxyphenyl)piperazine dihydrochloride (0.07 mol), 1-chloro-4-nitrobenzene (0.073 mol), and potassium carbonate (0.12 mol) in N,N-Dimethylformamide (50 mL) is stirred and refluxed at 110°C for 24 hours. After completion, the reaction mixture is diluted with water, and the product is extracted twice with chloroform. The combined organic extracts are dried, filtered, and evaporated. The residue is triturated in 4-methyl-2-pentanone, and the resulting solid is filtered off and recrystallized from 1,4-dioxane to yield the pure product.

  • Yield: 74.4%

Conclusion

The selection of an optimal synthetic route for a target 1-arylpiperazine depends on a multifactorial analysis of project-specific needs.

  • The Classical Synthesis remains a viable option for large-scale production of simple, robust 1-arylpiperazines where cost is the primary driver, though significant process safety considerations are required.

  • Buchwald-Hartwig Amination is the method of choice for laboratory-scale synthesis and complex molecule construction, offering unparalleled scope, efficiency, and mild conditions, albeit at a higher cost.[3][4]

  • The Ullmann Condensation provides a cost-effective, catalyzed alternative to the classical approach, bridging the gap between the harshness of the classical method and the expense of palladium catalysis.

  • Nucleophilic Aromatic Substitution (SNAr) is a powerful, catalyst-free option when the electronic properties of the target aryl ring are suitable, offering operational simplicity for a specific subset of substrates.

For drug development professionals, the mild conditions and broad functional group tolerance of the Buchwald-Hartwig amination often make it the most strategic choice during lead optimization and the synthesis of complex analogs. However, for process development and manufacturing, a thorough evaluation of the cost and scalability of both the classical and Ullmann methods is essential.

References

Validating Anxiolytic-like Effects of Phenylpiperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific research on 1-(2,5-Dimethylphenyl)piperazine necessitates a comparative analysis of analogous compounds to infer its potential anxiolytic properties. This guide provides a detailed comparison of well-researched phenylpiperazine derivatives, offering insights into their mechanisms of action and supporting experimental data for researchers, scientists, and drug development professionals.

Due to a lack of available scientific literature and experimental data on the anxiolytic-like effects of this compound, this guide presents a comparative analysis of several structurally related and extensively studied piperazine derivatives. By examining the pharmacological profiles and experimental outcomes of these compounds, we can establish a framework for predicting the potential anxiolytic activity of novel derivatives. This comparison focuses on key preclinical models of anxiety and elucidates the underlying signaling pathways.

Comparative Analysis of Anxiolytic-like Effects

The anxiolytic potential of piperazine derivatives is typically evaluated using a battery of behavioral assays in rodents. The elevated plus-maze (EPM), open field test (OFT), and light-dark box (LDB) test are standard paradigms to assess anxiety-like behaviors. The following tables summarize the quantitative data from studies on prominent piperazine derivatives, including the well-established anxiolytic, Buspirone, and other investigational compounds. For context, data on 1-(3-Chlorophenyl)piperazine (mCPP), a compound known to induce anxiety-like effects, is also included.

CompoundDoseAnimal ModelKey Findings
Buspirone 0.62-5 mg/kgRatSignificantly increased punished drinking in the conflict drinking test.
LQFM005 24 µmol/kgMouseIncreased time spent in the open arms of the Elevated Plus-Maze.
Compound 4p 60 mg/kgNot SpecifiedConfirmed anxiolytic effects in the Elevated Plus-Maze test.[1]
Mepiprazole Not SpecifiedNot SpecifiedMarketed as an anxiolytic with antidepressant properties.
1-(3-Chlorophenyl)piperazine (mCPP) Not SpecifiedMouseReduced time spent in the lit box in a light/dark choice test, suggesting anxiogenic effects.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the comparative data.

Elevated Plus-Maze (EPM) Test

The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms, arranged in a plus shape and elevated from the floor.

  • Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated 50 cm above the floor.

  • Procedure:

    • Animals are individually placed in the center of the maze, facing an open arm.

    • Behavior is recorded for a 5-minute session.

    • Key parameters measured include the number of entries into and the time spent in the open and closed arms.

  • Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. The apparatus is a large, open arena.

  • Apparatus: A square or circular arena (e.g., 100 x 100 cm) with walls to prevent escape.

  • Procedure:

    • Animals are placed in the center of the arena.

    • Behavior is recorded for a specified period (e.g., 5-10 minutes).

    • Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Interpretation: Anxiolytic drugs often increase the time spent in the central zone of the open field, indicating a decrease in thigmotaxis (the tendency to remain close to walls), which is associated with anxiety.

Signaling Pathways and Mechanisms of Action

The anxiolytic effects of many piperazine derivatives are mediated through their interaction with serotonergic and, in some cases, dopaminergic and GABAergic systems. Buspirone and its analogs, for instance, act as partial agonists at the 5-HT1A receptor.[3]

Below is a diagram illustrating the proposed signaling pathway for 5-HT1A receptor agonists.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Buspirone Buspirone 5HT1A_pre 5-HT1A Autoreceptor Buspirone->5HT1A_pre Agonist 5HT1A_post Postsynaptic 5-HT1A Receptor Buspirone->5HT1A_post Partial Agonist 5HT_release_inhibition Inhibition of 5-HT Release 5HT1A_pre->5HT_release_inhibition Anxiolytic_Effect Anxiolytic Effect 5HT1A_post->Anxiolytic_Effect G Compound_Admin Compound Administration (e.g., DMPP derivative) Behavioral_Tests Behavioral Assays Compound_Admin->Behavioral_Tests EPM Elevated Plus-Maze Behavioral_Tests->EPM OFT Open Field Test Behavioral_Tests->OFT LDB Light-Dark Box Behavioral_Tests->LDB Data_Analysis Data Analysis EPM->Data_Analysis OFT->Data_Analysis LDB->Data_Analysis Conclusion Anxiolytic/Anxiogenic Effect Assessment Data_Analysis->Conclusion

References

A Head-to-Head Comparison of Piperazine-Based CNS Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of four piperazine-based agents with distinct applications in the central nervous system (CNS). By examining their pharmacological profiles, experimental efficacy, and underlying mechanisms, this document serves as an objective resource for researchers in neuroscience and drug development. The agents selected for this comparison are:

  • Niaprazine: A sedative and anxiolytic agent.

  • Cyclizine: An antiemetic and antihistamine.

  • Sunifiram: An experimental nootropic compound.

  • Aripiprazole: An atypical antipsychotic.

Data Presentation

The following tables summarize the key quantitative data for each agent, providing a basis for their comparative pharmacology.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)
ReceptorNiaprazineCyclizineSunifiramAripiprazole
Dopamine D2No significant affinity reportedNo significant affinity reportedNo significant affinity[1]0.34
Dopamine D3No significant affinity reportedNo significant affinity reportedNo significant affinity[1]0.8
Serotonin 5-HT1ANo affinity[2]No significant affinity reportedNo significant affinity[1]1.7
Serotonin 5-HT2AHigh Affinity (qualitative)[2]No significant affinity reportedNo significant affinity[1]3.4
Histamine H1High Affinity (qualitative)[2]High Affinity (qualitative)[1]No significant affinity[1]61[3]
Adrenergic α1High Affinity (qualitative)[2]No significant affinity reportedNo significant affinity[1]57[3]
Muscarinic M1-M5No significant affinity reportedModerate Affinity (qualitative)[4]No significant affinity reported>1000[3]

Lower Ki values indicate higher binding affinity. Data for Niaprazine and Cyclizine is less comprehensively reported in terms of specific Ki values across a wide range of receptors compared to Aripiprazole.

Table 2: Functional Activity and In Vivo Efficacy
AgentPrimary Functional ActivityAnimal ModelKey Efficacy Findings
Niaprazine H1, 5-HT2A, and α1 receptor antagonist[2]Elevated Plus Maze (Mice)Anxiolytic effects observed; treated mice spent more time in the open arms[2][5]
Sedation Model (Mice)A dose of 20 mg/kg was found to achieve mild sedation[6]
Cyclizine H1 receptor antagonist with anticholinergic properties[7]Motion Sickness Model (Dogs)Effective in preventing emesis induced by Coriolis acceleration[8]
Postoperative Nausea and Vomiting (Humans)Decreased risk of nausea by 65% and vomiting by 55% compared to placebo[9]
Sunifiram AMPA receptor modulator (indirect)[10]; enhances LTP via the glycine-binding site of the NMDA receptor[11]Passive Avoidance Test (Mice)Prevented scopolamine-induced amnesia at doses of 0.001-0.1 mg/kg (i.p.) and 0.01-0.1 mg/kg (oral)[12]
Morris Water Maze (Rats)Prevented scopolamine-induced memory impairment at a dose of 0.1 mg/kg (i.p.)[12]
Aripiprazole D2 and 5-HT1A partial agonist; 5-HT2A antagonistPCP-Induced Hyperactivity (Rats)Significantly attenuated PCP-induced hyperlocomotion at doses of 3 and 20 mg/kg[13]
Conditioned Avoidance Response (Rats)Repeated administration progressively increased the inhibition of avoidance responding[14]
Table 3: Comparative Pharmacokinetic Properties
ParameterNiaprazineCyclizineSunifiramAripiprazole
Bioavailability Information not readily available~50-80% (oral)[15]Information not readily available87% (oral)[3]
Half-life (t½) Relatively long (sustained sedative effects)~20 hours[13]Information not readily available~75 hours[3]
Metabolism HepaticHepatic (potentially via CYP2D6)[16]Information not readily availableHepatic (CYP3A4 and CYP2D6)[17][18]
Primary Excretion Information not readily availableRenal[16]Information not readily availableHepatic and renal[19]

Mandatory Visualization

Signaling Pathways

G cluster_0 Dopamine D2 Receptor Signaling Aripiprazole Aripiprazole (Partial Agonist) D2R Dopamine D2 Receptor Aripiprazole->D2R Gi Gi/o Protein D2R->Gi betaArrestin β-Arrestin D2R->betaArrestin AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Modulation of Neuronal Excitability PKA->Downstream ERK ERK Pathway betaArrestin->ERK G cluster_1 Histamine H1 Receptor Signaling Cyclizine_Niaprazine Cyclizine / Niaprazine (Antagonist) H1R Histamine H1 Receptor Cyclizine_Niaprazine->H1R Gq Gq/11 Protein H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Ca_release->PKC G cluster_2 Sunifiram's Putative Mechanism of Action Sunifiram Sunifiram NMDAR NMDA Receptor (Glycine Site) Sunifiram->NMDAR modulates CaMKII CaMKII Activation NMDAR->CaMKII PKC PKCα Activation NMDAR->PKC AMPAR AMPA Receptor LTP Long-Term Potentiation (LTP) AMPAR->LTP CaMKII->AMPAR phosphorylates PKC->AMPAR phosphorylates Cognition Cognitive Enhancement LTP->Cognition G cluster_3 Radioligand Binding Assay Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate count Quantify Radioactivity separate->count analyze Data Analysis (IC50 and Ki determination) count->analyze end End analyze->end G cluster_4 PCP-Induced Hyperactivity Model Workflow start Start acclimate Acclimate Rodents to Test Arena start->acclimate administer_test Administer Test Compound (e.g., Aripiprazole) or Vehicle acclimate->administer_test administer_pcp Administer PCP to Induce Hyperactivity administer_test->administer_pcp record Record Locomotor Activity administer_pcp->record analyze Analyze Distance Traveled and Other Activity Parameters record->analyze end End analyze->end

References

A Comparative Guide to the Synthesis of 1-(2,5-Dimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of key intermediates is paramount. 1-(2,5-Dimethylphenyl)piperazine is a valuable building block in medicinal chemistry, and its synthesis can be approached through several established methods. This guide provides an objective comparison of the most common synthetic routes, supported by experimental data from analogous reactions, to aid in the selection of the most suitable method for your research needs.

Comparison of Primary Synthesis Routes

The two most prevalent methods for the synthesis of this compound are the modern Buchwald-Hartwig amination and the traditional nucleophilic aromatic substitution. Each method presents distinct advantages and disadvantages in terms of reaction conditions, yield, and substrate scope.

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution
Starting Materials 2,5-Dimethylaryl Halide (e.g., 1-bromo-2,5-dimethylbenzene or 1-chloro-2,5-dimethylbenzene), Piperazine2,5-Dimethylaniline, Bis(2-chloroethyl)amine hydrochloride
Catalyst/Reagent Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a phosphine ligand (e.g., XPhos, BINAP)None (thermal reaction)
Base Strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃)None (or mild base for workup)
Reaction Temperature Moderate to high (typically 80-110 °C)[1]High (typically 150 °C or higher)
Reaction Time Generally shorter (can be as fast as 10 minutes to a few hours)[2]Typically longer (often 10-48 hours)[3]
Reported Yield Generally high (up to 97% for similar arylpiperazines)[2]Variable, often moderate to good
Purity & Byproducts Can be very clean, but requires removal of catalyst and ligand residues. Potential for bis-arylation.Often requires significant purification to remove unreacted starting materials and side products.
Advantages High yields, shorter reaction times, milder conditions, broad functional group tolerance.[1][2]Inexpensive starting materials, no need for expensive and sensitive catalysts/ligands.
Disadvantages Cost and sensitivity of palladium catalysts and phosphine ligands, need for inert atmosphere.[1]Harsh reaction conditions (high temperature), longer reaction times, potentially lower yields, and use of a toxic reagent (bis(2-chloroethyl)amine).

Experimental Protocols

Below are detailed experimental protocols for the two primary synthesis methods, adapted from literature procedures for similar N-arylpiperazines.

Method 1: Buchwald-Hartwig Amination

This protocol is adapted from a general procedure for the palladium-catalyzed amination of aryl halides.[1]

Materials:

  • 1-Chloro-2,5-dimethylbenzene (1.0 equiv)

  • Piperazine (1.5 equiv)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

  • Sodium tert-butoxide (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene via syringe.

  • Stir the mixture at room temperature for 5 minutes.

  • Add 1-chloro-2,5-dimethylbenzene (1.0 equiv) and piperazine (1.5 equiv) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 6-12 hours (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Method 2: Nucleophilic Aromatic Substitution

This protocol is based on the traditional synthesis of N-arylpiperazines from anilines and bis(2-chloroethyl)amine hydrochloride.[4][3]

Materials:

  • 2,5-Dimethylaniline (1.0 equiv)

  • Bis(2-chloroethyl)amine hydrochloride (1.0 equiv)

  • Diethylene glycol monomethyl ether (or another high-boiling solvent like N,N-dimethylformamide)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethylaniline (1.0 equiv) and bis(2-chloroethyl)amine hydrochloride (1.0 equiv) in diethylene glycol monomethyl ether.

  • Heat the reaction mixture to 150 °C and stir for 10-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as chloroform or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Visualizing the Synthesis and Workflow

To further clarify the processes, the following diagrams, generated using the DOT language, illustrate the synthetic pathways and a typical experimental workflow.

Synthesis Routes for this compound cluster_0 Buchwald-Hartwig Amination cluster_1 Nucleophilic Aromatic Substitution Aryl Halide Aryl Halide Product_BH This compound Aryl Halide->Product_BH Pd Catalyst, Ligand, Base Piperazine_BH Piperazine Piperazine_BH->Product_BH Aniline 2,5-Dimethylaniline Product_NAS This compound Aniline->Product_NAS High Temp Bis-amine Bis(2-chloroethyl)amine HCl Bis-amine->Product_NAS

Caption: Comparative overview of the two main synthesis routes.

General Experimental Workflow (Buchwald-Hartwig) Start Assemble Glassware (Oven-dried Schlenk tube) Reagents Add Pd Catalyst, Ligand, and Base Start->Reagents Inert Evacuate and Backfill with Inert Gas Reagents->Inert Solvent Add Anhydrous Solvent Inert->Solvent Reactants Add Aryl Halide and Piperazine Solvent->Reactants Heat Heat and Stir (Monitor Reaction) Reactants->Heat Workup Cooldown and Aqueous Workup Heat->Workup Purify Purification by Column Chromatography Workup->Purify Product Final Product: This compound Purify->Product

Caption: Step-by-step workflow for Buchwald-Hartwig amination.

References

Safety Operating Guide

Proper Disposal of 1-(2,5-Dimethylphenyl)piperazine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In Case of Spill or Exposure

  • Spill: Evacuate the area. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection. Sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust. Ventilate the area of the spill.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin with plenty of water and soap.[2] Seek immediate medical attention.[1]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1] If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water.[1] Seek immediate medical attention.[1]

Introduction

1-(2,5-Dimethylphenyl)piperazine is a chemical compound used in laboratory research. Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to protect the environment. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, in line with established safety protocols.

Chemical and Physical Properties

Understanding the properties of this compound is the first step in safe handling and disposal.

PropertyValue
Appearance White solid
Odor Odorless
Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
Melting Point 42 - 46 °C / 107.6 - 114.8 °F[1]
Boiling Point Not available
Flash Point Not available
Solubility No information available

Hazard Profile

This compound is classified as hazardous. Key hazards include:

  • Acute oral toxicity: Category 4[1]

  • Acute dermal toxicity: Category 4[1]

  • Skin corrosion/irritation: Category 1C, Causes severe skin burns.[1]

  • Serious eye damage/eye irritation: Category 1, Causes serious eye damage.[1]

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if dusts are generated.

Waste Disposal Workflow

The proper disposal of this compound follows a strict workflow to ensure safety and regulatory compliance. The primary method of disposal is through an approved waste disposal plant, often involving incineration.[3]

cluster_0 In-Lab Waste Management cluster_1 External Disposal Process collect 1. Collect Waste - Place in a designated, sealed container. - Label clearly as 'Hazardous Waste'. store 2. Secure Storage - Store in a cool, dry, well-ventilated area. - Away from incompatible materials. collect->store Segregate pickup 3. Professional Pickup - Arrange for collection by a licensed  hazardous waste disposal service. store->pickup Scheduled Removal transport 4. Secure Transport - Transported according to regulations  (ADR/RID, IMDG, IATA). pickup->transport Chain of Custody dispose 5. Final Disposal - Controlled incineration with flue gas scrubbing  or other approved methods. transport->dispose Final Destination

Caption: Workflow for the disposal of this compound.

Detailed Disposal Protocol

1. Waste Collection:

  • All waste materials contaminated with this compound, including unused product, contaminated lab supplies (e.g., weigh boats, pipette tips), and spill cleanup materials, must be collected in a designated hazardous waste container.

  • The container must be made of a material compatible with the chemical, be in good condition, and have a secure, tight-fitting lid.

  • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

2. Waste Storage:

  • Store the sealed waste container in a designated, secure hazardous waste accumulation area.[1]

  • This area should be cool, dry, and well-ventilated.

  • Store the waste away from incompatible materials such as strong oxidizing agents and strong acids.[2]

3. Final Disposal:

  • The disposal of this chemical must be handled by a licensed and approved hazardous waste disposal company.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[3]

  • The recommended methods for final disposal are controlled incineration with flue gas scrubbing or other methods at a licensed chemical destruction plant.[3]

  • Maintain all records of waste disposal, including manifests from the disposal company, as required by local and national regulations.

Spill Response Protocol

A clear and immediate response is critical in the event of a spill to mitigate exposure and environmental contamination.

spill Spill Occurs evacuate 1. Evacuate & Secure Area spill->evacuate ppe 2. Don PPE evacuate->ppe contain 3. Contain Spill (if safe to do so) ppe->contain cleanup 4. Clean Up - Sweep solid material - Place in labeled container contain->cleanup decontaminate 5. Decontaminate Area cleanup->decontaminate dispose 6. Dispose of Waste (as per protocol) decontaminate->dispose

Caption: Emergency response workflow for a this compound spill.

References

Essential Safety and Operational Guide for Handling 1-(2,5-Dimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-(2,5-Dimethylphenyl)piperazine, tailored for researchers, scientists, and drug development professionals. The following procedural steps and data are compiled to ensure safe laboratory practices.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 1013-25-8[1][2]

  • Synonyms: 1-(2,5-xylyl)piperazine, 4-(2,5-dimethylphenyl)piperazine[3]

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is crucial to understand its primary hazards before handling.

GHS Hazard Statements:

  • Causes severe skin burns and eye damage (H314).[1][4]

  • Harmful if swallowed or in contact with skin.[1]

Signal Word: Danger[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategoryItemSpecification
Eye/Face Protection Safety Goggles or Face ShieldMust comply with EN166 (EU) or ANSI Z87.1 (US) standards.[1] A face shield is recommended where splashing is a risk.
Skin Protection Chemical-resistant GlovesWear appropriate protective gloves to prevent skin exposure. Nitrile gloves can offer short-term protection.[1][5]
Protective ClothingA lab coat or other protective clothing is required to prevent skin contact.[1][4]
Respiratory Protection RespiratorIf ventilation is inadequate or dust/fumes are generated, use a NIOSH/MSHA approved respirator in positive pressure mode.[1]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the handling area, especially in confined spaces.[6]

  • An eyewash station and safety shower must be readily accessible.

  • Keep the chemical away from heat and sources of ignition.[1]

  • Incompatible materials to avoid include strong oxidizing agents.[6]

2. Donning PPE:

  • Follow the prescribed sequence for putting on PPE to ensure maximum protection. A suggested workflow is provided in the diagram below.

3. Handling the Chemical:

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the work area.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Handle in a well-ventilated place.[3]

4. Doffing PPE:

  • Remove PPE carefully to avoid cross-contamination. A recommended procedure is illustrated in the diagram below.

Emergency and First-Aid Procedures

Immediate action is critical in case of exposure.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Skin Contact Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Seek immediate medical attention. Wash contaminated clothing before reuse.[1][4]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

Disposal Guidelines:

  • Dispose of the contents and container to an approved waste disposal plant.[1][6]

  • Keep the chemical in suitable, closed containers for disposal.[3]

  • Do not let this chemical enter the environment.[6]

Physical and Chemical Properties

PropertyValue
Physical State Solid[1]
Appearance White to Light yellow powder or crystal[1][4]
Odor Odorless[1]
Melting Point/Range 42 - 48 °C / 107.6 - 118.4 °F[1][4]
Boiling Point/Range 154 °C / 309.2 °F @ 10 mmHg[4]

Visual Workflow Guides

The following diagrams illustrate key procedural workflows for handling this compound.

PPE_Donning_Workflow cluster_prep Preparation cluster_ppe Donning Sequence cluster_end Completion start Start lab_coat 1. Don Lab Coat start->lab_coat gloves 2. Don Gloves lab_coat->gloves eye_protection 3. Don Eye Protection (Goggles/Face Shield) gloves->eye_protection respirator 4. Don Respirator (If required) eye_protection->respirator end_op Proceed with Chemical Handling respirator->end_op

Caption: PPE Donning Workflow

PPE_Doffing_Workflow cluster_start Initiation cluster_ppe Doffing Sequence cluster_end Final Steps start Begin Doffing gloves 1. Remove Gloves start->gloves eye_protection 2. Remove Eye Protection gloves->eye_protection lab_coat 3. Remove Lab Coat eye_protection->lab_coat respirator 4. Remove Respirator (If worn) lab_coat->respirator wash_hands Wash Hands Thoroughly respirator->wash_hands end_op End wash_hands->end_op

Caption: PPE Doffing Workflow

Disposal_Workflow cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_waste Collect Chemical Waste in a Suitable, Closed Container label_container Label Container Clearly with Contents and Hazards collect_waste->label_container store_waste Store in a Designated, Well-Ventilated Area label_container->store_waste arrange_disposal Arrange for Pickup by an Approved Waste Disposal Service store_waste->arrange_disposal document_disposal Maintain Disposal Records arrange_disposal->document_disposal

Caption: Chemical Waste Disposal Workflow

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.